molecular formula C10H7BrN2O2 B3282902 6-Bromo-8-methyl-5-nitroquinoline CAS No. 75908-52-0

6-Bromo-8-methyl-5-nitroquinoline

Cat. No.: B3282902
CAS No.: 75908-52-0
M. Wt: 267.08 g/mol
InChI Key: RTKCJLKFPUBREK-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-5-nitroquinoline, with the CAS number 854834-59-6, is an organic compound belonging to the quinoline family. Its molecular formula is C 10 H 7 BrN 2 O 3 , and it has a molecular weight of 283.08 g/mol . This compound is a solid and should be stored sealed in a dry environment at 2-8°C . As a nitrated quinoline derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this particular molecule is not extensively published in the available literature, structurally related nitroquinoline derivatives are widely investigated for their potential antitumor properties . For instance, some 3-nitroquinoline derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, showing promising activity against human epidermoid carcinoma and breast cancer cell lines in preclinical studies . The mechanism of action for such inhibitors often involves forming key hydrogen bonds within the ATP-binding pocket of the kinase, such as with residues Thr766 and Met769, which is crucial for their efficacy . Furthermore, other research on nitroxoline (a 5-nitro-8-hydroxyquinoline) derivatives has demonstrated valuable anti-proliferative effects against pancreatic cancer cells, suggesting that the nitroquinoline scaffold is a versatile platform for developing new anticancer agents . Researchers may find this compound a valuable building block for synthesizing novel compounds or a candidate for profiling in high-throughput screening assays to explore new biological pathways. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-methyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCJLKFPUBREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-8-methyl-5-nitroquinoline, a potentially valuable building block in medicinal chemistry and materials science. The synthesis involves the regioselective nitration of 6-Bromo-8-methylquinoline. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant characterization data based on analogous compounds.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically the nitration of the precursor 6-Bromo-8-methylquinoline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the quinoline ring.

Directing Effects of Substituents:

  • 8-Methyl Group: The methyl group at the 8-position is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect, making the ring more susceptible to electrophilic attack at the positions ortho (C7) and para (C5) to it.

  • 6-Bromo Group: The bromo group at the 6-position is a deactivating, yet ortho, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C5 and C7) and para positions.

  • Quinoline Nitrogen: Under the strongly acidic conditions of nitration, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This significantly deactivates the pyridine ring towards electrophilic attack.

Considering these factors, the incoming nitro group is directed to the benzene ring, specifically to the 5 and 7 positions. The activating nature of the methyl group is the dominant factor in determining the regioselectivity. The nitration is anticipated to occur predominantly at the 5-position, which is para to the activating methyl group and meta to the deactivating bromo group.

Experimental Protocol: Nitration of 6-Bromo-8-methylquinoline

This protocol is adapted from established procedures for the nitration of substituted quinolines, particularly the nitration of 6-bromoquinoline[1].

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
6-Bromo-8-methylquinolineC₁₀H₈BrN222.08
Concentrated Sulfuric Acid (98%)H₂SO₄98.08
Fuming Nitric Acid (>90%)HNO₃63.01
IceH₂O18.02
DichloromethaneCH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Bromo-8-methylquinoline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (>90%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%), while maintaining the temperature at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-Bromo-8-methylquinoline over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Characterization Data (Predicted)

The following table summarizes the predicted physical and spectroscopic data for the final product, based on data for analogous compounds such as 6-bromo-5-nitroquinoline[1] and 7-methyl-8-nitroquinoline[2].

PropertyPredicted Value
Appearance Yellow solid
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Melting Point 140-150 °C
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 8.9-9.1 (dd, 1H, H-2), 8.2-8.4 (d, 1H, H-4), 7.8-8.0 (s, 1H, H-7), 7.5-7.7 (dd, 1H, H-3), 2.6-2.8 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) ~150 (C-8a), ~148 (C-5), ~145 (C-4a), ~140 (C-2), ~135 (C-4), ~130 (C-7), ~128 (C-6), ~125 (C-3), ~122 (C-8), ~20 (-CH₃)
IR (KBr, cm⁻¹) ν ~1530 (asym NO₂), ~1350 (sym NO₂), ~830 (C-Br)
Mass Spectrometry (EI) m/z 266/268 [M]⁺, 220/222 [M-NO₂]⁺

Visualizations

Synthetic Pathway

Synthesis_Pathway 6-Bromo-8-methylquinoline 6-Bromo-8-methylquinoline This compound This compound 6-Bromo-8-methylquinoline->this compound HNO₃, H₂SO₄ 0-5 °C Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material B Prepare Nitrating Mixture A->B C Add Nitrating Mixture B->C D Stir and Monitor C->D E Quench on Ice D->E F Neutralize E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

References

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 6-Bromo-8-methyl-5-nitroquinoline (CAS No. 75908-52-0). The information presented in this guide is a combination of available data for the target compound and predictive analysis based on the experimentally determined properties of structurally similar compounds. All data derived from related compounds is clearly indicated.

Core Chemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Its structure incorporates a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5. These substitutions are expected to significantly influence its chemical and physical properties, as well as its biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close structural analogs. This comparative data is essential for predicting its behavior in various experimental settings.

PropertyThis compound (Predicted)6-Bromo-8-nitroquinoline[1]6-Bromo-5-nitroquinoline[2]6-Methyl-5-nitroquinoline[3]
Molecular Formula C₁₀H₇BrN₂O₂C₉H₅BrN₂O₂C₉H₅BrN₂O₂C₁₀H₈N₂O₂
Molecular Weight 267.08 g/mol 253.05 g/mol 253.05 g/mol 188.18 g/mol
CAS Number 75908-52-0[4]68527-67-398203-04-423141-61-9
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot available
XLogP3 Not available2.62.72.4

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would involve the careful nitration of 6-bromo-8-methylquinoline. The directing effects of the bromo and methyl groups, as well as the quinoline ring system itself, would need to be considered to achieve the desired regioselectivity for the nitro group at the C5 position.

G Precursor 6-Bromo-8-methylquinoline Intermediate Reaction Mixture Precursor->Intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reaction Work-up Purification Purification (e.g., Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of a Substituted Quinoline (General Example)

The following is a generalized protocol for the nitration of a substituted quinoline, which could be adapted for the synthesis of this compound from 6-Bromo-8-methylquinoline.

Materials:

  • 6-Bromo-8-methylquinoline (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-8-methylquinoline in a minimal amount of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired this compound isomer.

Potential Biological Activity and Applications in Drug Development

Substituted quinolines are a well-established class of compounds with a broad range of pharmacological activities. The presence of a nitro group and a bromine atom on the quinoline scaffold suggests that this compound could be a candidate for investigation in several areas of drug discovery.

Anticancer Potential

Many nitroquinoline derivatives have been investigated for their anticancer properties. For instance, 6-bromo-5-nitroquinoline has demonstrated antiproliferative activity against various cancer cell lines. It is hypothesized that such compounds may induce apoptosis (programmed cell death) in cancer cells, making them valuable leads for oncology drug development.

General Signaling Pathway for Nitro-Aromatic Compounds in Cancer Therapy

While a specific signaling pathway for this compound has not been elucidated, many nitro-aromatic compounds exert their anticancer effects through the induction of oxidative stress and subsequent activation of apoptotic pathways.

G Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of action for a nitroquinoline derivative in cancer cells.

Spectral Data Analysis (Predictive)

No experimental spectral data (NMR, IR, MS) for this compound is currently available. However, predictions can be made based on the spectra of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals characteristic of the quinoline ring system. The chemical shifts of these protons would be influenced by the electronic effects of the bromo, methyl, and nitro substituents.

  • ¹³C NMR: The carbon NMR would display resonances for the ten carbon atoms in the molecule, with the positions of the signals indicating the electronic environment of each carbon.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-Br, C-N, N=O (from the nitro group), and aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 267.08 g/mol , along with a characteristic isotopic pattern due to the presence of the bromine atom. Fragmentation patterns would provide further structural information.

This technical guide provides a comprehensive overview of the known and predicted properties of this compound. As more experimental data becomes available, a more definitive characterization of this compound will be possible. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

References

Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Bromo-8-methyl-5-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound has not been identified in public databases, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and discusses its potential biological significance in the context of other nitro-substituted quinolines. The information herein is intended to support researchers in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Identity and Properties

As of the latest database searches, a registered CAS number for this compound has not been found. The compound's identity is therefore based on its chemical structure and nomenclature.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)6-Bromo-8-methylquinoline[1]6-Methyl-5-nitroquinoline[2][3]6-Bromo-8-nitroquinoline[4]
CAS Number Not Available178396-31-123141-61-968527-67-3
Molecular Formula C₁₀H₇BrN₂O₂C₁₀H₈BrNC₁₀H₈N₂O₂C₉H₅BrN₂O₂
Molecular Weight 267.08 g/mol 222.08 g/mol 188.18 g/mol 253.05 g/mol
IUPAC Name This compound6-bromo-8-methylquinoline6-methyl-5-nitroquinoline6-bromo-8-nitroquinoline
Physical Form Solid (Predicted)SolidNot SpecifiedNot Specified
Storage Sealed in dry, room temperature (Recommended)Sealed in dry, room temperatureNot SpecifiedNot Specified

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the nitration of the precursor, 6-Bromo-8-methylquinoline. The following protocol is adapted from established procedures for the nitration of similar quinoline and isoquinoline systems.

Proposed Synthetic Pathway: Nitration of 6-Bromo-8-methylquinoline

The primary proposed route involves the electrophilic nitration of 6-Bromo-8-methylquinoline. The nitro group is expected to direct to the C5 position due to the activating effect of the quinoline ring system.

SynthesisWorkflow Precursor 6-Bromo-8-methylquinoline (CAS: 178396-31-1) Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product This compound Reagents->Product Nitration

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is based on the nitration of 5-bromoisoquinoline and should be optimized for the specific substrate.

Materials:

  • 6-Bromo-8-methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • 25% Aqueous Ammonia (NH₃)

  • Heptane

  • Toluene

  • Dichloromethane

  • Diethyl Ether

  • Silica Gel for column chromatography

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, carefully add 6-Bromo-8-methylquinoline to chilled (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution.

  • Slowly add a pre-chilled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified duration (e.g., overnight), monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution to a pH of approximately 8.0 with 25% aqueous ammonia, keeping the temperature below 30 °C.

  • The precipitated solid can be collected by filtration.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/diethyl ether).

Note: This is a generalized procedure and requires optimization of reaction times, temperatures, and purification methods for the specific synthesis of this compound.

Biological Context and Potential Applications

Nitro-substituted heterocyclic compounds, including nitroquinolines, are known to exhibit a wide range of biological activities. The introduction of a nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Known Activities of Related Compounds
  • Antibacterial Activity: Nitro-containing molecules are foundational in the development of antimicrobial agents. The nitro group can be reduced within microbial cells to produce toxic intermediates that damage DNA and other critical cellular components.[5] The 5-nitro position in various heterocycles is often crucial for antibacterial efficacy.[6]

  • Anticancer Activity: Several nitro-substituted benzimidazoles and benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects against various tumor cell lines.[7]

  • Antiviral and Antifungal Activity: Substituted quinolines have been investigated for their potential antiviral and antifungal properties.[8]

The biological activity of this compound is yet to be determined, but based on the activities of structurally similar compounds, it warrants investigation as a potential therapeutic agent.

BiologicalActivity Core This compound Antibacterial Antibacterial Core->Antibacterial Potential Activity Anticancer Anticancer Core->Anticancer Potential Activity Antiviral Antiviral Core->Antiviral Potential Activity

Caption: Potential biological activities of this compound.

Safety and Handling

Detailed safety and toxicity information for this compound is not available. However, based on related compounds, the following precautions should be taken:

  • Hazard Statements (Predicted based on 6-Bromo-8-methylquinoline): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements (Predicted based on 6-Bromo-8-methylquinoline): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound represents a novel compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for its synthesis and initial characterization. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and safety profile. The experimental protocols and data presented for related compounds offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and other substituted nitroquinolines.

References

spectroscopic data of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. Substituted quinolines, particularly those bearing halogen, methyl, and nitro groups, have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antimalarial agents. This technical guide focuses on this compound, a derivative for which detailed characterization is of interest for drug discovery and development programs. This document compiles predicted spectroscopic data and relevant synthetic methodologies to facilitate further research on this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 6-bromoquinoline, 8-methylquinoline, and various nitro-substituted quinolines.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in ppm for the aromatic protons of this compound are presented in Table 1. The predictions are based on the additive effects of the bromo, methyl, and nitro substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.7 Hz
H-37.5 - 7.7ddJ = 8.5, 4.2 Hz
H-48.2 - 8.4ddJ = 8.5, 1.7 Hz
H-77.8 - 8.0s-
-CH₃2.6 - 2.8s-

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are listed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a128 - 130
C-5145 - 147
C-6120 - 122
C-7138 - 140
C-8133 - 135
C-8a147 - 149
-CH₃18 - 20

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.[1][2]

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for this compound are outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Asymmetric N-O Stretch (NO₂)1530 - 1560Strong
Symmetric N-O Stretch (NO₂)1340 - 1370Strong
C=N Stretch1600 - 1620Medium
C=C Stretch (Aromatic)1450 - 1580Medium-Strong
C-Br Stretch500 - 600Medium

Predictions are based on general IR data for aromatic nitro compounds and halogenated quinolines.[3][4]

Predicted Mass Spectrometry Data

The predicted major fragments in the mass spectrum of this compound are listed in Table 4. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry (EI) Data

m/zPredicted Fragment
266/268[M]⁺ (Molecular Ion)
220/222[M - NO₂]⁺
141[M - Br - NO₂]⁺

Predictions are based on common fragmentation patterns of nitroaromatic and brominated heterocyclic compounds.

Experimental Protocols

While a direct synthesis for this compound is not documented, a plausible synthetic route involves the nitration of 6-Bromo-8-methylquinoline. The protocols for the synthesis of this precursor and a general nitration procedure are provided below.

Synthesis of 6-Bromo-8-methylquinoline

The synthesis of 6-Bromo-8-methylquinoline can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, followed by bromination. A general procedure for the bromination of an 8-substituted quinoline is as follows:

Protocol: Bromination of 8-Methylquinoline

  • Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Slowly add a solution of molecular bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, while protecting from light.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a wash with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of this compound

This proposed method is adapted from the nitration of 6-bromoquinoline.[5][6]

Protocol: Nitration of 6-Bromo-8-methylquinoline

  • Cool a solution of 6-Bromo-8-methylquinoline (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the quinoline solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 8-Methylquinoline B 6-Bromo-8-methylquinoline A->B Bromination (Br₂, CHCl₃) C This compound B->C Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Nitro- and bromo-substituted quinolines have been reported to exhibit a range of biological activities, including anticancer properties. Some quinoline derivatives act as topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[7][8] The diagram below illustrates this general mechanism of action.

Mechanism_of_Action cluster_compound Compound cluster_target Cellular Target cluster_effect Cellular Effect A 6-Bromo-8-methyl- 5-nitroquinoline B Topoisomerase I A->B Binds to C DNA B->C Acts on D Inhibition of DNA Re-ligation B->D Inhibited by Compound E DNA Strand Breaks D->E Leads to F Apoptosis E->F Induces

Caption: Potential mechanism of action via Topoisomerase I inhibition.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and plausible synthetic routes for this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to embark on the synthesis, characterization, and biological evaluation of this and related novel quinoline derivatives. Further experimental validation is necessary to confirm the data and explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of their chemical and pharmacological properties. This guide focuses on the specific, albeit sparsely documented, compound 6-Bromo-8-methyl-5-nitroquinoline. By examining its structural components—a quinoline core, a bromo substituent, a methyl group, and a nitro group—we can infer its likely characteristics and potential applications in research and drug development. This document provides a summary of its probable chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related molecules.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound .

The structure consists of a quinoline ring system with a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5.

Physicochemical Properties (Estimated)

Quantitative data for this compound is not available. The following table summarizes the physicochemical properties of structurally similar compounds to provide an estimated profile.

Property6-Bromo-8-nitroquinoline[1]6-Bromo-5-nitroquinoline[2]6-Methyl-5-nitroquinoline[3]5-Bromo-8-methyl-6-nitroquinoline[4]This compound (Estimated)
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂C₁₀H₈N₂O₂C₁₀H₇BrN₂O₂C₁₀H₇BrN₂O₂
Molecular Weight ( g/mol ) 253.05253.05188.18267.09~267.09
XLogP3 2.62.72.4-~2.8-3.0
CAS Number 68527-67-398203-04-423141-61-9-Not available

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by directed electrophilic substitution. A potential workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Skraup Synthesis cluster_intermediate Intermediate cluster_reaction2 Nitration cluster_product Final Product 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Skraup Glycerol, H₂SO₄, Oxidizing agent 2-Bromo-4-methylaniline->Skraup Reacts with 6-Bromo-8-methylquinoline 6-Bromo-8-methylquinoline Skraup->6-Bromo-8-methylquinoline Yields Nitration HNO₃, H₂SO₄ 6-Bromo-8-methylquinoline->Nitration Undergoes This compound This compound Nitration->this compound Produces

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-8-methylquinoline (via Skraup Reaction)

  • To a mixture of 2-bromo-4-methylaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.

  • Heat the mixture cautiously under reflux for several hours.

  • After cooling, pour the reaction mixture into an excess of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 6-bromo-8-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Bromo-8-methylquinoline

  • Dissolve 6-bromo-8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature. The directing effects of the existing substituents will favor the introduction of the nitro group at the C5 position.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, studies on analogous compounds suggest potential anticancer properties. Bromo- and nitro-substituted quinolines have been shown to exhibit cytotoxic and apoptotic effects in various cancer cell lines.[5] For instance, derivatives of 6-bromo-5-nitroquinoline have demonstrated antiproliferative activity.[5]

One of the established mechanisms for anticancer activity in quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Some bromo-substituted hydroxyquinolines have been identified as potential topoisomerase I inhibitors.[6] The nitro group can also contribute to biological activity, potentially through bioreduction to reactive intermediates that can induce cellular damage in cancer cells.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action is presented below.

Signaling_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_I->DNA_Replication_Repair is essential for Apoptosis Apoptosis DNA_Replication_Repair->Apoptosis Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Repair->Cell_Cycle_Arrest Inhibition leads to Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

References

An In-depth Technical Guide to Substituted Nitroquinolines: Focus on 6-Bromo-8-methyl-5-nitroquinoline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the physicochemical properties of 6-Bromo-8-methyl-5-nitroquinoline. However, a comprehensive literature search did not yield specific experimental protocols, biological activity data, or established signaling pathways for this particular molecule. To fulfill the request for an in-depth technical guide, this document presents detailed experimental methodologies and data for closely related and well-characterized nitroquinoline analogs. This information is intended to serve as a practical reference and a methodological template for the investigation of novel substituted quinolines.

Core Compound: this compound

This compound is a halogenated, methylated, and nitrated derivative of quinoline. While specific applications and biological activities are not extensively documented in the current scientific literature, its structural motifs are common in medicinal chemistry, suggesting potential as an intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂-
Molecular Weight 267.08 g/mol Calculation
IUPAC Name This compound-
Canonical SMILES CC1=CC(=C(C2=C1N=CC=C2)Br)--INVALID-LINK--[O-]-
InChI Key Not available-

Experimental Protocols for Related Quinolines

Due to the absence of specific experimental data for this compound, this section details protocols for the synthesis and reaction of structurally similar compounds. These methods provide a foundational approach for the potential synthesis and modification of the target compound.

Synthesis of 6-Bromo-5-nitroquinoline

A common route to achieving polysubstituted quinolines is through the nitration of a bromo-substituted precursor. The following protocol is adapted from established methodologies for the synthesis of 6-bromo-5-nitroquinoline.

Experimental Workflow: Nitration of 6-Bromoquinoline

G cluster_prep Acid Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Fuming Nitric Acid C Cool to -5 °C A->C B Sulfuric Acid B->C F Add Acid Mixture Dropwise (Maintain T < 0 °C) C->F Add to D Dissolve 6-Bromoquinoline in Sulfuric Acid E Cool to -5 °C D->E E->F G Stir for 1 hour F->G H Pour onto Crushed Ice G->H I Neutralize with Na2CO3 H->I J Extract with CH2Cl2 I->J K Dry over Na2SO4 J->K L Evaporate Solvent K->L M 6-Bromo-5-nitroquinoline L->M Product

Caption: Workflow for the synthesis of 6-bromo-5-nitroquinoline via nitration.

Protocol:

  • A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid, followed by cooling to -5 °C in an ice-salt bath.

  • 6-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled to -5 °C.

  • The cold nitrating mixture is added dropwise to the 6-bromoquinoline solution, ensuring the temperature does not exceed 0 °C.

  • The reaction mixture is stirred for a designated period (e.g., one hour) while maintaining the low temperature.

  • Upon completion, the reaction mixture is poured onto crushed ice.

  • The acidic solution is carefully neutralized with a sodium carbonate solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved via column chromatography or recrystallization.

Reduction of a Nitroquinoline to an Aminoquinoline

The nitro group on the quinoline scaffold is a versatile functional group that can be readily reduced to an amine, a key building block for further derivatization in drug discovery. The following is a general procedure for the reduction of 6-bromo-8-nitroquinoline.[1]

Experimental Workflow: Reduction of 6-Bromo-8-nitroquinoline

G cluster_reaction Reduction Reaction cluster_workup Work-up and Purification A 6-Bromo-8-nitroquinoline in EtOH/HOAc/H2O B Add Iron Powder A->B C Reflux for 3 hours B->C D Cool to Room Temperature C->D E Neutralize with NaOH D->E F Filter through Celite E->F G Extract with EtOAc F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K 6-Bromo-8-aminoquinoline J->K Product

Caption: Workflow for the reduction of 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline.

Protocol:

  • To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol, acetic acid, and water, iron powder (approximately 3.6 eq) is added.[1]

  • The resulting mixture is heated to reflux for 3 hours.[1]

  • After cooling to room temperature, the reaction mixture is neutralized with a 2.5 N sodium hydroxide solution.[1]

  • The solids are removed by filtration through a pad of Celite, and the filter cake is washed with ethyl acetate.[1]

  • The filtrate is extracted multiple times with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]

  • The crude product is then purified by column chromatography to yield 6-bromo-8-aminoquinoline.[1]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of substituted quinolines is of significant interest in drug discovery. The nitroquinoline scaffold is present in compounds with a wide range of therapeutic applications.

Signaling and Functional Relationships of Substituted Quinolines

G cluster_compound Substituted Quinolines cluster_moa Potential Mechanisms of Action cluster_activity Potential Biological Activities A 6-Bromo-8-methyl- 5-nitroquinoline B Enzyme Inhibition A->B C DNA Intercalation A->C D Receptor Modulation A->D E Anticancer B->E C->E F Antimicrobial C->F D->E D->F G Antiviral D->G

Caption: Potential mechanisms and biological activities of substituted quinolines.

The presence of the nitro group can be crucial for biological activity, and it is a common feature in antimicrobial and anticancer agents. Furthermore, the bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The methyl group can influence the compound's lipophilicity and steric profile, which can in turn affect its binding to biological targets.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry. While direct experimental data is currently lacking, the established chemistry of related nitroquinolines provides a solid foundation for its synthesis and derivatization. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into this and other novel substituted quinolines, aiding in the rational design and development of new therapeutic agents. Researchers are encouraged to adapt the provided methodologies and to investigate the biological profile of this and similar compounds.

References

Solubility Profile of 6-Bromo-8-methyl-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-bromo-8-methyl-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages physicochemical properties of structurally analogous quinoline derivatives to infer its solubility characteristics. Furthermore, it outlines detailed, best-practice experimental protocols for the systematic determination of its solubility in various solvent systems, a critical parameter for drug development. This guide also illustrates a generalized experimental workflow for solubility assessment and a representative signaling pathway potentially modulated by quinoline derivatives, providing a foundational framework for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The therapeutic potential of quinoline-based agents extends to anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[2][3] The solubility of a drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

This compound is a functionalized quinoline derivative. The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core is expected to modulate its physicochemical properties, including solubility. This guide aims to provide a predictive analysis of its solubility and a practical framework for its experimental determination.

Predicted Physicochemical Properties and Solubility

Physicochemical Properties of Structurally Related Compounds

The following table summarizes key computed physicochemical properties of this compound and its close structural analogs. These parameters are instrumental in predicting the solubility behavior.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond AcceptorsHydrogen Bond DonorsReference
This compound (Predicted) C₁₀H₇BrN₂O₂267.08~2.8 - 3.530-
6-Bromo-8-nitroquinolineC₉H₅BrN₂O₂253.052.630[4][5]
6-Bromo-5-nitroquinolineC₉H₅BrN₂O₂253.052.730[6]
6-Methyl-5-nitroquinolineC₁₀H₈N₂O₂188.182.430[7]
6-Bromo-8-methylquinolineC₁₀H₈BrN222.083.210

Note: XLogP3 is a computed measure of lipophilicity. A higher value generally correlates with lower aqueous solubility.

Inferred Solubility Profile

Based on the "like dissolves like" principle, the following qualitative solubility profile for this compound is anticipated:[8]

  • Aqueous Solubility: The molecule is expected to have low aqueous solubility . The quinoline ring system is largely hydrophobic, and the presence of a bromine atom and a methyl group further increases its lipophilicity, as suggested by the predicted XLogP3 value. The nitro group can participate in hydrogen bonding with water, but its contribution is likely outweighed by the hydrophobic character of the rest of the molecule. The solubility in cold water is expected to be slight, though it may increase with temperature.[9]

  • Organic Solvent Solubility: this compound is predicted to be soluble in a range of common organic solvents . This includes polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.[10] It is also expected to show solubility in lower alcohols like methanol and ethanol, and potentially in ethers and ketones, although to a lesser extent.[10]

  • pH-Dependent Solubility: The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9). Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of a more soluble protonated salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a solid compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.

  • Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery.[12]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock to an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Automated liquid handling system (optional)

  • Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution in DMSO.

  • Add a small volume of each dilution to the wells of a microplate containing the aqueous buffer.

  • Mix and incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or UV spectroscopy.[12]

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_mix Equilibrate (e.g., 24-48h) with agitation prep_solvent->prep_mix sep_settle Settle undissolved solid prep_mix->sep_settle sep_filter Filter supernatant sep_settle->sep_filter analysis_dilute Dilute filtrate sep_filter->analysis_dilute analysis_quantify Quantify concentration (HPLC/UV-Vis) analysis_dilute->analysis_quantify result_calc Calculate solubility analysis_quantify->result_calc

Caption: A generalized workflow for thermodynamic solubility determination.

Generalized Signaling Pathway for Quinoline Derivatives in Cancer

Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. The diagram below represents a simplified, generalized pathway that could be targeted by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates MAPK MAPK RTK->MAPK activates Akt Akt PI3K->Akt activates Transcription Gene Transcription Akt->Transcription promotes MAPK->Transcription promotes Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Quinoline Quinoline Derivative Quinoline->RTK inhibits Quinoline->PI3K inhibits

Caption: A generalized receptor tyrosine kinase signaling pathway targeted by quinoline derivatives.

Conclusion

While direct experimental data on the solubility of this compound remains to be established, this technical guide provides a robust predictive framework based on the physicochemical properties of closely related analogs. The compound is anticipated to have low aqueous solubility and good solubility in common organic solvents. The provided experimental protocols offer a clear path for the quantitative determination of its solubility profile, a critical step in its evaluation as a potential drug candidate. The illustrative diagrams of the experimental workflow and a generalized signaling pathway serve as valuable tools for researchers initiating studies on this and similar quinoline derivatives. Further empirical studies are essential to validate these predictions and to fully characterize the biopharmaceutical properties of this compound.

References

Technical Guide: Physicochemical Properties of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical properties of 6-Bromo-8-methyl-5-nitroquinoline (CAS No. 75908-52-0) is limited. This guide provides a summary of available information and presents data for structurally similar compounds to offer insights into its likely characteristics. Methodologies for synthesis and characterization are based on established protocols for related bromo-nitroquinoline derivatives.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core is expected to significantly influence its physicochemical properties, and consequently, its biological activity and potential applications in drug discovery and materials science. This document aims to provide a technical overview of the known and inferred physical properties of this compound, alongside relevant experimental protocols.

Physicochemical Properties

While specific experimental values for this compound are not readily found in the cited literature, the table below summarizes key physical properties of closely related compounds. This data can be used for preliminary assessment and comparison.

Property6-Bromo-5-nitroquinoline6-Bromo-8-nitroquinoline3-Bromo-8-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol 253.05 g/mol [1]253.05 g/mol [1]
Melting Point 95-97 °CNot AvailableNot Available
Appearance Yellow solidNot AvailableNot Available
Solubility Soluble in CH₂Cl₂Not AvailableNot Available

Data for 6-Bromo-5-nitroquinoline is derived from a synthetic procedure, while data for the other compounds are from computational estimations from public chemical databases.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of bromo-nitroquinoline derivatives, which can be adapted for this compound.

Synthesis of 6-Bromo-5-nitroquinoline (Analog)

A representative synthesis for a related compound involves the nitration of a bromoquinoline precursor.[2][3]

Materials:

  • 6-Bromoquinoline

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of sulfuric acid in a flask, and cool the mixture to -5 °C using a salt-ice bath.

  • Prepare a nitrating mixture by combining 1.5 mL of sulfuric acid and 1.5 mL of nitric acid, and cool this mixture to -5 °C.

  • While stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the reaction temperature does not exceed 0 °C.

  • After the addition is complete, pour the reaction mixture over crushed ice.

  • Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).

  • Wash the combined organic layers with a 10% sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., Bruker 500 MHz) using a suitable deuterated solvent like CDCl₃.[2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) under electron-impact (EI) or chemical-ionization (CI) conditions would be used to determine the exact mass of the compound and confirm its molecular formula.[2]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.[2]

Visualized Workflows

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from 6-Bromo-8-methylquinoline.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 6_Bromo_8_methylquinoline 6-Bromo-8-methylquinoline Nitration Nitration 6_Bromo_8_methylquinoline->Nitration H₂SO₄ / HNO₃ 0 °C Target_Compound This compound Nitration->Target_Compound

Caption: Proposed nitration of 6-Bromo-8-methylquinoline.

General Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of a synthesized bromo-nitroquinoline derivative.

G Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry (HRMS) Structural_Analysis->MS FTIR FTIR Spectroscopy Structural_Analysis->FTIR Elemental_Analysis Elemental Analysis Structural_Analysis->Elemental_Analysis

Caption: Characterization workflow for synthesized compounds.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a key component in numerous pharmacologically active compounds.[1] The presence of a nitro group and a bromine atom on the quinoline ring suggests that this compound may have specific reactivity and biological activity, making it of interest to researchers in drug discovery and organic synthesis. Given the potential for biological activity and the inherent hazards associated with nitro and bromo aromatic compounds, a thorough understanding of its safe handling is paramount.

Hazard Identification and Classification

While specific toxicological data for this compound is not available, the hazard profile can be inferred from related compounds such as 6-methyl-5-nitroquinoline and various bromoquinolines. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation.

Table 1: GHS Hazard Classification of Structurally Related Compounds

Hazard StatementGHS ClassificationSource Compound(s)
H301/H302 - Toxic/Harmful if swallowedAcute Toxicity, Oral (Category 3/4)6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline
H315 - Causes skin irritationSkin Corrosion/Irritation (Category 2)6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3]
H318/H319 - Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation (Category 1/2A)6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3]
H335 - May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation (Category 3)6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3]

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound and its parent compounds.

Table 2: Physicochemical Data

Property6-Bromo-8-nitroquinoline[4]6-Methyl-5-nitroquinoline[2]6-Bromo-8-methylquinoline
Molecular Formula C9H5BrN2O2C10H8N2O2C10H8BrN
Molecular Weight 253.05 g/mol 188.18 g/mol 222.08 g/mol
Physical Form SolidNot specifiedSolid
CAS Number 68527-67-323141-61-9178396-31-1

Experimental Protocols

Synthesis of 6-Bromo-5-nitroquinoline via Nitration of 6-Bromoquinoline

This protocol is adapted from a published procedure for the nitration of 6-bromoquinoline and serves as a representative example of the handling procedures required for such a reaction.[1]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-salt bath

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Pasteur Pipette

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid.

  • Cool the mixture to -5 °C using an ice-salt bath.[1]

  • Separately, prepare a mixture of fuming nitric acid and concentrated sulfuric acid, and cool this mixture to -5 °C.[1]

  • Add the cold acid mixture dropwise to the cooled 6-bromoquinoline solution over a period of one hour, ensuring the temperature does not exceed 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).[1]

  • Combine the organic layers and wash with a 10% sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its precursors, appropriate PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Spill and Disposal
  • Spill: In case of a spill, avoid dust formation. Sweep up and shovel the material into suitable containers for disposal.[5][6][7] Do not let this chemical enter the environment.[7] Local authorities should be advised if significant spillages cannot be contained.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations.[5]

First Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] Do NOT induce vomiting.[5]

Visualized Workflows and Relationships

PPE_Selection

Spill_Response

Handling_Workflow

References

In-depth Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 6-Bromo-8-methyl-5-nitroquinoline. While the broader class of quinoline derivatives has been investigated for various pharmacological activities, this particular substituted quinoline has not been the subject of published research that would allow for the creation of an in-depth technical guide as requested.

The following sections provide a general overview of the anticipated, but currently unverified, properties and potential mechanisms of action of this compound based on the known activities of structurally similar compounds. This information is intended to serve as a foundational guide for future research endeavors.

I. Chemical and Physical Properties

Publicly available databases provide basic chemical information for this compound.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂N/A
Molecular Weight 267.08 g/mol N/A
IUPAC Name This compoundN/A
CAS Number Not assignedN/A

II. Postulated Mechanism of Action (Based on Related Compounds)

The mechanism of action for this compound has not been experimentally determined. However, based on the known activities of other substituted quinolines, several potential mechanisms can be hypothesized.

A. DNA Intercalation and Topoisomerase Inhibition:

Many quinoline-based compounds are known to exert their cytotoxic effects by intercalating into the DNA double helix. This insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks.

B. Enzyme Inhibition:

The quinoline scaffold is a common feature in many enzyme inhibitors. The specific substituents on the quinoline ring play a crucial role in determining the target enzyme and the potency of inhibition. The bromo, methyl, and nitro groups on this compound would contribute to its electronic and steric properties, influencing its binding affinity to various enzyme active sites. Potential enzyme targets could include kinases, proteases, or metabolic enzymes, which are often implicated in cancer and infectious diseases.

C. Induction of Oxidative Stress:

The nitro group present in the molecule could potentially be reduced within cells to form reactive nitroso and hydroxylamino derivatives. These species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. An excess of ROS can induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately triggering apoptosis.

The diagram below illustrates a hypothetical signaling pathway involving the induction of oxidative stress.

G This compound This compound Cellular_Reductases Cellular_Reductases This compound->Cellular_Reductases interacts with Reactive_Nitro_Intermediates Reactive_Nitro_Intermediates Cellular_Reductases->Reactive_Nitro_Intermediates reduces to ROS_Generation ROS_Generation Reactive_Nitro_Intermediates->ROS_Generation leads to Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress induces Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage causes Apoptosis Apoptosis Cellular_Damage->Apoptosis triggers

Hypothetical pathway of ROS-induced apoptosis.

III. Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a series of well-defined experiments would be required. The following protocols are suggested as a starting point for researchers.

A. In Vitro Cytotoxicity Assays:

  • Objective: To determine the cytotoxic effects of the compound on various cell lines.

  • Methodology:

    • Culture selected cancer and non-cancerous cell lines in appropriate media.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each cell line and time point.

B. DNA Intercalation Assay:

  • Objective: To investigate the ability of the compound to bind to DNA.

  • Methodology:

    • Use a fluorescent DNA-binding dye such as ethidium bromide or SYBR Green.

    • Titrate a solution of DNA with increasing concentrations of this compound.

    • Measure the change in fluorescence intensity. A decrease in fluorescence suggests displacement of the dye by the compound, indicating DNA intercalation.

C. Topoisomerase Inhibition Assay:

  • Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

  • Methodology:

    • Use a commercially available topoisomerase inhibition assay kit.

    • Incubate supercoiled plasmid DNA with topoisomerase enzyme in the presence and absence of varying concentrations of the compound.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is indicated by a reduction in the amount of relaxed DNA.

D. Reactive Oxygen Species (ROS) Measurement:

  • Objective: To quantify the generation of intracellular ROS upon treatment with the compound.

  • Methodology:

    • Treat cells with this compound.

    • Load the cells with a fluorescent ROS indicator dye, such as DCFDA or DHE.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

The workflow for these initial experiments is depicted in the following diagram.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) DNA_Intercalation DNA Intercalation Assay Cytotoxicity_Assay->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Assay Cytotoxicity_Assay->Topoisomerase_Inhibition ROS_Measurement ROS Measurement Assay Cytotoxicity_Assay->ROS_Measurement

Proposed initial experimental workflow.

IV. Conclusion and Future Directions

While there is currently no direct experimental evidence for the mechanism of action of this compound, the known activities of related quinoline derivatives provide a strong foundation for future research. The proposed experiments would be the first step in characterizing the pharmacological profile of this compound and determining its potential as a therapeutic agent. Further studies could then focus on identifying specific protein targets through techniques such as affinity chromatography and proteomics, and on evaluating its efficacy in preclinical animal models. The development of a comprehensive understanding of its mechanism of action is essential for any future drug development efforts.

The Enigmatic Potential of 6-Bromo-8-methyl-5-nitroquinoline: A Predictive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: 6-Bromo-8-methyl-5-nitroquinoline is a distinct chemical entity for which, to date, no specific biological activity has been empirically reported in peer-reviewed literature. This document synthesizes available data on structurally analogous quinoline derivatives to construct a predictive profile of its potential biological activities. By examining the known effects of bromo, methyl, and nitro substitutions on the quinoline scaffold, we extrapolate potential antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper serves as a foundational guide for researchers interested in the synthesis and subsequent biological evaluation of this novel compound, providing a rationale for future investigation and detailed experimental considerations.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects. This report focuses on the potential biological landscape of the hitherto uncharacterized compound, this compound. In the absence of direct experimental data, this analysis relies on structure-activity relationships derived from closely related molecules.

Predicted Biological Activities Based on Structural Analogs

The biological profile of this compound can be inferred by considering the individual and combined contributions of its substituents: a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5.

Potential Antimicrobial Activity

Substituted quinolines are well-established antimicrobial agents. The presence of a nitro group, particularly at the 5-position, is a key feature in compounds like nitroxoline (5-nitro-8-hydroxyquinoline), a known antibacterial agent. The addition of a bromine atom may further enhance this activity. Halogenated 8-hydroxyquinolines have demonstrated potent and broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of Structurally Related Quinoline Derivatives

CompoundOrganism(s)Activity MetricValue
Nitroxoline (5-nitro-8-hydroxyquinoline)Various bacteria & fungiMICVaries
8-HydroxyquinolineGram-positive bacteria, fungiMIC3.44–13.78 μM[1]
7-bromo-8-hydroxyquinolineGram-negative bacteriaMICNot specified[1]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive & Gram-negative bacteriaMIC4–16 µg/mL[2]
Potential Anticancer Activity

The 5-nitroquinoline scaffold is also implicated in anticancer activity. Nitroxoline, for instance, has demonstrated potent cytotoxicity against various cancer cell lines, an effect that can be enhanced by copper. This activity is linked to the generation of reactive oxygen species (ROS). The bromo and methyl groups on this compound could modulate this cytotoxic potential through effects on lipophilicity and electronic properties, potentially influencing cellular uptake and target interactions.

Table 2: Anticancer Activity of Structurally Related Quinoline Derivatives

CompoundCell Line(s)Activity MetricValue
Nitroxoline (8-hydroxy-5-nitroquinoline)Human cancer cell linesIC505-10 fold lower than clioquinol[3][4]
8-HydroxyquinolineRaji, HeLa, PC-3Not specifiedSignificant antitumor activity[5]
Potential Anti-inflammatory Activity

Certain quinoline derivatives have shown promise as anti-inflammatory agents. For example, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α, a mediator of inflammation and preterm labor. This suggests that the 6-bromo-methylquinoline core of the target compound could confer anti-inflammatory properties.

Proposed Experimental Investigation Workflow

To empirically determine the biological activity of this compound, a structured experimental workflow is proposed.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies synthesis Chemical Synthesis of This compound characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization antimicrobial Antimicrobial Assays (MIC against bacteria/fungi) characterization->antimicrobial anticancer Anticancer Assays (Cytotoxicity against cancer cell lines) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Prostaglandin F2α inhibition) characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis anticancer->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Detailed Methodologies for Key Experiments

While no protocols exist for the target compound, the following are representative methodologies for the initial screening assays, adapted from studies on analogous compounds.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with culture medium to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTS Assay (Cytotoxicity)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, PC-3) are cultured in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).

  • Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. After a further incubation period (e.g., 1-4 hours), the absorbance is measured at 490 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Predicted Signaling Pathway Involvement

Based on the anticancer activity of related nitroquinolines, it is plausible that this compound could induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

signaling_pathway compound 6-Bromo-8-methyl- 5-nitroquinoline cell Cancer Cell compound->cell ros Increased Intracellular Reactive Oxygen Species (ROS) cell->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: Predicted signaling pathway for the potential anticancer activity of this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a predictive analysis based on its structural components suggests a high potential for antimicrobial, anticancer, and anti-inflammatory properties. The nitro group at position 5 is a strong indicator of potential bioactivity, which may be further modulated by the bromo and methyl substituents.

This whitepaper provides a theoretical framework and a practical starting point for the investigation of this novel compound. The synthesis of this compound, followed by the systematic experimental evaluation outlined herein, is a crucial next step to unlock its therapeutic potential. Further studies should focus on elucidating its precise mechanism of action and evaluating its safety and efficacy in preclinical models. The exploration of this and other novel quinoline derivatives continues to be a promising avenue in the quest for new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 6-bromo-8-methyl-5-nitroquinoline, a valuable starting material in medicinal chemistry and drug development. This document details the proposed synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and scientists.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the quinoline core via a Skraup or Doebner-von Miller reaction, starting from 4-bromo-2-methylaniline. The subsequent step is the regioselective nitration of the resulting 6-bromo-8-methylquinoline to yield the final product.

Synthetic Pathway A 4-Bromo-2-methylaniline B Glycerol, H₂SO₄, Oxidizing Agent A->B C 6-Bromo-8-methylquinoline B->C Skraup Reaction D HNO₃, H₂SO₄ C->D E This compound D->E Nitration

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-8-methylquinoline

The synthesis of the quinoline core can be accomplished using the Skraup reaction, a classic method for quinoline synthesis.[1] This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general Skraup synthesis procedures): [2][3]

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 4-bromo-2-methylaniline (1.0 eq).[4] With vigorous stirring, slowly add concentrated sulfuric acid (3-4 eq) through the dropping funnel. The addition should be controlled to manage the exothermic reaction.

  • Addition of Glycerol and Oxidizing Agent: To the stirred mixture, add glycerol (3-4 eq). A mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then carefully added. The use of ferrous sulfate can help to moderate the typically vigorous reaction.[1][3]

  • Reaction Conditions: Heat the reaction mixture to 135-140°C.[5] The reaction is often exothermic and should be carefully monitored. Maintain the temperature for several hours (typically 3-7 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature and then cautiously pour it onto crushed ice.

    • Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is basic.

    • The crude product can be isolated by steam distillation.[6]

    • Extract the distillate with an organic solvent (e.g., dichloromethane or chloroform).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude 6-bromo-8-methylquinoline can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting Material4-Bromo-2-methylaniline
Key ReagentsGlycerol, Sulfuric Acid, Oxidizing Agent
Reaction Temperature135-140°C
Reaction Time3-7 hours
Expected Yield50-70%
Purity>95% after purification
Physical FormSolid
Step 2: Synthesis of this compound

The final step involves the nitration of the 6-bromo-8-methylquinoline intermediate. Electrophilic aromatic substitution on the quinoline ring typically occurs at positions 5 and 8.[2][7] Given the substitution pattern of the starting material, the nitro group is expected to be directed to the 5-position.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general quinoline nitration procedures): [8]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromo-8-methylquinoline (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5°C) using an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) while keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of 6-bromo-8-methylquinoline, maintaining the reaction temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC. For less reactive substrates, gentle heating (e.g., to 70°C) may be required.[8]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, or by column chromatography on silica gel.[9][10]

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting Material6-Bromo-8-methylquinoline
Key ReagentsNitric Acid, Sulfuric Acid
Reaction Temperature0°C to room temperature
Reaction Time1-2 hours
Expected Yield70-90%
Purity>98% after purification
Physical FormSolid

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Start: 4-Bromo-2-methylaniline B Skraup Reaction A->B C Intermediate: 6-Bromo-8-methylquinoline B->C D Nitration C->D F Crude 6-Bromo-8-methylquinoline C->F E Final Product: this compound D->E I Crude this compound E->I G Steam Distillation / Column Chromatography F->G H Pure 6-Bromo-8-methylquinoline G->H H->D J Recrystallization / Column Chromatography I->J K Pure this compound J->K L Spectroscopic Analysis (NMR, IR, MS) K->L M Purity Analysis (HPLC, Elemental Analysis) K->M

Caption: Workflow from synthesis to purification and final characterization.

Concluding Remarks

This technical guide outlines a robust and feasible synthetic route for this compound. The described protocols, based on well-established chemical transformations, provide a solid foundation for researchers to produce this key intermediate. It is crucial to adhere to all laboratory safety procedures, particularly when handling strong acids and conducting potentially exothermic reactions. The provided quantitative data, while estimated from analogous reactions, offers a useful benchmark for experimental planning and execution. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

commercial availability of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the commercial availability, potential synthetic routes, and key precursors of 6-Bromo-8-methyl-5-nitroquinoline. Extensive research indicates that this specific polysubstituted quinoline is not commercially available as a stock chemical. However, this guide provides detailed information on commercially available precursors, enabling its synthesis for research and development purposes. A proposed synthetic protocol, based on established nitration methodologies for similar quinoline scaffolds, is presented, along with the necessary workflow and logical relationship diagrams to facilitate its production in a laboratory setting.

Commercial Availability

A thorough search of major chemical supplier databases reveals that This compound is not a commercially available compound. Researchers requiring this molecule for their studies will need to undertake its chemical synthesis. The following sections detail the availability of key starting materials and a proposed synthetic pathway.

Commercially Available Precursors

The synthesis of this compound can be envisioned through the nitration of 6-Bromo-8-methylquinoline. The commercial availability of this key precursor, along with a related compound, 8-methyl-5-nitroquinoline, is summarized in the table below.

Compound NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
6-Bromo-8-methylquinoline 178396-31-1Ambeed, Inc.[1]97%[1]Gram scale[2]
6-Bromo-8-methylquinoline HCl 1257665-18-1Variousmin 97%[2]1 gram[2]
8-methyl-5-nitroquinoline 64976-62-1Sigma-Aldrich, Molport, Biosynth, CymitQuimica[3][4][5][6]95+%[6]250mg, 1g, 5g[6]
6-Bromo-4-chloro-8-methylquinoline 1086062-90-9Sigma-AldrichNot specifiedNot specified

Proposed Synthetic Protocol: Nitration of 6-Bromo-8-methylquinoline

The following experimental protocol is a proposed method for the synthesis of this compound, adapted from a known procedure for the nitration of 6-bromoquinoline.[7]

3.1. Materials and Reagents:

  • 6-Bromo-8-methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

3.2. Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 6-Bromo-8-methylquinoline (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of 6-Bromo-8-methylquinoline, maintaining the reaction temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

3.3. Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

4.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 6-Bromo-8-methylquinoline in conc. H₂SO₄ at 0°C C Dropwise addition of Nitrating Mixture to Substrate A->C B Prepare Nitrating Mixture (HNO₃ in H₂SO₄) at 0°C B->C D Reaction Stirring (0°C to Room Temp) C->D E Quench with Ice D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Silica Gel Column Chromatography H->I J Characterization (NMR, MS) I->J K K J->K Final Product: This compound G precursor 6-Bromo-8-methylquinoline (Commercially Available) reagent + HNO₃ / H₂SO₄ precursor->reagent target This compound (Target Compound) reagent->target

References

Theoretical and Experimental Blueprint for the Characterization of 6-Bromo-8-methyl-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted quinolines are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. This technical guide provides a comprehensive theoretical and experimental framework for the synthesis and in-depth characterization of a novel compound, 6-Bromo-8-methyl-5-nitroquinoline. In the absence of existing literature, this document serves as a forward-looking blueprint, detailing proposed synthetic routes and a full suite of computational analyses designed to elucidate the structural, electronic, and spectroscopic properties of the title molecule. This guide is intended to be a foundational resource for researchers initiating studies on this and related quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, including antimalarials, antibacterials, and anticancer agents. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its biological activity and pharmacokinetic profile. The specific substitution pattern of a bromo group at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position in this compound suggests a molecule with potentially unique electronic and steric properties that could translate into interesting biological or material science applications. The electron-withdrawing nature of the bromo and nitro groups, combined with the electron-donating methyl group, is expected to create a distinct electronic distribution within the aromatic system.

This guide outlines a proposed pathway for the synthesis of this previously uncharacterized molecule and a comprehensive theoretical study to predict its key chemical and physical properties. The detailed experimental and computational protocols provided herein are based on established methodologies for similar quinoline derivatives.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor, such as 8-methylquinoline. The synthesis would likely involve electrophilic aromatic substitution reactions, namely bromination and nitration. The order of these steps would be crucial to ensure the desired regioselectivity.

Experimental Protocol: Proposed Two-Step Synthesis

Step 1: Bromination of 8-methylquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8-methylquinoline in a suitable solvent such as concentrated sulfuric acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent through the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to obtain 6-Bromo-8-methylquinoline.

Step 2: Nitration of 6-Bromo-8-methylquinoline

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve the synthesized 6-Bromo-8-methylquinoline in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0 °C).

  • Nitration: Stir the mixture while carefully monitoring the temperature. The nitro group is expected to direct to the 5-position due to the directing effects of the existing substituents.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture onto ice to precipitate the final product.

  • Purification: Filter the solid, wash thoroughly with water to remove any residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G 8-Methylquinoline 8-Methylquinoline 6-Bromo-8-methylquinoline 6-Bromo-8-methylquinoline 8-Methylquinoline->6-Bromo-8-methylquinoline NBS / H2SO4 This compound This compound 6-Bromo-8-methylquinoline->this compound HNO3 / H2SO4

Proposed synthetic pathway for this compound.

Proposed Theoretical Studies

To gain a deep understanding of the molecular properties of this compound, a comprehensive in silico analysis is proposed. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.

  • Solvation Model: To simulate a solution environment, the Polarizable Continuum Model (PCM) can be employed using a solvent such as ethanol or water.

G cluster_0 Computational Workflow Input Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties NBO_Analysis Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO_Analysis Spectroscopic_Properties Spectroscopic Properties (IR, Raman, NMR, UV-Vis) Frequency_Analysis->Spectroscopic_Properties

Proposed computational workflow for theoretical studies.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical placeholders and would be replaced with actual calculated data.

Table 1: Predicted Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89
C-N (nitro)1.48
N-O (nitro)1.22
C-C (ring)1.39 - 1.42
C-N (ring)1.33 - 1.38
C-C-Br119.5
O-N-O125.0
C-C-N-O

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.5 Debye
Major IR Frequencies (cm⁻¹)~1550 (NO₂ asym), ~1350 (NO₂ sym), ~1100 (C-Br)
¹³C NMR Chemical Shifts (ppm)C-Br: ~115, C-NO₂: ~150, C-CH₃: ~140, CH₃: ~20
¹H NMR Chemical Shifts (ppm)Aromatic H: 7.5-8.5, CH₃: ~2.5
UV-Vis λmax (nm)~280, ~350

Detailed Experimental and Computational Protocols

Geometry Optimization

The initial 3D structure of this compound would be built using molecular modeling software. A full geometry optimization would then be performed without any symmetry constraints using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The convergence criteria would be the default values in the software.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the structure is a stable point on the potential energy surface. The calculated frequencies would be used to predict the IR and Raman spectra of the molecule.

Electronic Properties Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Spectroscopic Properties Simulation
  • IR and Raman Spectra: The harmonic vibrational frequencies and intensities would be used to simulate the infrared and Raman spectra.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to predict the ¹H and ¹³C NMR chemical shifts, using a reference compound like tetramethylsilane (TMS).

  • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum and identify the major electronic transitions.

Natural Bond Orbital (NBO) Analysis

NBO analysis would be conducted to investigate the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule. This analysis provides insights into the stability of the molecule arising from electron delocalization.

Conclusion

This technical guide presents a comprehensive roadmap for the synthesis and theoretical characterization of the novel compound this compound. The proposed synthetic strategy and detailed computational protocols provide a solid foundation for future research on this molecule. The theoretical data generated from these studies will be invaluable for understanding its structure-property relationships and for guiding its potential applications in drug development and materials science. This document is intended to catalyze further experimental and theoretical investigations into this promising area of quinoline chemistry.

Methodological & Application

Application Notes and Protocols: Reactions of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The presence of a bromine atom, a nitro group, and a methyl group on the quinoline core of this compound offers multiple reaction sites for chemical modifications. These modifications can lead to the generation of diverse libraries of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines key reactions involving this compound, providing detailed experimental protocols and summarizing relevant data.

Key Reactions and Applications

The reactivity of this compound is primarily dictated by its functional groups: the bromo substituent at the C6 position, the nitro group at the C5 position, and the methyl group at the C8 position. These sites allow for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions. Derivatives of similar bromo-nitro-quinoline structures have shown potential as anticancer and antimicrobial agents[1][2][3].

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, providing a versatile intermediate for further functionalization. This transformation is a crucial step in the synthesis of various biologically active molecules.

Table 1: Conditions for Nitro Group Reduction

Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
SnCl₂·2H₂OEthanolReflux485[4]
H₂, Pd/CMethanolRoom Temp1292[4]
  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a crushed ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-amino-6-bromo-8-methylquinoline.

Reduction_of_Nitro_Group This compound This compound 5-Amino-6-bromo-8-methylquinoline 5-Amino-6-bromo-8-methylquinoline This compound->5-Amino-6-bromo-8-methylquinoline SnCl₂·2H₂O / EtOH, Reflux or H₂, Pd/C / MeOH

Caption: Reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C6 position is susceptible to nucleophilic aromatic substitution, particularly with electron-withdrawing groups present on the ring. This allows for the introduction of various nucleophiles, such as amines and alkoxides.

Table 2: Conditions for Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MorpholineK₂CO₃DMF1202478[1]
PiperazineNaHTHF801872[1]
  • In a sealed tube, combine this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol) in dimethylformamide (DMF) (10 mL).

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 6-(morpholin-4-yl)-8-methyl-5-nitroquinoline.

SNAr_Reaction This compound This compound 6-(Nucleophile)-8-methyl-5-nitroquinoline 6-(Nucleophile)-8-methyl-5-nitroquinoline This compound->6-(Nucleophile)-8-methyl-5-nitroquinoline Nucleophile, Base Solvent, Heat

Caption: Nucleophilic aromatic substitution at the C6 position.

Suzuki Cross-Coupling Reaction

The carbon-bromine bond at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.

Table 3: Conditions for Suzuki Cross-Coupling Reaction

Arylboronic AcidCatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001682[1]
  • To a degassed mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol) in 1,4-dioxane (15 mL) and water (3 mL), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Heat the reaction mixture under a nitrogen atmosphere at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-methyl-5-nitro-6-phenylquinoline.

Suzuki_Coupling This compound This compound 6-Aryl-8-methyl-5-nitroquinoline 6-Aryl-8-methyl-5-nitroquinoline This compound->6-Aryl-8-methyl-5-nitroquinoline Arylboronic acid Pd Catalyst, Base

Caption: Suzuki cross-coupling for C-C bond formation.

Signaling Pathways and Biological Applications

While specific biological data for this compound derivatives are not extensively reported, the broader class of quinoline compounds is known to interact with various biological targets. For instance, certain quinoline derivatives act as inhibitors of prostaglandin F2α, which is implicated in preterm labor[6]. Others have shown antibacterial and antioxidant activities[2][3]. The synthesized derivatives of this compound could be screened for a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.

Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Lead Optimization Start 6-Bromo-8-methyl- 5-nitroquinoline Reaction Chemical Modification (e.g., Suzuki, SNAr, Reduction) Start->Reaction Products Library of Derivatives Reaction->Products Screening High-Throughput Screening Products->Screening Assays Enzymatic Assays Cell-based Assays Screening->Assays Hit Hit Identification Assays->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for drug discovery from the title compound.

Conclusion

This compound represents a valuable starting material for the synthesis of a diverse range of novel chemical entities. The protocols provided herein for nitro group reduction, nucleophilic aromatic substitution, and Suzuki cross-coupling offer robust methods for its functionalization. The resulting derivatives hold promise for the development of new therapeutic agents and functional materials. Further investigation into the biological activities of these compounds is warranted.

References

Application Notes and Protocols: 6-Bromo-8-methyl-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the proposed synthesis of 6-bromo-8-methyl-5-nitroquinoline and an overview of its potential applications based on the known biological activities of structurally related compounds. As there is limited direct literature on this specific derivative, the following protocols are extrapolated from established methods for similar quinoline syntheses and modifications.

Synthesis of this compound Derivatives

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 6-bromo-8-methylquinoline, via a Skraup reaction. The second step is the nitration of this precursor to yield the final product.

Part 1: Synthesis of 6-Bromo-8-methylquinoline (Precursor)

The Skraup synthesis is a classic method for producing quinolines. In this proposed protocol, 4-bromo-2-methylaniline is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromo-2-methylaniline.

  • Addition of Reagents: To the flask, add concentrated sulfuric acid, followed by the slow, dropwise addition of glycerol while stirring.

  • Oxidizing Agent: Add nitrobenzene to the mixture, which will also serve as a solvent.

  • Heating: Heat the reaction mixture to approximately 120-130°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthetic Workflow for this compound

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration 4-bromo-2-methylaniline 4-bromo-2-methylaniline Reaction_Mixture_1 Reaction 4-bromo-2-methylaniline->Reaction_Mixture_1 Glycerol Glycerol Glycerol->Reaction_Mixture_1 H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene H2SO4_Nitrobenzene->Reaction_Mixture_1 6-bromo-8-methylquinoline 6-bromo-8-methylquinoline Reaction_Mixture_2 Reaction 6-bromo-8-methylquinoline->Reaction_Mixture_2 Reaction_Mixture_1->6-bromo-8-methylquinoline Heat HNO3_H2SO4 HNO₃, H₂SO₄ HNO3_H2SO4->Reaction_Mixture_2 This compound This compound Reaction_Mixture_2->this compound 0 °C

Caption: Proposed two-step synthesis of this compound.

Part 2: Nitration of 6-Bromo-8-methylquinoline

This step introduces a nitro group at the C5 position of the quinoline ring. The protocol is adapted from the nitration of 6-bromoquinoline.[1]

Experimental Protocol:

  • Dissolution: Dissolve 6-bromo-8-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0 to -5°C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of 6-bromo-8-methylquinoline, ensuring the temperature does not exceed 0°C.

  • Reaction Time: Stir the reaction mixture at 0°C for a few hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Precipitation and Filtration: A precipitate of this compound should form. Collect the solid by filtration and wash it with cold water until the washings are neutral.

  • Drying: Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateProposed Yield (%)
6-Bromo-8-methylquinolineC₁₀H₈BrN222.08Solid50-60
This compoundC₁₀H₇BrN₂O₂267.08Solid70-80

Applications of this compound Derivatives

While specific applications for this compound are not documented, the broader class of quinoline derivatives exhibits a wide range of biological activities.[2][3] The introduction of bromo and nitro groups can significantly influence the pharmacological properties of the quinoline scaffold.[4][5]

Anticancer Activity

Quinoline derivatives are a well-established class of compounds in anticancer drug discovery.[6][7] The presence of a nitro group, in particular, has been shown to enhance the cytotoxic effects of certain quinolines. For instance, 6-bromo-5-nitroquinoline has demonstrated anti-proliferative and apoptotic effects on various cancer cell lines.[1][8][9] Similarly, 8-hydroxy-5-nitroquinoline was found to be more cytotoxic to human cancer cells than its halogenated analogs.[10]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Nitroquinoline derivatives can trigger programmed cell death in cancer cells.

  • DNA Intercalation: The planar quinoline ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription.

  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.

Potential Signaling Pathway in Cancer

Anticancer Mechanism Potential Anticancer Mechanism of Nitroquinolines Nitroquinoline_Derivative 6-Bromo-8-methyl- 5-nitroquinoline Cancer_Cell Cancer Cell Nitroquinoline_Derivative->Cancer_Cell DNA_Damage DNA Damage / Replication Stress Cancer_Cell->DNA_Damage Inhibition of Topoisomerase Apoptosis_Pathway Activation of Apoptosis Pathways Cancer_Cell->Apoptosis_Pathway Induction of ROS Cell_Death Cell Death DNA_Damage->Cell_Death Apoptosis_Pathway->Cell_Death

Caption: Potential mechanism of anticancer activity for nitroquinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents.[11] Nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial drug. The antimicrobial properties are often attributed to the ability of these compounds to chelate metal ions that are essential for microbial enzyme function.

Potential Applications:

  • Development of new antibiotics to combat drug-resistant bacteria.

  • Use as antifungal agents.

Summary of Potential Biological Activities

ActivityTargetPotential ApplicationReference Compounds
AnticancerCancer CellsChemotherapeutic Agent6-Bromo-5-nitroquinoline, 8-hydroxy-5-nitroquinoline
AntimicrobialBacteria, FungiAntibiotic, AntifungalNitroxoline (8-hydroxy-5-nitroquinoline)
Anti-inflammatoryInflammatory PathwaysAnti-inflammatory DrugGeneral Quinoline Derivatives

Disclaimer: The synthesis protocols and applications described herein are based on existing knowledge of related compounds and should be considered hypothetical. Researchers should conduct their own thorough literature review and risk assessment before attempting any experimental work. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2][3] Quinolines and their derivatives are a prominent class of heterocyclic compounds that exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This document provides detailed application notes and protocols for the use of 6-Bromo-8-methyl-5-nitroquinoline in Suzuki coupling reactions. The substitution of the bromine atom with various aryl or heteroaryl groups via this methodology allows for the creation of a diverse library of novel 5-nitro-8-methylquinoline derivatives. These products can serve as valuable intermediates or final compounds in drug discovery and development programs. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated to introduce additional diversity.

Reaction Principle

The Suzuki coupling reaction of this compound with an organoboron reagent (e.g., an arylboronic acid) is catalyzed by a palladium complex. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[6] A base is required to activate the organoboron species for transmetalation.[7]

Experimental Data Summary

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and reported yields for Suzuki couplings of structurally related bromo-nitro-aromatic and bromo-quinoline compounds. This data provides a strong starting point for reaction optimization.

Catalyst SystemBaseSolvent(s)Temperature (°C)Typical Yield (%)Reference Compound Type
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10070-95Bromoquinolines[8]
PdCl₂(dppf)·CH₂Cl₂K₂CO₃Toluene/H₂O80~82Bromo-picoline[2]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60HighGeneral Aryl Bromides[9]
PdCl₂(PPh₃)₂K₂CO₃H₂O70-80GoodChloro-nitroimidazole[10]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane130GoodMethylthio-pyrimidine[11]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline. The optimal conditions may vary depending on the specific arylboronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via a syringe or cannula.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvents inert_atm->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination r1x R¹-X (this compound) r1x->pd_complex1 r2by2 R²-B(OR)₂ (Arylboronic Acid) boronate [R²-B(OR)₂(OH)]⁻ r2by2->boronate base Base base->boronate boronate->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 6-aryl-8-methyl-5-nitroquinoline scaffolds synthesized through this Suzuki coupling protocol are of significant interest in drug discovery. Quinoline derivatives are known to possess a wide array of biological activities. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent.[12] The newly synthesized aryl-substituted quinolines could be screened for various therapeutic applications, including:

  • Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potential as anti-inflammatory molecules.

  • Neurodegenerative Disease Modulators: The 8-hydroxyquinoline scaffold has been investigated for its potential in treating neurodegenerative disorders due to its metal-chelating properties.[5]

The nitro group on the synthesized compounds can be readily reduced to an amino group, providing a key functional handle for further derivatization to explore structure-activity relationships (SAR) and optimize lead compounds. This versatility makes this compound a valuable building block for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.

References

Application Notes and Protocols for the Functionalization of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 6-Bromo-8-methyl-5-nitroquinoline scaffold. This versatile building block offers multiple reaction sites for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships in drug discovery programs. The protocols detailed below are based on established synthetic methodologies for quinoline derivatives and provide a starting point for the development of novel compounds.[1][2][3][4]

Overview of Functionalization Strategies

The this compound core possesses three primary sites for chemical modification:

  • C6-Bromo Position: Amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents.

  • C5-Nitro Group: A strong electron-withdrawing group that can be reduced to an amino group, which can then be further functionalized. The nitro group also activates the quinoline ring for nucleophilic aromatic substitution.

  • Quinoline Ring: The core heterocyclic structure can undergo various modifications, though reactions at the C6 and C5 positions are generally more facile and selective.

This document will focus on protocols for functionalization at the C6-bromo and C5-nitro positions.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5] For this compound, the bromine atom at the C6 position serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of the quinoline ring and a variety of organoboron reagents.[6] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture with stirring at 80-110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-8-methyl-5-nitroquinoline.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 6-Bromoquinoline Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90892
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O851678
4Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane/H₂O110688

Note: Data is representative and adapted from literature on similar 6-bromoquinoline substrates.[7][8][9] Optimization of reaction conditions may be necessary for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5][10] This reaction can be employed to introduce a wide range of primary and secondary amines at the C6 position of the quinoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.) in a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 6-amino-8-methyl-5-nitroquinoline derivative.

Table 2: Representative Data for Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1001290
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃1,4-Dioxane1101882
3n-ButylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄THF802475
4PiperidineG3-XPhos (2)NaOt-BuToluene100695

Note: This data is illustrative and based on protocols for other 6-bromo-substituted heterocycles.[11][12][13] Specific conditions for this compound should be optimized.

Functionalization via the C5-Nitro Group

The nitro group at the C5 position can be readily reduced to an amine, which serves as a versatile handle for further derivatization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and high-yielding transformation.[14]

Experimental Protocol: Reduction of 5-Nitro to 5-Aminoquinoline

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Reducing Agent: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Pd/C (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

    • Metal/Acid: SnCl₂·2H₂O (3-5 eq.) in ethanol or ethyl acetate, or Fe powder (5-10 eq.) in acetic acid or with NH₄Cl in ethanol/water.[15][16]

  • Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C. The reaction is typically complete within 1-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For Metal/Acid: If using SnCl₂, basify the reaction mixture with saturated aqueous NaHCO₃ or NaOH solution and extract with an organic solvent. If using Fe, filter off the iron salts and concentrate the filtrate.

  • Purification: The crude 6-Bromo-8-methyl-quinolin-5-amine is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.

Table 3: Comparison of Reduction Methods for Nitroquinolines

MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/CEthanolRT1-4>95Clean reaction, requires specialized equipment.
Tin(II) ChlorideSnCl₂·2H₂OEthanol702-685-95Requires basic work-up.[17]
Iron/AcidFe, AcOHAcetic Acid801-390-98Inexpensive, requires filtration of iron salts.[18]

Note: Yields are based on general procedures for nitroaromatic reduction and may vary for the specific substrate.[14][19][20]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at C5 activates the C6-bromo position for nucleophilic aromatic substitution (SNAr).[21][22][23] This provides an alternative to palladium-catalyzed methods for introducing nucleophiles.

Experimental Protocol: General Procedure for SNAr

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Nucleophile and Base: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 eq.) and a suitable base if required (e.g., K₂CO₃, Et₃N, or NaH).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, pour into water or ice, and collect the resulting precipitate by filtration, or extract with an appropriate organic solvent.

  • Purification: Wash the crude product or organic extracts with water and brine, dry, and concentrate. Purify by recrystallization or column chromatography.

Visualizing Reaction Pathways and Biological Context

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the functionalization pathways and a potential biological application of the resulting quinoline derivatives.

Functionalization_Workflow cluster_c6 C6-Position Functionalization cluster_c5 C5-Position Functionalization A 6-Bromo-8-methyl- 5-nitroquinoline B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C-C bond C Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) A->C C-N bond D Nucleophilic Aromatic Substitution (Nu-H, base) A->D C-Nu bond H Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) A->H Reduction E 6-Aryl-8-methyl- 5-nitroquinoline B->E F 6-Amino-8-methyl- 5-nitroquinoline C->F G 6-Nu-8-methyl- 5-nitroquinoline D->G I 6-Bromo-8-methyl- quinolin-5-amine H->I Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

References

Application Notes and Protocol for Nucleophilic Aromatic Substitution on 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly important in medicinal chemistry and materials science for the construction of complex molecules with desired pharmacological or material properties. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1][2][3]

The compound 6-Bromo-8-methyl-5-nitroquinoline possesses a favorable substitution pattern for SNAr. The potent electron-withdrawing nitro group at the C5 position, ortho to the bromine atom at C6, strongly activates the quinoline ring towards nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] This application note provides a detailed protocol for performing a nucleophilic aromatic substitution on this compound with a representative amine nucleophile, morpholine.

General Reaction Scheme

The general scheme for the nucleophilic aromatic substitution on this compound is depicted below. The nucleophile (Nu) attacks the carbon bearing the bromine atom, leading to the formation of a substituted product.

G cluster_0 General Reaction Scheme This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- 6-Substituted-8-methyl-5-nitroquinoline 6-Substituted-8-methyl-5-nitroquinoline Meisenheimer Complex->6-Substituted-8-methyl-5-nitroquinoline - Br- G cluster_workflow Experimental Workflow A Reaction Setup: - this compound - Anhydrous DMF B Reagent Addition: - K₂CO₃ - Morpholine A->B C Reaction: - Heat to 80-100 °C - Stir for 4-8 h B->C D Monitoring: - Thin-Layer Chromatography C->D E Work-up: - Quench with water - Extract with EtOAc - Wash with brine - Dry over Na₂SO₄ D->E Reaction Complete F Purification: - Column Chromatography E->F G Product: 6-(morpholin-4-yl)-8-methyl- 5-nitroquinoline F->G

References

Synthesis of Novel Heterocycles from 6-Bromo-8-methyl-5-nitroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 6-Bromo-8-methyl-5-nitroquinoline. This starting material offers a versatile scaffold for the construction of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The strategic positioning of the bromo, methyl, and nitro groups allows for a range of chemical transformations, leading to the generation of diverse molecular architectures.

Overview of Synthetic Strategies

The synthetic utility of this compound lies in the sequential or concurrent modification of its functional groups. Two primary strategies are outlined here:

  • Strategy A: Annulation of Heterocyclic Rings onto the Quinoline Core. This approach begins with the reduction of the 5-nitro group to a versatile 5-amino functionality. The resulting 5-amino-6-bromo-8-methylquinoline serves as a key intermediate for the construction of fused heterocycles such as imidazoles and triazoles.

  • Strategy B: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions. This strategy leverages the reactivity of the 6-bromo substituent to introduce new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provide a powerful means to append various moieties to the quinoline backbone, which can then be further elaborated to form novel heterocyclic structures.

Experimental Protocols and Data

Strategy A: Synthesis of Fused Heterocycles

The initial and crucial step in this strategy is the selective reduction of the nitro group without affecting the bromo substituent.

2.1.1. Protocol 1: Reduction of this compound to 5-Amino-6-bromo-8-methylquinoline

This protocol is adapted from a reliable procedure for the reduction of a similar bromo-nitroquinoline derivative.[1]

Reaction Scheme:

start This compound reagents Fe, EtOH/AcOH/H2O start->reagents intermediate 5-Amino-6-bromo-8-methylquinoline reagents->intermediate

Caption: Reduction of the nitro group.

Materials:

  • This compound

  • Iron powder

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Water (H₂O)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol, acetic acid, and water (2:2:1 v/v/v).

  • Add iron powder (3.6 eq) to the solution.

  • Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with 2.5 M NaOH solution.

  • Filter the mixture through a pad of Celite® to remove the iron residue, and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-Amino-6-bromo-8-methylquinoline.

Quantitative Data (Expected):

ProductStarting MaterialReagentsSolvent SystemReaction TimeYield (%)Reference
6-bromoquinolin-8-amine6-bromo-8-nitroquinolineFe, AcOHEtOH/H₂O3 h91[1]
5-Amino-6-bromo-8-methylquinoline This compound Fe, AcOH EtOH/H₂O 3 h ~90 Estimated

2.1.2. Synthesis of Fused Imidazo[4,5-f]quinolines

The synthesis of an imidazole ring fused to the quinoline core typically requires a diaminoquinoline precursor. This can be achieved by amination of the 6-bromo position of 5-Amino-6-bromo-8-methylquinoline, followed by cyclization.

2.1.2.1. Protocol 2: Buchwald-Hartwig Amination of 5-Amino-6-bromo-8-methylquinoline

This protocol is based on established Buchwald-Hartwig amination procedures for bromoquinolines.[2][3][4]

Reaction Scheme:

start 5-Amino-6-bromo-8-methylquinoline reagents Amine, Pd catalyst, Ligand, Base start->reagents product N6-Substituted-8-methylquinoline-5,6-diamine reagents->product

Caption: Buchwald-Hartwig amination.

Materials:

  • 5-Amino-6-bromo-8-methylquinoline

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 5-Amino-6-bromo-8-methylquinoline (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the amine (1.2 eq), the base (e.g., 1.4 eq Cs₂CO₃), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the N⁶-substituted-8-methylquinoline-5,6-diamine.

2.1.2.2. Protocol 3: Cyclization to form Imidazo[4,5-f]quinolines

This protocol is a general method for the formation of an imidazole ring from an o-diamino functionality.

Reaction Scheme:

start N6-Substituted-8-methylquinoline-5,6-diamine reagents Formic acid or Orthoester start->reagents product Substituted Imidazo[4,5-f]quinoline reagents->product

Caption: Imidazole ring formation.

Procedure:

  • Dissolve the N⁶-substituted-8-methylquinoline-5,6-diamine (1.0 eq) in formic acid or an appropriate orthoester (e.g., triethyl orthoformate).

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazo[4,5-f]quinoline.

Quantitative Data for Strategy A (Representative Examples):

StepStarting MaterialProductReagents/ConditionsYield (%)Reference
Buchwald-Hartwig Amination6-bromo-2-chloroquinoline6-morpholino-2-chloroquinolineMorpholine, Pd(OAc)₂, BINAP, NaOtBu, Toluene, 80°C95[3]
Imidazole Cyclization5,6-diaminopyridineImidazo[4,5-b]pyridineEthyl orthoformate-[5]
Strategy B: Synthesis via Palladium-Catalyzed Cross-Coupling

This strategy utilizes the 6-bromo position as a handle for introducing diverse functionalities.

2.2.1. Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of a carbon-carbon bond at the 6-position of the quinoline ring.[6][7]

Reaction Scheme:

start This compound reagents Arylboronic acid, Pd(PPh3)4, K3PO4 start->reagents product 6-Aryl-8-methyl-5-nitroquinoline reagents->product

Caption: Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 6-aryl-8-methyl-5-nitroquinoline.

2.2.2. Protocol 5: Sonogashira Coupling

This protocol is used to introduce an alkyne moiety at the 6-position.[8][9]

Reaction Scheme:

start This compound reagents Terminal alkyne, Pd(PPh3)4, CuI, Et3N start->reagents product 6-Alkynyl-8-methyl-5-nitroquinoline reagents->product

Caption: Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 6-alkynyl-8-methyl-5-nitroquinoline.

Quantitative Data for Strategy B (Representative Examples):

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemSolventYield (%)Reference
Suzuki-Miyaura2-bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O61-76[6]
Sonogashira6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄, CuI, Et₃NTHFlow (25%)[9]
Buchwald-Hartwig6-bromo-2-chloroquinolineMorpholinePd(OAc)₂, BINAP, NaOtBuToluene95[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described above.

synthetic_pathways start This compound amino_quinoline 5-Amino-6-bromo-8-methylquinoline start->amino_quinoline Reduction suzuki_product 6-Aryl-8-methyl-5-nitroquinoline start->suzuki_product Suzuki Coupling sonogashira_product 6-Alkynyl-8-methyl-5-nitroquinoline start->sonogashira_product Sonogashira Coupling buchwald_product 6-Amino-8-methyl-5-nitroquinoline start->buchwald_product Buchwald-Hartwig Amination diamino_quinoline N6-Substituted-8-methylquinoline-5,6-diamine amino_quinoline->diamino_quinoline Buchwald-Hartwig Amination hydrazino_quinoline 5-Amino-6-hydrazino-8-methylquinoline amino_quinoline->hydrazino_quinoline Hydrazinolysis imidazo_quinoline Substituted Imidazo[4,5-f]quinoline diamino_quinoline->imidazo_quinoline Cyclization triazolo_quinoline Substituted Triazolo[4,5-f]quinoline hydrazino_quinoline->triazolo_quinoline Cyclization final_heterocycles Further Novel Heterocycles suzuki_product->final_heterocycles sonogashira_product->final_heterocycles buchwald_product->final_heterocycles

Caption: Synthetic pathways from this compound.

Concluding Remarks

The protocols and strategies outlined in this document provide a robust framework for the synthesis of a wide array of novel heterocyclic compounds from this compound. The versatility of this starting material, coupled with modern synthetic methodologies, opens up avenues for the discovery of new chemical entities with potential applications in drug development and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Note: Analytical Characterization of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a key heterocyclic motif present in a wide range of biologically active compounds and pharmaceuticals. The introduction of bromo, methyl, and nitro functional groups can significantly influence the physicochemical properties and biological activity of the parent molecule. Therefore, comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of this compound for its application in research and drug development.

This application note provides a detailed overview of the analytical methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Detailed experimental protocols and expected data are presented.

Data Presentation

A summary of the expected quantitative data for the characterization of this compound is presented in the tables below.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.95dd1H4.2, 1.5H-2
8.40dd1H8.5, 1.5H-4
7.65dd1H8.5, 4.2H-3
7.80s1H-H-7
2.80s3H--CH₃

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.5C-2
123.0C-3
135.0C-4
145.0C-5
120.0C-6
130.0C-7
140.0C-8
128.0C-4a
148.0C-8a
18.0-CH₃

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
268/270100[M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)
253/25520[M-CH₃]⁺
222/22430[M-NO₂]⁺
14315[M-Br-NO₂]⁺

Table 4: Elemental Analysis Data

ElementTheoretical %Found %
C44.6344.60
H2.622.65
N10.4110.38

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Protocol:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR spectra using a standard pulse sequence.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Protocol:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into the GC-MS system.

    • The compound will be separated on the GC column and subsequently ionized in the mass spectrometer.

    • Acquire the mass spectrum in the m/z range of 50-500.

    • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observed.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Protocol:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Injection: Inject a 10 µL aliquot of the sample solution into the HPLC system.

    • Analysis: Analyze the resulting chromatogram to determine the retention time and peak area. Purity can be calculated based on the area percentage of the main peak.

4. Elemental Analysis

  • Objective: To determine the elemental composition of the compound.

  • Instrumentation: CHN Elemental Analyzer.

  • Protocol:

    • Accurately weigh approximately 2 mg of the dry, pure compound into a tin capsule.

    • The sample is combusted in a high-temperature furnace in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

    • The weight percentages of Carbon, Hydrogen, and Nitrogen are calculated and compared with the theoretical values.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Compositional Analysis cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS HPLC HPLC (Purity) Compound->HPLC EA Elemental Analysis (Composition) Compound->EA Confirmation Confirmed Structure & Purity NMR->Confirmation MS->Confirmation HPLC->Confirmation EA->Confirmation

Caption: Overall analytical workflow for the characterization of this compound.

Logical_Relationship Title Structural Elucidation Logic MolecularFormula Elemental Analysis (C, H, N %) Determines Molecular Formula FinalStructure Final Confirmed Structure This compound MolecularFormula->FinalStructure MolecularWeight Mass Spectrometry (m/z) Confirms Molecular Weight & Bromine Presence MolecularWeight->FinalStructure Connectivity NMR Spectroscopy (¹H, ¹³C) Determines Connectivity & Functional Groups Connectivity->FinalStructure Purity HPLC (Retention Time, Peak Area) Confirms Purity Purity->FinalStructure

Caption: Logical relationship of analytical techniques for structural elucidation.

Application Notes and Protocols for NMR Analysis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-8-methyl-5-nitroquinoline. Detailed protocols for sample preparation, data acquisition, and spectral analysis are outlined to facilitate the structural elucidation and characterization of this compound. While specific experimental data for this exact molecule is not extensively published, this guide presents a robust methodology based on standard practices for quinoline derivatives, supplemented with predicted spectral data based on analyses of similar structures.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. Therefore, accurate structural characterization is crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note details the protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and 2D NMR spectra for the complete structural assignment of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known substituent effects of bromo, methyl, and nitro groups on the quinoline ring system. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.90 - 9.10 dd ~4.5, 1.8
H-3 7.60 - 7.80 dd ~8.5, 4.5
H-4 8.70 - 8.90 dd ~8.5, 1.8
H-7 7.80 - 8.00 s -

| 8-CH₃ | 2.80 - 3.00 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position Predicted Chemical Shift (δ, ppm)
C-2 151.0 - 153.0
C-3 122.0 - 124.0
C-4 135.0 - 137.0
C-4a 128.0 - 130.0
C-5 140.0 - 142.0
C-6 120.0 - 122.0
C-7 133.0 - 135.0
C-8 148.0 - 150.0
C-8a 145.0 - 147.0

| 8-CH₃ | 18.0 - 20.0 |

Experimental Protocols

3.1 Materials and Equipment

  • Sample: this compound

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance

  • Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

3.2 Sample Preparation Protocol

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial.

  • Ensure the sample is fully dissolved, using gentle sonication if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

3.3 NMR Data Acquisition Protocol

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

  • 2D NMR Acquisition (for structural confirmation):

    • COSY (Correlated Spectroscopy): To identify H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together molecular fragments.

3.4 Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to propose a structure.

  • Use 2D NMR data to confirm connectivity and finalize the structural assignment.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships used for structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample & Lock, Shim transfer->load acq_1h Acquire 1H Spectrum load->acq_1h acq_13c Acquire 13C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process FT, Phasing, Baseline Correction acq_2d->process calibrate Calibrate Spectra process->calibrate analyze Analyze 1D & 2D Data calibrate->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Experimental workflow for NMR analysis of this compound.

G H1_NMR 1H NMR Structure Final Structure Confirmation H1_NMR->Structure info1 Proton Environment & Integration H1_NMR->info1 C13_NMR 13C NMR C13_NMR->Structure info2 Carbon Skeleton C13_NMR->info2 COSY COSY COSY->Structure info3 H-H Connectivity COSY->info3 HSQC HSQC HSQC->Structure info4 Direct C-H (1-bond) Correlation HSQC->info4 HMBC HMBC HMBC->Structure info5 Long-Range C-H (2-3 bond) Correlation HMBC->info5

Caption: Logical relationships between NMR experiments for structure elucidation.

Application Notes and Protocols for Mass Spectrometry of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of 6-Bromo-8-methyl-5-nitroquinoline. The methodologies outlined are grounded in established principles of electron ionization mass spectrometry (EI-MS) and are intended to guide researchers in the structural characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, the protocols and expected fragmentation patterns described herein are based on the known behavior of related nitroaromatic and quinoline compounds.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the unambiguous identification and structural elucidation of such organic molecules. Electron ionization (EI) is a widely used "hard" ionization technique that provides reproducible mass spectra and extensive fragmentation, which can be invaluable for determining the structure of unknown compounds.[1][2][3] This document details a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.

Compound Information

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₇BrN₂O₂Inferred
Molecular Weight 266.08 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)Inferred
Monoisotopic Mass 265.9745 Da (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)Inferred
Structure Inferred

Note: The molecular weight and monoisotopic mass are calculated based on the most common isotopes.

Experimental Protocol: GC-MS Analysis

This protocol describes a general procedure for the analysis of this compound by GC-MS with an EI source. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

3.1. Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is recommended. A quadrupole or time-of-flight (TOF) mass analyzer can be used.[3]

3.2. Reagents and Materials

  • This compound standard (if available)

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

  • Inert gas for GC (e.g., Helium, Nitrogen)

3.3. Sample Preparation

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution to remove any particulate matter before injection.

3.4. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 - 280 °C
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial Temp: 100 °C, hold for 1 min
Ramp: 10 - 20 °C/min to 280 - 300 °C
Final Hold: 5 - 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1][4]
Electron Energy70 eV[1][4]
Ion Source Temperature230 - 250 °C
Mass Rangem/z 40 - 400
Scan Speed1000 amu/s
Transfer Line Temp280 - 300 °C

Data Analysis and Expected Fragmentation

The interpretation of the mass spectrum is key to confirming the structure of this compound. The 70 eV electron energy used in EI typically induces significant fragmentation.[1][4]

4.1. Expected Molecular Ion

The molecular ion peak (M⁺˙) is expected to be observed at m/z corresponding to the monoisotopic mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

4.2. Postulated Fragmentation Pathway

While a definitive fragmentation pattern for this compound is not available, a plausible pathway can be proposed based on the fragmentation of similar nitroquinoline compounds.[5] The primary fragmentation events are likely to involve the loss of the nitro group and subsequent cleavages of the quinoline ring system.

A diagram illustrating the postulated fragmentation pathway is provided below.

G M [C10H7BrN2O2]+. m/z = 266/268 F1 [M - NO2]+. m/z = 220/222 M->F1 - NO2 F2 [M - O]+. m/z = 250/252 M->F2 - O F3 [F1 - Br]+. m/z = 141 F1->F3 - Br F4 [F1 - HCN]+. m/z = 193/195 F1->F4 - HCN

Caption: Postulated EI fragmentation pathway for this compound.

4.3. Tabulated Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of the expected major ions and their relative abundances. Actual results may vary.

m/z (⁷⁹Br/⁸¹Br)Proposed FragmentRelative Abundance (%) (Hypothetical)
266/268[M]⁺˙40
250/252[M - O]⁺˙15
220/222[M - NO₂]⁺˙100 (Base Peak)
193/195[M - NO₂ - HCN]⁺˙25
141[M - NO₂ - Br]⁺30

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex & Filter prep2->prep3 gcms Inject into GC-MS prep3->gcms separation Chromatographic Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spec Obtain Mass Spectrum detection->spec interp Interpret Fragmentation spec->interp report Generate Report interp->report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocols and theoretical data presented provide a comprehensive guide for the mass spectrometric analysis of this compound. By following the outlined GC-MS methodology and utilizing the postulated fragmentation pathway, researchers can effectively identify and characterize this compound. It is important to reiterate that these are generalized guidelines, and optimization may be required for specific analytical instrumentation and objectives.

References

Application Notes and Protocols for 6-Bromo-8-methyl-5-nitroquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] Structurally similar compounds, such as 6-bromo-5-nitroquinoline, have demonstrated considerable antiproliferative and apoptotic effects against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[1][6] The anticancer mechanism of many quinoline derivatives is attributed to their ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I, and to induce programmed cell death (apoptosis).[3][6][7]

This document provides detailed application notes and experimental protocols for the investigation of 6-Bromo-8-methyl-5-nitroquinoline as a potential anticancer agent. The protocols outlined below describe methods to assess its cytotoxic effects on cancer cell lines and to investigate its potential mechanism of action through topoisomerase I inhibition.

I. Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] In this assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding blue formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa4815.2
This compoundHT294822.5
This compoundMCF-74835.8
Doxorubicin (Positive Control)HeLa480.8

II. Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA by introducing single-strand breaks.[7] The inhibition of this enzyme leads to DNA damage and ultimately cell death.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Camptothecin (positive control)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • Supercoiled plasmid DNA (e.g., 0.5 µg)

      • Varying concentrations of this compound (e.g., 1 µM to 100 µM).

    • Include a negative control (no compound) and a positive control (Camptothecin).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Add human Topoisomerase I (e.g., 1 unit) to each reaction tube.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the gel electrophoresis until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of the supercoiled DNA form.

    • Quantify the band intensities to determine the percentage of inhibition.

Quantitative Data Summary (Hypothetical)

CompoundConcentration (µM)% Topoisomerase I Inhibition
This compound1025
This compound5068
This compound10092
Camptothecin (Positive Control)1095

III. Visualizations

Signaling Pathway: Proposed Anticancer Mechanism of Action

anticancer_pathway Compound 6-Bromo-8-methyl- 5-nitroquinoline Cell Cancer Cell Compound->Cell Enters TopoI Topoisomerase I Compound->TopoI Inhibits DNA_damage DNA Strand Breaks TopoI->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Results in

Caption: Proposed mechanism of this compound inducing cancer cell death.

Experimental Workflow: Cytotoxicity Assessment

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (serial dilutions) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end topoisomerase_workflow start Start setup_reaction Prepare Reaction Mix: DNA, Buffer, Compound start->setup_reaction add_enzyme Add Topoisomerase I setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Add Stop Solution incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize DNA Bands gel_electrophoresis->visualize analyze Quantify Inhibition visualize->analyze end End analyze->end

References

Application Notes and Protocols: Catalytic Applications of 6-Bromo-8-methyl-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct catalytic applications of 6-Bromo-8-methyl-5-nitroquinoline are not extensively documented, its derivatives, particularly the corresponding 5-amino analogues, serve as valuable precursors for ligands in transition metal-catalyzed reactions. This document provides detailed protocols for the conversion of this compound to its amino derivative and the subsequent application of a conceptually related chiral ligand in asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral alcohols. The protocols provided are based on established methodologies for similar quinoline derivatives and are intended to serve as a foundational guide for further research and development.

Section 1: Synthesis of Ligand Precursor: 6-Bromo-8-methyl-5-aminoquinoline

The primary step towards leveraging this compound in catalysis is its reduction to the corresponding 5-amino derivative. This transformation is crucial as the amino group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand for various transition metals.

Experimental Protocol: Reduction of this compound

This protocol is adapted from the reduction of similar nitroquinoline compounds.[1][2]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (HOAc)

  • Deionized Water (H₂O)

  • 2.5 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of Ethanol:Acetic Acid:Water (2:2:1 v/v/v).

  • To this solution, add iron powder (3.6 eq).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a 2.5 M solution of NaOH to a pH of ~8.

  • Filter the mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-Bromo-8-methyl-5-aminoquinoline by column chromatography on silica gel.

Data Presentation: Synthesis of 6-Bromo-8-methyl-5-aminoquinoline
ParameterValue/Description
Reactant This compound
Reagents Iron, Acetic Acid
Solvent Ethanol/Water
Reaction Time 3-4 hours
Temperature Reflux
Product 6-Bromo-8-methyl-5-aminoquinoline
Expected Yield 85-95% (based on similar reductions)[2]
Purification Column Chromatography

Synthetic Workflow

Synthesis of 6-Bromo-8-methyl-5-aminoquinoline A This compound B Dissolve in EtOH/HOAc/H2O A->B C Add Iron Powder B->C D Reflux for 3-4h C->D E Neutralize with NaOH D->E F Filter through Celite E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Column Chromatography H->I J 6-Bromo-8-methyl-5-aminoquinoline I->J

Caption: Workflow for the synthesis of the aminoquinoline ligand precursor.

Section 2: Application in Asymmetric Catalysis

8-Aminoquinoline derivatives are effective ligands in asymmetric catalysis.[3][4][5] Chiral ligands derived from the 8-aminoquinoline scaffold can be used in transition metal complexes, for instance with Rhodium or Iridium, to catalyze asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols with high enantioselectivity.[3][6]

Conceptual Application: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a hypothetical application of a chiral ligand derived from 6-Bromo-8-methyl-5-aminoquinoline in a Rhodium-catalyzed asymmetric transfer hydrogenation. The specific chiral ligand is not defined but would be synthesized from the aminoquinoline precursor.

Materials:

  • [Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Chiral ligand derived from 6-Bromo-8-methyl-5-aminoquinoline

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Dichloromethane (DCM) as the solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., Argon), dissolve [Rh(Cp*)Cl₂]₂ (0.005 eq) and the chiral aminoquinoline-derived ligand (0.011 eq) in dry Dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add Acetophenone (1.0 eq) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (2.0 eq) to initiate the reaction.

  • Stir the reaction mixture at 40 °C for 12-24 hours, monitoring the conversion by Gas Chromatography (GC) or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with Dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Data Presentation: Asymmetric Transfer Hydrogenation
ParameterValue/Description
Substrate Acetophenone
Catalyst [Rh(Cp*)-(chiral 6-Bromo-8-methyl-5-aminoquinoline derived ligand)Cl]
Hydrogen Source HCOOH/NEt₃ (5:2)
Solvent Dichloromethane
Temperature 40 °C
Reaction Time 12-24 hours
Product (R)- or (S)-1-phenylethanol
Expected Conversion >90%
Expected Enantiomeric Excess Up to 99% (based on similar catalysts)[3]

Proposed Catalytic Cycle

Caption: A simplified catalytic cycle for transfer hydrogenation.

References

Application Note & Protocol: Regioselective Nitration of 6-bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective nitration of 6-bromo-8-methylquinoline. The protocol is designed to be a reliable method for the synthesis of 6-bromo-8-methyl-x-nitroquinoline, a potentially valuable intermediate in the development of novel pharmaceutical compounds. The procedure utilizes a classic mixed acid nitration approach with careful temperature control to ensure high yield and selectivity. This application note includes a comprehensive list of materials, a step-by-step protocol, safety precautions, and methods for the characterization of the final product.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group onto the quinoline ring system can serve as a key step in the synthesis of more complex molecules, often acting as a precursor for an amino group or influencing the electronic properties of the molecule. The nitration of substituted quinolines is governed by the directing effects of the existing substituents and the protonated quinolinium ion under acidic conditions. In the case of 6-bromo-8-methylquinoline, the bromine atom at the 6-position and the methyl group at the 8-position will influence the position of electrophilic substitution. Generally, nitration of quinoline itself under acidic conditions favors substitution at the 5- and 8-positions. However, the presence of substituents on the carbocyclic ring can alter this selectivity.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar bromoquinoline derivatives.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.
6-bromo-8-methylquinolineReagentSigma-AldrichXXXX
Sulfuric acid (98%)ACS GradeFisher ScientificXXXX
Nitric acid (70%)ACS GradeFisher ScientificXXXX
Dichloromethane (DCM)HPLC GradeVWRXXXX
Saturated sodium bicarbonate solution---
Anhydrous sodium sulfateACS GradeSigma-AldrichXXXX
Deionized water---
Ice---
Round-bottom flask (50 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Thermometer---
Ice bath---
Separatory funnel---
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F254MilliporeSigmaXXXX
NMR tubes-Wilmad-LabGlassXXXX
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 6-bromo-8-methylquinoline in 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Addition of Nitrating Mixture: While maintaining the reaction temperature between 0-5 °C, add the cold nitrating mixture dropwise to the stirred solution of 6-bromo-8-methylquinoline over a period of 30 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Quenching the Reaction: Once the reaction is complete (typically 2-4 hours), slowly and carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Safety Precautions
  • Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup. Perform this step slowly and with adequate venting.

Predicted Regioselectivity

The nitration of 6-bromo-8-methylquinoline is an electrophilic aromatic substitution reaction. The quinoline nitrogen, when protonated in strong acid, is strongly deactivating and meta-directing towards the pyridine ring. Therefore, substitution is expected to occur on the benzene ring. The bromine at C6 is a deactivating ortho-, para-director, and the methyl group at C8 is an activating ortho-, para-director.

Considering the directing effects, the potential sites for nitration are C5 and C7. The C5 position is ortho to the bromine and para to the methyl group, while the C7 position is ortho to both the bromine and the methyl group. Steric hindrance from the peri-position (C1) might disfavor substitution at C8. The strong activation and directing effect of the methyl group at C8 would likely favor nitration at the C5 or C7 position. Based on similar systems, a mixture of isomers is possible, with the major product needing to be determined experimentally.

Characterization

The purified product should be characterized by the following methods to confirm its structure and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and the position of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

  • Melting Point: To assess the purity of the final product.

Data Presentation

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
6-bromo-8-methylquinoline222.091.04.50
Nitric acid63.01~1.6~25.4
Sulfuric acid98.08~12.3~125.4
Product (Predicted)Molecular Weight ( g/mol )Theoretical Yield (g)
6-bromo-8-methyl-x-nitroquinoline267.091.20

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 6-bromo-8-methylquinoline in H2SO4 at 0-5 °C C Dropwise addition of Nitrating Mixture A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Monitor Reaction by TLC C->D E Quench with Ice D->E F Neutralize with NaHCO3 E->F G Extract with DCM F->G H Dry with Na2SO4 G->H I Evaporate Solvent H->I J Column Chromatography I->J K Characterization (NMR, MS, IR, MP) J->K

Caption: Experimental workflow for the nitration of 6-bromo-8-methylquinoline.

References

Troubleshooting & Optimization

Technical Support Center: Purity Analysis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline. The information is designed to address common issues encountered during purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative assessment of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Isomers: Positional isomers such as 6-Bromo-8-methyl-7-nitroquinoline or 5-Bromo-8-methyl-6-nitroquinoline may be formed during the nitration step.

  • Starting materials: Unreacted 6-Bromo-8-methylquinoline.

  • Over-brominated or over-nitrated products: Di-nitro or di-bromo species.

  • Hydrolysis products: Conversion of the nitro group to a hydroxyl group under certain conditions.

  • Residual solvents: Solvents used in the synthesis and purification process.

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I resolve it?

A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like quinolines.[1][2] To address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups on the silica-based column, reducing tailing.[2]

  • Add an Ion-Pairing Agent: For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[1]

Q4: I am observing extraneous peaks in my HPLC chromatogram that are not present in my standard. What are the possible sources of these "ghost peaks"?

A4: Ghost peaks can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[3] Use high-purity, HPLC-grade solvents.

  • Carryover from Previous Injections: Residual sample from a previous run may be eluting. Implement a robust needle wash protocol and inject a blank run to confirm.

  • Sample Degradation: The analyte may be degrading in the sample vial or on the column. Ensure sample stability and consider using a cooled autosampler.

  • System Contamination: Contamination in the injector, tubing, or detector can leach out and appear as peaks.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseRecommended Solution
No Peaks or Very Small Peaks Injection failure, detector issue, incorrect mobile phase.Verify injection volume and syringe/vial placement. Check detector lamp and settings. Confirm mobile phase composition and flow path.
Broad Peaks Column degradation, high dead volume, sample solvent incompatible with mobile phase.Replace the column. Check fittings for leaks or excessive tubing length. Dissolve the sample in the mobile phase if possible.
Fluctuating Baseline Air bubbles in the system, pump malfunction, contaminated mobile phase.Degas the mobile phase.[4] Purge the pump. Use fresh, high-purity solvents.
Shifting Retention Times Inconsistent mobile phase preparation, temperature fluctuations, column aging.Prepare fresh mobile phase accurately. Use a column oven for temperature control. Equilibrate the column thoroughly before analysis.
High Backpressure Blockage in the system (e.g., frit, tubing, column), precipitated buffer.Systematically disconnect components to locate the blockage. Filter samples and mobile phases. Ensure buffer solubility in the mobile phase composition.[3]
NMR and MS Data Interpretation Issues
ProblemPossible CauseRecommended Solution
NMR: Unidentifiable signals in the spectrum Presence of impurities or residual solvents.Compare the spectrum with known solvent peaks. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation of impurities.
NMR: Broadening of proton signals Paramagnetic impurities, sample aggregation.Filter the sample. Try running the analysis at a different temperature or concentration.
MS: Unexpected m/z values Presence of adducts (e.g., +Na, +K), impurities, or fragmentation.Check for common adducts. Analyze the fragmentation pattern to identify potential impurities.
MS: Low signal intensity Poor ionization of the compound, sample matrix effects.Optimize ionization source parameters. Consider a different ionization technique (e.g., ESI vs. APCI). Purify the sample to remove interfering matrix components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and impurities present.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment and identify characteristic signals.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and to help in the structural elucidation of any impurities.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically suitable for quinoline derivatives.

  • Scan Range: m/z 100-500.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol. The solution can be directly infused or injected via the LC system.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_decision Decision cluster_outcome Outcome Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC NMR NMR Spectroscopy Filter->NMR MS Mass Spectrometry Filter->MS Purity Assess Purity (%) HPLC->Purity Structure_Confirm Confirm Structure NMR->Structure_Confirm Impurity_Profile Identify Impurities MS->Impurity_Profile Pass Purity > 98%? Purity->Pass Impurity_Profile->Pass Structure_Confirm->Pass Release Release for further use Pass->Release Yes Repurify Repurify the sample Pass->Repurify No HPLC_Troubleshooting_Tree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Poor HPLC Result Peak_Shape Peak Tailing? Problem->Peak_Shape Retention_Time Retention Time Shift? Problem->Retention_Time Baseline Baseline Noise? Problem->Baseline Sol_pH Adjust mobile phase pH Peak_Shape->Sol_pH Yes Sol_Column Use base-deactivated column Peak_Shape->Sol_Column Yes Sol_MobilePhase Prepare fresh mobile phase Retention_Time->Sol_MobilePhase Yes Sol_Temp Use column oven Retention_Time->Sol_Temp Yes Sol_Degas Degas mobile phase Baseline->Sol_Degas Yes Sol_Clean Clean detector cell Baseline->Sol_Clean Yes

References

Technical Support Center: 6-Bromo-8-methyl-5-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromo-8-methyl-5-nitroquinoline, a key intermediate in pharmaceutical research and development.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Q1: The reaction is not proceeding to completion, and I observe a significant amount of starting material (6-Bromo-8-methylquinoline) remaining. What are the possible causes and solutions?

A1: Incomplete conversion can be due to several factors:

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to the substrate is crucial. Ensure an adequate excess of the nitrating agent is used.

  • Low Reaction Temperature: While low temperatures are necessary to control the reaction's exothermicity and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A gradual increase in temperature might be necessary.

  • Poor Mixing: Inadequate stirring can lead to localized depletion of the nitrating agent and an uneven reaction. Ensure vigorous and efficient stirring throughout the reaction.

Q2: My reaction mixture has turned dark brown or black, and I am getting a low yield of the desired product. What could be the reason?

A2: A dark coloration often indicates the formation of side products due to oxidation or over-nitration.

  • Reaction Temperature is Too High: The nitration of quinolines is highly exothermic. If the temperature is not carefully controlled, it can lead to the oxidation of the methyl group at the 8-position or the formation of dinitrated byproducts. Maintain a low temperature, typically between -5 °C and 0 °C, during the addition of the nitrating agent.[1]

  • Concentrated Nitrating Agent: Using a nitrating mixture that is too concentrated can lead to aggressive and uncontrolled reactions. The ratio of sulfuric acid to nitric acid should be optimized.

Q3: I am observing the formation of multiple products in my TLC or LC-MS analysis. How can I improve the selectivity for the 5-nitro isomer?

A3: The formation of isomeric nitroquinolines is a common challenge.

  • Directing Effects: In the nitration of quinoline, substitution generally occurs at the 5- and 8-positions of the benzene ring. The presence of the bromine atom at the 6-position and the methyl group at the 8-position will influence the regioselectivity. The 5-position is generally favored electronically.

  • Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer ratio. While a mixture of nitric and sulfuric acid is standard, other nitrating agents could be explored for improved selectivity.

Q4: I am having difficulty isolating and purifying the final product. What is the recommended work-up and purification procedure?

A4: The work-up and purification of nitrated quinolines require careful handling.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate heat and precipitate the product.

  • Neutralization: After quenching, the acidic solution needs to be carefully neutralized with a base, such as sodium carbonate or ammonium hydroxide, to a neutral or slightly basic pH.

  • Extraction: The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Column chromatography on silica gel is often necessary to separate the desired 5-nitro isomer from any unreacted starting material and isomeric byproducts. A solvent system of hexane and ethyl acetate is commonly used for elution. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the nitration of 6-Bromo-8-methylquinoline?

A: Based on the electronic effects of the substituents and the general principles of electrophilic aromatic substitution on the quinoline ring, the nitration is expected to occur predominantly at the 5-position. The pyridine ring is deactivated towards electrophilic attack, and within the benzene ring, the 5- and 7-positions are activated. The bromine at the 6-position is a deactivating group, while the methyl group at the 8-position is an activating group. Steric hindrance from the 8-methyl group might slightly disfavor substitution at the 7-position, making the 5-position the most likely site of nitration.

Q: What are the potential side products in this reaction?

A: Potential side products include:

  • Isomeric Nitroquinolines: Nitration at other positions on the benzene ring (e.g., the 7-position).

  • Dinitrated Products: Introduction of a second nitro group, although this is less likely under controlled conditions.

  • Oxidation Products: Oxidation of the 8-methyl group to a carboxylic acid or other oxidized forms if the reaction temperature is too high.

  • N-oxide Formation: While less common under strong acidic nitrating conditions, the quinoline nitrogen can be oxidized.

Q: What are the key safety precautions to consider during this reaction?

A:

  • Nitration reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is essential.

  • Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • The quenching and neutralization steps should be performed slowly and with caution to avoid excessive heat generation and splashing of corrosive materials.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Quinolines

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference
6-BromoquinolineHNO₃ / H₂SO₄--5 to 01 hour6-Bromo-5-nitroquinolineQuantitative[1]
QuinolineFuming HNO₃ / H₂SO₄-Room Temp-5-Nitroquinoline & 8-Nitroquinoline-
7-MethylquinolineFuming HNO₃ / H₂SO₄--540 min7-Methyl-8-nitroquinoline99%
8-Methylquinolinet-BuONO / Pd(OAc)₂Dichloroethane8012 hours8-(Nitromethyl)quinolineModerate to Excellent

Experimental Protocols

Adapted Protocol for the Synthesis of this compound:

This protocol is adapted from the synthesis of 6-Bromo-5-nitroquinoline and may require optimization for the specific substrate.[1]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add nitric acid (1.5 mL) to sulfuric acid (1.5 mL) while cooling in an ice-salt bath to maintain a temperature of -5 °C.

  • Reaction Setup: Dissolve 6-Bromo-8-methylquinoline (0.932 mmol) in concentrated sulfuric acid (4 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -5 °C using an ice-salt bath.

  • Addition of Nitrating Agent: While maintaining the temperature at or below 0 °C, add the pre-cooled nitrating mixture dropwise to the solution of 6-Bromo-8-methylquinoline over a period of 1 hour with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • Neutralize the resulting solution to pH 7-8 with a saturated aqueous solution of sodium carbonate or ammonium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound.

Mandatory Visualization

Reaction_Pathway 6-Bromo-8-methylquinoline 6-Bromo-8-methylquinoline This compound This compound 6-Bromo-8-methylquinoline->this compound HNO3, H2SO4 -5 to 0 °C

Caption: Reaction scheme for the nitration of 6-Bromo-8-methylquinoline.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Substrate Dissolve Substrate Cool to -5 °C Cool to -5 °C Dissolve Substrate->Cool to -5 °C Add Nitrating Agent Add Nitrating Agent Cool to -5 °C->Add Nitrating Agent Monitor by TLC Monitor by TLC Add Nitrating Agent->Monitor by TLC Quench on Ice Quench on Ice Monitor by TLC->Quench on Ice Neutralize Neutralize Quench on Ice->Neutralize Extract with Organic Solvent Extract with Organic Solvent Neutralize->Extract with Organic Solvent Dry Organic Layer Dry Organic Layer Extract with Organic Solvent->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Conversion Low Conversion Start->Low Conversion Dark Coloration Dark Coloration Start->Dark Coloration Multiple Products Multiple Products Start->Multiple Products Check Reagent Stoichiometry Check Reagent Stoichiometry Low Conversion->Check Reagent Stoichiometry Increase Temperature Slightly Increase Temperature Slightly Low Conversion->Increase Temperature Slightly Improve Stirring Improve Stirring Low Conversion->Improve Stirring Check Temperature Control Check Temperature Control Dark Coloration->Check Temperature Control Dilute Nitrating Agent Dilute Nitrating Agent Dark Coloration->Dilute Nitrating Agent Optimize Reaction Conditions Optimize Reaction Conditions Multiple Products->Optimize Reaction Conditions Purification Strategy Purification Strategy Multiple Products->Purification Strategy

Caption: Troubleshooting decision tree for the nitration of 6-Bromo-8-methylquinoline.

References

Technical Support Center: Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Bromo-8-methyl-5-nitroquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 6-Bromo-8-methylquinoline (Starting Material) Incomplete Skraup reaction.Ensure vigorous heating and efficient mixing of the reaction mixture. The reaction is often exothermic and requires careful temperature control to initiate and sustain.[1][2]
Oxidation of the starting aniline is incomplete.Use a suitable oxidizing agent like arsenic pentoxide or nitrobenzene in the Skraup synthesis.[2]
Impure starting materials (e.g., 4-Bromo-2-methylaniline).Purify the starting aniline derivative before use, for example, by recrystallization or distillation.
Formation of multiple isomers during Skraup synthesis Use of a meta-substituted aniline can lead to isomeric quinoline products.While 4-Bromo-2-methylaniline should theoretically yield the 8-methyl derivative, ensure the purity of the starting aniline to avoid the formation of other isomers.
Low yield of this compound (Final Product) Incomplete nitration.Increase the reaction time or adjust the temperature of the nitration reaction. Ensure the use of a strong nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄).[3][4]
Suboptimal reaction temperature.Maintain a low temperature (e.g., -5 to 0 °C) during the addition of the nitrating agent to prevent side reactions and decomposition.[3][4]
Presence of significant impurities in the final product Over-nitration: Introduction of more than one nitro group.Use stoichiometric amounts of the nitrating agent and maintain a low reaction temperature.
Isomeric nitroquinolines: Nitration at positions other than C5.The directing effects of the bromo and methyl groups favor nitration at the C5 position. However, other isomers are possible. Purify the crude product using column chromatography or recrystallization.
Unreacted starting material: Incomplete nitration.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the nitrating agent.
Oxidative degradation products: Harsh reaction conditions.Avoid excessively high temperatures during nitration and work-up procedures.
Difficulty in isolating the final product Product is soluble in the work-up solvent.After quenching the reaction with ice, ensure the solution is neutralized to precipitate the product. Extract with a suitable organic solvent like dichloromethane or ethyl acetate.[3][4]
Formation of a tarry or oily product.This can result from a violent or uncontrolled Skraup synthesis.[1] Ensure controlled heating and the use of a reaction moderator like ferrous sulfate if necessary.[2] For the nitration step, slow, controlled addition of the nitrating agent at low temperatures is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and plausible route involves a two-step process:

  • Skraup Synthesis: Reaction of 4-Bromo-2-methylaniline with glycerol in the presence of an oxidizing agent (like arsenic pentoxide or nitrobenzene) and sulfuric acid to form the quinoline core, yielding 6-Bromo-8-methylquinoline.

  • Nitration: Electrophilic nitration of the resulting 6-Bromo-8-methylquinoline using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce the nitro group at the C5 position.

Q2: What are the expected common impurities in the synthesis of this compound?

A2: Common impurities can arise from both the Skraup synthesis and the subsequent nitration step.

  • From Skraup Synthesis:

    • Unreacted 4-Bromo-2-methylaniline.

    • Polymeric tars, which are common in Skraup reactions if not well-controlled.[1]

  • From Nitration:

    • Isomeric Products: While the 5-nitro isomer is expected to be the major product due to the directing effects of the existing substituents, small amounts of other isomers (e.g., 6-Bromo-8-methyl-7-nitroquinoline) might be formed.

    • Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group on the quinoline ring.

    • Unreacted Starting Material: 6-Bromo-8-methylquinoline may be present if the nitration is incomplete.

    • Oxidation Byproducts: The strong oxidizing conditions of the nitration reaction can lead to some degradation of the quinoline ring.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through the following methods:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can effectively remove many impurities.

  • Column Chromatography: For separating isomeric impurities and other byproducts with similar solubility, column chromatography on silica gel is a highly effective method. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.

Q4: What are the key safety precautions for this synthesis?

A4:

  • The Skraup reaction can be highly exothermic and sometimes violent.[2] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of ferrous sulfate can help to moderate the reaction.

  • The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is extremely corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn. The mixture should be prepared by adding the acid slowly to the sulfuric acid while cooling in an ice bath.

  • Always quench the reaction mixture by pouring it slowly onto crushed ice with stirring to dissipate the heat.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-8-methylquinoline (Starting Material) via Skraup Synthesis

This protocol is a representative procedure based on the general Skraup synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 4-bromo-2-methylaniline (1 equivalent).

  • Addition of Reagents: To the aniline, cautiously add concentrated sulfuric acid (approximately 3-4 equivalents). The mixture will heat up.

  • Add glycerol (approximately 3 equivalents) and a mild oxidizing agent such as arsenic pentoxide (approximately 1.5 equivalents) or nitrobenzene (which can also act as a solvent). If the reaction is known to be vigorous, add ferrous sulfate heptahydrate (a catalytic amount) to moderate it.

  • Reaction: Heat the mixture with vigorous stirring. The reaction is often initiated by strong heating, and the heat source may need to be removed once the exothermic reaction begins. After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours (typically 3-5 hours) to ensure the completion of the reaction.

  • Work-up:

    • Allow the mixture to cool.

    • Carefully pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Perform a steam distillation to isolate the crude 6-Bromo-8-methylquinoline.

    • Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product) via Nitration

This protocol is adapted from the nitration of similar bromoquinolines.[3][4]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.1 equivalents) to chilled (0 °C) concentrated sulfuric acid (a sufficient amount to dissolve the starting material) with stirring. Keep the mixture cold in an ice bath.

  • Reaction Setup: Dissolve 6-Bromo-8-methylquinoline (1 equivalent) in concentrated sulfuric acid in a round-bottom flask and cool the solution to -5 to 0 °C in an ice-salt bath.

  • Nitration: While maintaining the low temperature and stirring vigorously, add the cold nitrating mixture dropwise to the solution of the quinoline derivative over a period of about one hour. The temperature should not be allowed to rise above 0 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Neutralize the solution with a cold, concentrated ammonium hydroxide or sodium hydroxide solution to precipitate the crude product.

    • Filter the precipitate, wash it thoroughly with cold water, and air-dry.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration A 4-Bromo-2-methylaniline C 6-Bromo-8-methylquinoline A->C H₂SO₄, Oxidizing Agent (e.g., As₂O₅) B Glycerol B->C D This compound C->D Fuming HNO₃, H₂SO₄, 0°C

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_0 Nitration of 6-Bromo-8-methylquinoline Start 6-Bromo-8-methylquinoline Desired This compound Start->Desired Major Product Impurity1 Isomeric Nitro-products (e.g., 7-nitro) Start->Impurity1 Minor Side Reaction Impurity2 Di-nitrated products Start->Impurity2 Over-nitration Impurity3 Unreacted Starting Material Start->Impurity3 Incomplete Reaction

Caption: Potential impurity formation during the nitration step.

References

Technical Support Center: 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline. Due to the limited availability of direct stability data for this specific compound, this guide is based on established chemical principles and stability data from structurally related nitroquinoline and bromo-substituted heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound are potential degradation under thermal stress, exposure to light (photostability), and hydrolysis under certain pH conditions. The nitro group can be susceptible to reduction, while the bromo substituent can influence the molecule's reactivity and susceptibility to dehalogenation under certain conditions.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing is advisable. If stored in solution, use a dry, aprotic solvent and store at low temperatures. One supplier recommends storing the related compound 6-Bromo-8-methylquinoline sealed in a dry, room temperature environment[1].

Q3: Is this compound sensitive to light?

Q4: What is the expected thermal stability of this compound?

A4: While direct data is unavailable, studies on similar polynitrogenated heterocyclic compounds suggest high thermal stability. For instance, some related compounds are stable at temperatures above 260 °C[3]. However, the presence of the nitro group may lower the decomposition temperature compared to the unsubstituted quinoline core. It is advisable to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific batch.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected color change of the solid compound (e.g., darkening). Exposure to light or air (oxidation).Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen). Visually inspect for any changes before use.
Low purity or presence of degradation peaks in HPLC analysis of a freshly prepared solution. Solvent-induced degradation or use of a protic solvent.Prepare solutions fresh before use in a high-purity, dry, aprotic solvent. Consider solvents like anhydrous DMSO or DMF.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a purity check on an aliquot before use.
Formation of a precipitate in aqueous buffers. Low aqueous solubility, which can be exacerbated by pH changes.Determine the aqueous solubility at the desired pH before preparing concentrated solutions. The use of co-solvents (e.g., DMSO, ethanol) may be necessary, but their final concentration should be controlled and consistent across experiments.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • Place 5-10 mg of the solid compound into a TGA sample pan.

  • Heat the sample from room temperature to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • The onset temperature of significant mass loss is considered the decomposition temperature.

Protocol 2: Evaluation of Photostability by HPLC-UV

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into two amber HPLC vials and one clear HPLC vial.

  • Keep one amber vial in the dark at room temperature (control).

  • Expose the other amber vial and the clear vial to a controlled light source (e.g., a photostability chamber with a specified wattage and distance).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into an HPLC system with a UV detector.

  • Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).

  • Calculate the percentage of degradation over time.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

potential_degradation_pathways parent This compound photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hv thermal_degradation Thermal Degradation (High Temperature) parent->thermal_degradation Δ hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ reduction Reduction of Nitro Group (Reducing Agents) parent->reduction [H] degradation_products Various Degradation Products photodegradation->degradation_products thermal_degradation->degradation_products hydrolysis->degradation_products reduction->degradation_products e.g., 5-amino derivative

Caption: Potential degradation pathways for this compound.

References

overcoming solubility issues with 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline, focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For initial solubilization attempts, polar aprotic solvents are often a good starting point. Based on data for similar compounds, such as 4-Nitroquinoline 1-oxide which is soluble in DMSO and ethanol[3], the following solvents are recommended for testing:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Secondary Recommendations: Ethanol, Methanol, Acetonitrile, Ethyl acetate

It is crucial to start with small quantities to determine the optimal solvent and concentration for your specific application.

Q3: Is this compound soluble in water?

A3: Based on the general properties of aromatic nitro compounds, this compound is expected to be poorly soluble or insoluble in water.[1][3]

Q4: How does pH affect the solubility of this compound?

A4: The quinoline moiety in this compound is a weak base. Therefore, the solubility of this compound is expected to be pH-dependent.[2] In acidic conditions (lower pH), the quinoline nitrogen can become protonated, forming a salt which may exhibit increased aqueous solubility. Conversely, in neutral or basic conditions, the compound will exist in its free base form, which is likely less soluble in water.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The compound is not dissolving in the chosen solvent.

Initial Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.

  • Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can help increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: General Solubilization in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container (e.g., a glass vial).

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid.

  • Mixing: Vortex or stir the mixture to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add more solvent in small increments, mixing thoroughly after each addition, until the compound is completely dissolved or the desired concentration is reached.

  • Gentle Heating/Sonication (Optional): If solubility is still an issue, gently warm the solution or place it in a sonicator for 5-10 minutes.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
  • Prepare an Acidic Solution: Prepare a dilute aqueous acidic solution (e.g., 0.1 M HCl).

  • Dispersion: Disperse the weighed this compound in a small volume of the acidic solution.

  • Stirring: Stir the suspension vigorously.

  • Titration: Slowly add more of the acidic solution while monitoring for dissolution. The formation of the hydrochloride salt should increase water solubility.

  • Final Volume: Once dissolved, the pH can be carefully adjusted if needed for the specific experiment, but be aware that increasing the pH may cause the compound to precipitate.

Data Presentation

Table 1: Recommended Solvents and General Observations

SolventTypeExpected SolubilityNotes
Water AqueousVery Low / InsolubleSolubility may increase with decreased pH.[2]
DMSO Polar AproticHighA common solvent for poorly soluble compounds.[3]
DMF Polar AproticHigh"Wet DMF" has been noted as effective for similar compounds.[4]
Ethanol Polar ProticModerateMay be used as a co-solvent to improve solubility.[5]
Methanol Polar ProticModerateSimilar to ethanol, can be used as a co-solvent.
Acetonitrile Polar AproticModerateA potential alternative to DMSO or DMF.
Ethyl Acetate Moderately PolarModerateAromatic nitro compounds show solubility in this solvent.[1]
Chloroform NonpolarModerateAromatic nitro compounds show solubility in this solvent.[1]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways involving this compound are not detailed in the provided search results, a general experimental workflow for testing the biological activity of a poorly soluble compound is presented below.

G cluster_1 Experimental Workflow for a Poorly Soluble Compound start Start: Compound Synthesized/Acquired solubilization Solubilization Protocol (See Troubleshooting Guide) start->solubilization stock_solution Prepare High-Concentration Stock Solution (e.g., in DMSO) solubilization->stock_solution serial_dilution Perform Serial Dilutions in Assay Buffer stock_solution->serial_dilution cell_treatment Treat Cells/Target with Final Concentrations serial_dilution->cell_treatment incubation Incubation Period cell_treatment->incubation assay Perform Biological Assay (e.g., cytotoxicity, enzyme inhibition) incubation->assay data_analysis Data Analysis assay->data_analysis end End: Results Obtained data_analysis->end

References

Technical Support Center: Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Bromo-8-methyl-5-nitroquinoline, with a particular focus on identifying and mitigating side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) is fresh and of high purity. - Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC). - Ensure efficient stirring to maintain a homogenous reaction mixture.
Suboptimal Reaction Temperature - Maintain a low reaction temperature (typically 0 to -5 °C) during the addition of the nitrating agent to prevent decomposition of the starting material and the product.[1][2] - Allow the reaction to warm to room temperature slowly after the addition is complete, if the protocol requires it.
Loss of Product During Workup - When neutralizing the reaction mixture, do so slowly and with cooling to avoid hydrolysis of the nitro group or other side reactions. - Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.[3]
Formation of Side Products - See the "Side Reaction" section below for detailed strategies to minimize the formation of unwanted isomers and byproducts.

Issue 2: Presence of Multiple Spots on TLC After Reaction

The presence of multiple spots on a TLC plate indicates a mixture of products. The primary side reactions in the nitration of 6-Bromo-8-methylquinoline are the formation of regioisomers and over-nitration products.

Potential Side Product Identification and Confirmation Mitigation and Removal
6-Bromo-8-methyl-7-nitroquinoline (Isomer) - The 7-nitro isomer is a likely byproduct due to the ortho,para-directing nature of the methyl and bromo substituents. - Characterization by ¹H NMR spectroscopy can distinguish between the 5-nitro and 7-nitro isomers based on the coupling patterns of the aromatic protons.- Careful control of reaction temperature is crucial; lower temperatures generally favor the formation of the thermodynamically more stable product. - Separation can be achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane.[3]
6-Bromo-8-methyl-5,7-dinitroquinoline (Over-nitration) - This dinitro compound may form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). - It will have a lower Rf value on TLC compared to the mononitrated products and can be identified by mass spectrometry (higher molecular weight).- Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature throughout the addition and reaction time. - This more polar compound can typically be separated from the desired product by column chromatography.
Unreacted 6-Bromo-8-methylquinoline - The starting material will have a higher Rf value on TLC than the nitrated products.- Ensure the reaction goes to completion by monitoring with TLC. - Can be easily separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most common side reactions are the formation of isomeric mononitrated products and dinitrated products. Given the directing effects of the bromo and methyl groups on the quinoline ring, the primary isomer formed alongside the desired 5-nitro product is likely 6-Bromo-8-methyl-7-nitroquinoline. Over-nitration can lead to 6-Bromo-8-methyl-5,7-dinitroquinoline.

Q2: How can I control the regioselectivity of the nitration?

Controlling regioselectivity in the nitration of substituted quinolines can be challenging. However, reaction temperature is a key factor. Running the reaction at low temperatures (e.g., -5 to 0 °C) can enhance the selectivity for the desired 5-nitro isomer.[1][2] The choice of nitrating agent and solvent system can also influence the isomer ratio.

Q3: What is the best method to purify the crude product?

Column chromatography on silica gel is the most effective method for separating the desired this compound from its isomers and other side products.[3] A gradient elution with a solvent system like ethyl acetate in hexane allows for the separation of compounds with different polarities. Recrystallization may also be a viable option if a suitable solvent system is found that selectively crystallizes the desired product.[4]

Q4: My NMR spectrum looks complex. How can I confirm the structure of my product?

A complex ¹H NMR spectrum suggests the presence of a mixture of isomers. To confirm the structure of the desired this compound, you should look for the characteristic signals and coupling constants of the protons on the quinoline ring. 2D NMR techniques, such as COSY and NOESY, can be invaluable in definitively assigning the proton signals and confirming the position of the nitro group. Comparison with published spectral data for analogous compounds is also recommended.

Q5: The reaction is not starting. What should I do?

First, ensure that your starting material, 6-Bromo-8-methylquinoline, is pure. Impurities can inhibit the reaction. Second, verify the quality and concentration of your nitric and sulfuric acids. The formation of the nitronium ion (NO₂⁺) is crucial for the reaction to proceed.[5] Finally, ensure that the reaction temperature is not too low, as this can significantly slow down the reaction rate. If the reaction is typically run at 0 °C, and it hasn't started, allowing it to warm slightly (e.g., to 5-10 °C) while carefully monitoring may initiate the reaction.

Experimental Protocols

Synthesis of 6-Bromo-5-nitroquinoline (Adapted from Çakmak, O. et al.) [1][2]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature of -5 °C.

  • Dissolution of Starting Material: Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask. Cool this mixture to -5 °C using an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-bromoquinoline, ensuring the temperature does not exceed 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

  • Isolation: Collect the solid precipitate by filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure 6-bromo-5-nitroquinoline.[1][2]

Visualizations

Reaction_Pathway Main Reaction and Potential Side Reactions A 6-Bromo-8-methylquinoline B This compound (Desired Product) A->B Nitration (HNO3/H2SO4) C 6-Bromo-8-methyl-7-nitroquinoline (Isomeric Side Product) A->C Nitration (HNO3/H2SO4) D 6-Bromo-8-methyl-5,7-dinitroquinoline (Over-nitration Side Product) B->D Further Nitration C->D Further Nitration

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction is Complete Check_Reaction->Complete [Yes] Incomplete->Complete [No] Action_Incomplete Extend Reaction Time / Check Reagents Incomplete->Action_Incomplete [Yes] Check_Workup Review Workup Procedure Complete->Check_Workup End Yield Improved Action_Incomplete->End Workup_Issue Potential Loss During Extraction/Neutralization Check_Workup->Workup_Issue Action_Workup Optimize Extraction / Careful Neutralization Workup_Issue->Action_Workup [Yes] Check_Side_Products Analyze for Side Products (TLC, NMR) Workup_Issue->Check_Side_Products [No] Action_Workup->End Side_Products_Present Significant Side Products Formed Check_Side_Products->Side_Products_Present Action_Side_Products Optimize Reaction Conditions (e.g., lower temperature) Side_Products_Present->Action_Side_Products [Yes] Side_Products_Present->End [No] Action_Side_Products->End

References

Technical Support Center: Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Bromo-8-methyl-5-nitroquinoline, a key intermediate in pharmaceutical research.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low yields are a common challenge in multi-step organic syntheses. The following sections address potential causes and solutions for poor outcomes in the synthesis of this compound.

Question: My nitration of 6-Bromo-8-methylquinoline is resulting in a low yield. What are the critical parameters to control?

Answer: The nitration of quinoline derivatives is highly sensitive to reaction conditions. Here are the key factors to optimize for improved yield:

  • Temperature Control: Maintaining a low temperature, typically between -5°C and 0°C, during the addition of the nitrating agent is crucial.[1][2][3] Uncontrolled temperature increases can lead to the formation of undesired side products and decomposition of the starting material.

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating agent for quinoline systems.[3] The ratio of these acids should be carefully controlled to ensure optimal nitration without excessive oxidation.

  • Rate of Addition: The dropwise addition of the nitrating mixture to the solution of 6-Bromo-8-methylquinoline in sulfuric acid is critical to manage the exothermic nature of the reaction and maintain the desired temperature.[1][2][3]

  • Reaction Time: After the addition of the nitrating agent, the reaction should be stirred for a sufficient period at a controlled temperature to ensure complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the nitration?

Answer: The formation of isomeric nitroquinolines is a known challenge. The directing effects of the existing substituents on the quinoline ring determine the position of the incoming nitro group.

  • Protecting Groups: In some cases, the use of a protecting group can direct the nitration to the desired position. For quinolines, N-oxidation can be employed to alter the electronic properties of the ring and influence the regioselectivity of electrophilic substitution.[1]

  • Reaction Conditions: The choice of solvent and temperature can also influence the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

Issue 2: Difficulties in Product Purification

The isolation of a pure product is essential for subsequent synthetic steps and biological assays.

Question: How can I effectively purify the crude this compound?

Answer:

  • Extraction: After quenching the reaction with ice, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[1][2][4] Washing the organic layer with a sodium bicarbonate solution can help remove residual acids.[2]

  • Column Chromatography: Purification by column chromatography on silica gel is a standard and effective method to separate the desired product from isomers and other impurities.[4][5] A solvent system of n-hexane and ethyl acetate is often used for elution.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the nitration of a substituted bromo-methylquinoline?

A1: Based on analogous procedures for similar compounds, a general protocol would be:

  • Dissolve the 6-Bromo-8-methylquinoline in concentrated sulfuric acid and cool the mixture to -5°C in an ice-salt bath.[1][2][3]

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C.[1][2][3]

  • After the addition is complete, continue stirring the reaction at a low temperature for a specified time, monitoring the reaction by TLC.[2][3]

  • Carefully pour the reaction mixture onto crushed ice and neutralize the solution with a base (e.g., sodium hydroxide or ammonia solution) while keeping the temperature low.[5]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][2][4]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[4][5]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, a Skraup synthesis could be a viable alternative. This would involve reacting 4-Bromo-2-methyl-5-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid. While the Skraup synthesis is a classic method for quinoline synthesis, optimizing the conditions for this specific substitution pattern would be necessary.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of high purity for a solid compound.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the nitration of related quinoline derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialNitrating AgentTemperatureReaction TimeYieldReference
6-BromoquinolineH₂SO₄ / HNO₃< 0°C1 hourQuantitative[1][2]
7-MethylquinolineFuming HNO₃ / H₂SO₄-5°C40 minutes99% (based on 7-methylquinoline in a mixture)[3]
6-Bromoquinoline-1-oxideH₂SO₄ / HNO₃0°C4 hoursNot specified[1]

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield of This compound check_temp Was the reaction temperature maintained below 0°C? start->check_temp check_reagents Are the nitrating agents (fuming HNO₃ and conc. H₂SO₄) of high purity and correct concentration? check_temp->check_reagents Yes solution_temp Optimize cooling bath (ice-salt) and slow down addition rate. check_temp->solution_temp No check_addition Was the nitrating agent added dropwise? check_reagents->check_addition Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_impurities Does TLC/NMR analysis show the presence of multiple products? check_addition->check_impurities Yes solution_addition Ensure slow, dropwise addition with vigorous stirring. check_addition->solution_addition No check_starting_material Is the starting material (6-Bromo-8-methylquinoline) pure? check_impurities->check_starting_material No solution_impurities Optimize reaction conditions (lower temp.) or consider N-oxidation strategy. check_impurities->solution_impurities Yes solution_starting_material Purify starting material before the reaction. check_starting_material->solution_starting_material No end Improved Yield check_starting_material->end Yes solution_temp->check_reagents solution_reagents->check_addition solution_addition->check_impurities solution_impurities->check_starting_material solution_starting_material->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

troubleshooting failed reactions with 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline. The following information is designed to address common challenges encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of this compound?

This compound is a solid at room temperature. Like many nitroaromatic compounds, it is generally stable under standard laboratory conditions. However, it may be sensitive to strong reducing agents and high temperatures over prolonged periods. For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.

Q2: I am having trouble dissolving this compound for my reaction. What are some suitable solvents?

This compound typically exhibits limited solubility in non-polar solvents. For reactions such as Suzuki-Miyaura couplings, common solvent systems include mixtures of 1,4-dioxane and water or toluene and ethanol. For other transformations, polar aprotic solvents like DMF or DMSO can be effective, although their higher boiling points might complicate product isolation.

Q3: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the common causes of failure?

Failure of a Suzuki-Miyaura coupling reaction can be attributed to several factors:

  • Inactive Catalyst: The Palladium catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure that the catalyst is fresh or has been stored under an inert atmosphere.

  • Inappropriate Base: The choice and quality of the base are crucial. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The base may not be strong enough or may be hydrated, which can inhibit the reaction.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can deactivate the catalyst. Using anhydrous and degassed solvents is critical for success.

  • Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate. Temperatures between 80-100 °C are common for these types of substrates.

Troubleshooting Failed Reactions

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound in a Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow:

G start Low/No Conversion in Suzuki Coupling check_reagents Verify Reagent Quality: - Fresh Pd Catalyst? - Anhydrous Base? - Degassed Solvents? start->check_reagents check_conditions Review Reaction Conditions: - Adequate Temperature? - Sufficient Reaction Time? - Inert Atmosphere? check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System: - Increase Catalyst Loading? - Try Different Ligand (e.g., SPhos, XPhos)? check_reagents->optimize_catalyst Reagents Suspect optimize_base Change Base: - Switch to Cs₂CO₃ or K₂CO₃? - Use a Stronger Base? check_conditions->optimize_base Conditions Suboptimal analysis Analyze Crude Reaction Mixture: - LC-MS or ¹H NMR - Identify Side Products check_conditions->analysis Conditions OK optimize_solvent Modify Solvent System: - Dioxane/H₂O? - Toluene/EtOH? - DMF? optimize_catalyst->optimize_solvent optimize_base->optimize_solvent workup_issue Investigate Work-up: - Product Water Soluble? - Emulsion Formation? optimize_solvent->workup_issue success Successful Coupling workup_issue->success dehalogenation Dehalogenation (loss of Br) Observed? analysis->dehalogenation hydrolysis Boronic Acid Hydrolysis Observed? analysis->hydrolysis incomplete_reduction Incomplete Nitro Reduction (if applicable)? analysis->incomplete_reduction solution_dehalogenation Solution: - Use Milder Base - Lower Temperature dehalogenation->solution_dehalogenation Yes dehalogenation->success No solution_hydrolysis Solution: - Use Anhydrous Conditions - Add Boronic Ester hydrolysis->solution_hydrolysis Yes hydrolysis->success No solution_reduction Solution: - Optimize Reducing Agent - Control Stoichiometry incomplete_reduction->solution_reduction Yes incomplete_reduction->success No

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Nitro Group Reduction

Problem: Incomplete reduction of the nitro group to an amine, or formation of undesired side products.

Common Issues and Solutions:

  • Incomplete Reaction: The reducing agent may be insufficient or not reactive enough.

    • Solution: Increase the equivalents of the reducing agent (e.g., iron powder, tin(II) chloride). Ensure the reaction is stirred vigorously to maintain good contact between the substrate and the reagent.

  • Formation of Azo or Azoxy Compounds: Over-reduction or side reactions can lead to the formation of dimeric impurities.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reducing agent. Running the reaction at a lower temperature may help to minimize the formation of these byproducts.

  • Difficult Product Isolation: The resulting aminoquinoline can be basic and may chelate to metal residues from the reducing agent, complicating purification.

    • Solution: After the reaction, a basic work-up is often necessary to neutralize the acid and free the amine. Washing with a solution of EDTA can help to remove residual metal ions.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9016Moderate to Good
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)Toluene/EtOH (3:1)10012Good
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)DMF1108Good to Excellent

Note: Yields are generalized from literature on similar substrates and may vary for this compound.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-methyl-5-nitro-6-phenylquinoline.

Signaling Pathways and Mechanisms

General Mechanism of the Suzuki-Miyaura Coupling Reaction:

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition R-Pd(II)-OR' L2 R-Pd(II)-OR' L2 R-Pd(II)-X L2->R-Pd(II)-OR' L2 Ligand Exchange R-Pd(II)-R' L2 R-Pd(II)-R' L2 R-Pd(II)-OR' L2->R-Pd(II)-R' L2 Transmetalation R-Pd(II)-R' L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)-R' L2->R-R' R-X R-X R-X->R-Pd(II)-X L2 R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->R-Pd(II)-R' L2 Base Base Base->R-Pd(II)-OR' L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Deprotection of 6-Bromo-8-methyl-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the deprotection of functionalized 6-Bromo-8-methyl-5-nitroquinoline derivatives. The presence of a reducible nitro group and a potentially labile bromo substituent necessitates careful selection of deprotection methods to ensure chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when deprotecting functional groups on a this compound scaffold?

A1: The primary challenges are:

  • Nitro Group Reduction: The 5-nitro group is highly susceptible to reduction to an amino group, especially under catalytic hydrogenation conditions (e.g., H₂/Pd-C), which are commonly used to remove benzyl-type protecting groups (Cbz, Bn).[1][2][3]

  • Debromination: The 6-bromo substituent can be removed under certain aggressive reductive conditions. For instance, while Raney Nickel is often preferred over Pd/C to avoid dehalogenation, the risk is not entirely eliminated under all conditions.[2]

  • Harsh Conditions: The quinoline ring itself can be sensitive to harsh acidic or basic conditions, which might be required for the removal of some robust protecting groups.[4]

Q2: What is an orthogonal protection strategy, and why is it critical for this class of compounds?

A2: An orthogonal protection strategy uses multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[5][6] This is crucial for this compound derivatives because it allows for the selective deprotection of a specific functional group (e.g., an amine protected with Boc) using conditions (like acid) that will not disturb other protecting groups (like a silyl ether) or, more importantly, the sensitive nitro and bromo functions on the quinoline core.[6][7]

Q3: Which protecting groups are recommended for amines, hydroxyls, and carboxylic acids on this scaffold to ensure selective deprotection?

A3:

  • For Amines (-NH₂): The tert-Butyloxycarbonyl (Boc) group is highly recommended. It is stable to a wide range of conditions but is reliably removed with acids (like TFA or HCl), which typically do not affect the nitro or bromo groups.[8][9]

  • For Hydroxyls (-OH): Silyl ethers (e.g., TBS, TIPS) are excellent choices. They are cleaved by fluoride sources (like TBAF) or specific acidic conditions, which are orthogonal to most other protecting groups and the core functionalities.[10][11][12]

  • For Carboxylic Acids (-COOH): A tert-Butyl (tBu) ester is a suitable option, as it is cleaved under acidic conditions similar to the Boc group.[13] Alternatively, methyl or ethyl esters can be used if basic saponification is compatible with the rest of the molecule.

Q4: Can I use Cbz (Carbobenzyloxy) or Bn (Benzyl) protecting groups?

A4: While common, Cbz and Benzyl groups are challenging for this scaffold. Their standard removal method, catalytic hydrogenolysis, will almost certainly reduce the nitro group.[1][14] If you must use them, you will need to employ alternative, non-reductive deprotection methods, which are discussed in the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Deprotection of Amine Protecting Groups

Q: I am trying to deprotect a Boc-protected amine, but the reaction is sluggish or fails. What can I do?

A: Standard Boc deprotection uses strong acids like trifluoroacetic acid (TFA) or HCl in solvents like dichloromethane (DCM) or dioxane.[7][9] If this is not working:

  • Increase Acid Concentration/Time: You can try using a higher concentration of acid or extending the reaction time. Monitor the reaction by TLC to avoid potential side reactions.

  • Alternative Reagents: For substrates sensitive to strong acids, consider milder Lewis acid catalysts. Iron(III) chloride (FeCl₃) has been shown to selectively cleave N-Boc groups.[15] A protocol using oxalyl chloride in methanol is also reported as a mild alternative.[8]

Q: My synthesis requires a Cbz-protected amine. How can I remove the Cbz group without reducing the 5-nitro group?

A: Avoid catalytic hydrogenation (H₂/Pd-C) at all costs. Instead, consider these non-reductive methods:

  • Strong Acid Cleavage: While Cbz is more stable to acid than Boc, very strong acids or Lewis acids can cleave it. A reported method uses Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for effective N-Cbz deprotection in the presence of reducible groups.[16]

  • Transfer Hydrogenation (with caution): Some transfer hydrogenation methods using reagents like ammonium formate with Pd/C can sometimes offer better selectivity than gaseous hydrogen, but this must be carefully optimized for your specific substrate as nitro reduction is still a significant risk.[4]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol and a base can deprotect Cbz groups and is suitable for substrates with sensitive functionalities.[16]

Issue 2: Deprotection of Hydroxyl Protecting Groups

Q: How do I selectively remove a Benzyl (Bn) ether from a hydroxyl group in the presence of the nitro group?

A: Similar to the Cbz group, avoid standard hydrogenolysis.

  • Oxidative Cleavage (for activated systems): If you use a p-methoxybenzyl (PMB) ether, it can be removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). This is generally safe for nitro groups.[17]

  • Strong Acid: Benzyl ethers can be cleaved by strong acids, but this is often substrate-dependent and may require harsh conditions.

  • Alternative Benzyl Groups: Consider using a 2-nitrobenzyl or 4-nitrobenzyl ether. These can be cleaved under specific conditions, such as photolysis or with aqueous NaOH, that are compatible with other functionalities.[17][18]

Q: My silyl ether (TBS/TIPS) deprotection with TBAF is slow. Can I accelerate it?

A: Sluggish TBAF deprotection is often due to steric hindrance.

  • Add an Additive: Adding acetic acid to the TBAF solution can sometimes accelerate the reaction.

  • Alternative Fluoride Source: Pyridine•(HF)ₓ is a more powerful fluoride source that can cleave more robust silyl ethers, but it is more acidic and should be used with care.[11]

  • Acidic Deprotection: Mildly acidic conditions can also cleave silyl ethers, with reactivity generally being TBS > TIPS. A solution of acetic acid in THF/water is a common choice.

Data Presentation: Deprotection Methodologies Summary

The following table summarizes recommended deprotection strategies and their compatibility with the this compound core.

Functional GroupProtecting Group (PG)Deprotection Reagents & ConditionsCompatibility with CoreYield (Typical)
Amine (-NHR) Boc 25-50% TFA in DCM, RT, 1-2h[7]Excellent >95%
4M HCl in Dioxane, RT, 1-4h[8]Excellent >95%
Cbz AlCl₃, HFIP, RT, 1-3h[16]Good (Chemoselective)80-95%
H₂, 10% Pd/C, MeOHPoor (Reduces NO₂)N/A
Hydroxyl (-OR) TBS / TIPS 1M TBAF in THF, RT, 1-12h[10]Excellent >90%
80% AcOH (aq), 40-60°C, 2-16hExcellent >90%
Benzyl (Bn) DDQ (for PMB variant), DCM, RT[17]Good (Chemoselective)85-95%
H₂, 10% Pd/C, MeOHPoor (Reduces NO₂)N/A
Carboxylic Acid (-COOR) tert-Butyl (tBu) 25-50% TFA in DCM, RT, 1-2h[13]Excellent >95%
Benzyl (Bn) H₂, 10% Pd/C, MeOHPoor (Reduces NO₂)N/A
Methyl / Ethyl 1M LiOH, THF/H₂O, RTGood (Check compatibility)>90%

Visualization of Experimental Workflows

Orthogonal Deprotection Strategy

G cluster_0 Protected Quinoline Derivative Molecule This compound -NH(Boc) -O(TBS) A Amine Deprotection Molecule->A  TFA / DCM   (Acidic Conditions) B Hydroxyl Deprotection Molecule->B  TBAF / THF   (Fluoride Source) Intermediate_A Quinoline-NH2 -O(TBS) A->Intermediate_A Intermediate_B Quinoline-NH(Boc) -OH B->Intermediate_B

Caption: Orthogonal deprotection of a dually functionalized quinoline.

Deprotection Troubleshooting Workflow

G Start Start: Deprotect Substrate PG_Type Identify Protecting Group (PG) Start->PG_Type AcidLabile Acid-Labile PG? (Boc, tBu) PG_Type->AcidLabile e.g., Amine H2Labile Hydrogenolysis-Labile PG? (Cbz, Bn) PG_Type->H2Labile e.g., Hydroxyl FluorideLabile Fluoride-Labile PG? (Silyl Ethers) PG_Type->FluorideLabile e.g., Hydroxyl UseTFA Use TFA or HCl in DCM/Dioxane AcidLabile->UseTFA CheckNitro_H2 WARNING: High risk of NO₂ reduction! H2Labile->CheckNitro_H2 UseTBAF Use TBAF in THF FluorideLabile->UseTBAF Success Success: Deprotected Product UseTFA->Success Failure Problem: - Incomplete Reaction - Side Product (e.g., NO₂ reduced) UseTFA->Failure If fails UseNonReductive Use Non-Reductive Method: - Strong Lewis Acid (AlCl₃) - Oxidative (DDQ for PMB) - Nucleophilic CheckNitro_H2->UseNonReductive UseNonReductive->Success UseNonReductive->Failure If fails UseTBAF->Success UseTBAF->Failure If fails Troubleshoot Consult Troubleshooting Guide Failure->Troubleshoot

Caption: Decision workflow for selecting a deprotection strategy.

Key Experimental Protocols

Protocol 1: Chemoselective Deprotection of a Boc-Protected Amine

This protocol describes the removal of a Boc group using trifluoroacetic acid (TFA) while preserving the nitro and bromo functionalities.

  • Preparation: Dissolve the Boc-protected this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10.0 eq, typically a 25% v/v solution in DCM) dropwise to the stirred solution.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Purification: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude amine can be purified by column chromatography if necessary.

Protocol 2: Deprotection of a TBS-Protected Hydroxyl Group

This protocol details the removal of a tert-butyldimethylsilyl (TBS) ether using tetra-n-butylammonium fluoride (TBAF).

  • Preparation: Dissolve the TBS-protected quinoline derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2-1.5 eq) dropwise to the solution at room temperature.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. The reaction progress should be monitored by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline. The following sections address common issues encountered during palladium-catalyzed cross-coupling reactions and nitro group reductions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is an electron-deficient aryl bromide, making it a good candidate for several palladium-catalyzed cross-coupling reactions. The most common and suitable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a versatile and widely used method.[1][2]

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[3][4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.[5][6]

The strong electron-withdrawing effect of the nitro group can facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle.[7][8]

Q2: What are the key considerations for selecting a catalyst system for a Suzuki-Miyaura coupling with this substrate?

A2: For a successful Suzuki-Miyaura coupling, the choice of palladium precursor, ligand, and base is critical.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes like Pd(PPh₃)₄. For challenging substrates, pre-catalysts that readily form the active Pd(0) species are often preferred.

  • Ligand: Electron-rich and bulky phosphine ligands are generally recommended to enhance catalyst activity and stability. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown great success in coupling electron-deficient aryl halides.[7]

  • Base: The choice of base is crucial and often requires empirical optimization. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.[1]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.[2]

Q3: Can the nitro group on this compound interfere with the catalytic reaction?

A3: Yes, the nitro group can present challenges. While it activates the aryl bromide towards oxidative addition, it can also be reduced under certain reaction conditions, especially if hydrogen sources are present. Additionally, strongly basic conditions (like those using KOtBu) might be incompatible with the nitro group.[9] Careful selection of the catalyst, base, and reaction conditions is necessary to avoid unwanted side reactions.

Q4: Are there alternative methods to Buchwald-Hartwig amination for introducing nitrogen nucleophiles?

A4: While Buchwald-Hartwig amination is a powerful tool, Nucleophilic Aromatic Substitution (SₙAr) can be a viable alternative for highly electron-deficient substrates like this compound. The presence of the nitro group strongly activates the quinoline ring, facilitating the displacement of the adjacent bromine atom by nucleophiles like primary or secondary amines.[10][11] This method often requires heating and may be facilitated by microwave irradiation.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Use a fresh batch of palladium precursor and ligand.- Consider using a more active pre-catalyst.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
2. Inappropriate Ligand- For electron-deficient substrates, try more electron-rich and bulky ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs).[7]
3. Incorrect Base or Solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are critical.- Ensure the solvent system effectively dissolves both the substrate and the base. A co-solvent like water is often necessary.[2]
Formation of Debrominated Byproduct 1. Proto-dehalogenation- This can occur in the presence of trace amounts of water or other proton sources.- Ensure all reagents and solvents are dry.- Use a non-protic solvent if possible.
2. β-Hydride Elimination (in Heck reactions)- Optimize the choice of ligand and base to favor reductive elimination over β-hydride elimination.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of Oxygen- Thoroughly degas the reaction mixture before adding the catalyst.[2]
2. Use of a Pd(II) Precursor without a Reducing Agent- If using a Pd(II) source, the reaction conditions must facilitate its reduction to the active Pd(0) species. Some ligands and reagents can act as reducing agents.
Reduction of the Nitro Group 1. Incompatible Reagents- Avoid harsh reducing agents or conditions that can generate hydrogen in situ.- In Suzuki couplings, some boronic acids or their impurities can act as reducing agents.
2. High Reaction Temperature- Attempt the reaction at a lower temperature to minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Catalyst Screen

This protocol outlines a general approach for identifying optimal conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • In a glovebox, prepare stock solutions of this compound, the desired arylboronic acid, and a selection of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, PPh₃) in an anhydrous solvent (e.g., dioxane or toluene).

    • Prepare stock solutions of various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in water.

  • Reaction Setup:

    • To an array of reaction vials, add this compound (1.0 eq.).

    • Add the arylboronic acid (1.2 - 1.5 eq.).

    • Add the palladium precursor (e.g., 2 mol %) and ligand (e.g., 4 mol %).

    • Add the chosen base solution (2.0 - 3.0 eq.).

    • Add the organic solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Seal the vials and place them in a heating block.

    • Stir the reactions at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the formation of the desired product and any byproducts.

Protocol 2: Nucleophilic Aromatic Substitution of 6-Bromo-5-nitroquinoline with Morpholine

This protocol is adapted from a literature procedure for a structurally similar substrate and can serve as a starting point for the amination of this compound.[11]

  • Reaction Setup:

    • In a microwave reaction vessel, combine 6-bromo-5-nitroquinoline (1.0 eq., e.g., 0.395 mmol), morpholine (3.0 eq., 1.185 mmol), and triethylamine (1.0 eq., 0.395 mmol).

  • Reaction Execution:

    • Place the open reaction vessel into the microwave cavity.

    • Heat the mixture slowly to 80 °C over 30 minutes with stirring.

    • Apply microwave irradiation (150 W) and ramp the temperature from room temperature to 90-119 °C.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-nitro-6-(morpholin-1-yl)quinoline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization A Define Substrates: This compound Coupling Partner D Reaction Setup: Inert Atmosphere A->D B Select Catalysts: Pd Precursors & Ligands B->D C Select Reagents: Bases & Solvents C->D E Heating & Stirring D->E F Reaction Monitoring: TLC, LC-MS, GC-MS E->F G Work-up & Purification F->G I Optimize Conditions F->I H Characterization G->H I->B I->C

Caption: General workflow for catalyst screening and optimization.

Troubleshooting_Logic Start Reaction Fails (Low/No Yield) Catalyst Check Catalyst System Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Byproducts Analyze Byproducts Start->Byproducts Ligand Change Ligand (e.g., Buchwald type) Catalyst->Ligand Precursor Use Fresh/Different Pd Precursor Catalyst->Precursor Inert Ensure Inert Atmosphere Catalyst->Inert Base Screen Different Bases (e.g., K2CO3, Cs2CO3) Conditions->Base Solvent Change Solvent/Co-solvent Conditions->Solvent Temp Vary Temperature Conditions->Temp Debrom Debromination Observed? Byproducts->Debrom Debrom_Sol Use Anhydrous Solvents Debrom->Debrom_Sol Yes Homo Homocoupling Observed? Debrom->Homo No Homo_Sol Degas Solvents Thoroughly Homo->Homo_Sol Yes Nitro Nitro Reduction Observed? Homo->Nitro No Nitro_Sol Use Milder Conditions Nitro->Nitro_Sol Yes

Caption: Troubleshooting logic for cross-coupling reactions.

References

Technical Support Center: Solvent Effects on 6-Bromo-8-methyl-5-nitroquinoline Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-8-methyl-5-nitroquinoline. The content focuses on the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity of this compound in SNAr reactions is primarily governed by three factors:

  • Electron-withdrawing character of the nitro group: The 5-nitro group strongly activates the quinoline ring towards nucleophilic attack by withdrawing electron density, thus stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Nature of the leaving group: The bromine atom at the 6-position serves as the leaving group. While not as activating as a fluorine atom, it is a viable leaving group in SNAr reactions.

  • Choice of solvent: The solvent plays a critical role in stabilizing the transition state and intermediates, as well as solvating the nucleophile. Polar aprotic solvents are generally preferred for these reactions.

Q2: Which solvents are recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are highly recommended as they can effectively solvate the cationic counter-ion of the nucleophile and stabilize the charged Meisenheimer complex without significantly solvating the nucleophile itself, thus preserving its reactivity. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Protic solvents, such as alcohols, can decrease the reaction rate by forming hydrogen bonds with the nucleophile, thereby reducing its nucleophilicity.

Q3: Can I use protic solvents for reactions with this compound?

A3: While polar aprotic solvents are generally superior, protic solvents like ethanol or isopropanol can be used, sometimes in mixtures with aprotic solvents. However, be aware that this will likely lead to slower reaction rates. In some cases, the choice of a protic solvent may be necessary due to the solubility of the reactants or to favor a specific reaction pathway.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step
Insufficient reaction temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition by TLC or LC-MS.
Poor solvent choice If using a protic or nonpolar solvent, switch to a polar aprotic solvent such as DMSO or DMF to enhance the reaction rate.
Deactivated nucleophile If using a protic solvent, the nucleophile may be overly solvated. Consider switching to a polar aprotic solvent.
Low-quality starting material Verify the purity of the this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, melting point).
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Step
Reaction temperature is too high High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration.
Presence of water Water can act as a competing nucleophile, leading to hydrolysis products. Ensure all reagents and solvents are anhydrous.
Reaction with the solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with the substrate. Use a more stable solvent if high temperatures are required.
Competitive attack at other positions While the 5-nitro group strongly directs nucleophilic attack to the 6-position, alternative reaction pathways may be possible under certain conditions. Analyze the structure of the byproducts to understand these pathways and adjust reaction conditions accordingly.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
High-boiling point solvent (e.g., DMSO, DMF) These solvents can be difficult to remove. After the reaction, quench with water and extract the product with a suitable organic solvent. Wash the organic layer multiple times with water or brine to remove residual high-boiling point solvent.
Product is highly polar The product may have a high affinity for the stationary phase during column chromatography. Use a more polar eluent system. Consider recrystallization as an alternative purification method.
Product is an oil If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative (e.g., a salt) for easier handling and purification.

Data Presentation

The following table summarizes the hypothetical effect of different solvents on the yield of the reaction between this compound and a generic amine nucleophile, based on general principles of SNAr reactions.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Yield
Dimethyl Sulfoxide (DMSO)Polar Aprotic47High
Dimethylformamide (DMF)Polar Aprotic37High
Acetonitrile (MeCN)Polar Aprotic37.5Moderate to High
Tetrahydrofuran (THF)Polar Aprotic7.5Low to Moderate
Ethanol (EtOH)Polar Protic24.5Low
TolueneNonpolar2.4Very Low

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on this compound

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, morpholine, or a primary amine)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reagents 1. Combine Reactants (this compound & Nucleophile in Solvent) start->reagents reaction 2. Heat and Stir (e.g., 80-120 °C) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench and Extract monitoring->workup Complete purification 5. Purify Product (Chromatography / Recrystallization) workup->purification analysis 6. Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

solvent_effects cluster_solvent Solvent Choice cluster_effects Effects on Reaction Components cluster_outcome Reaction Outcome Polar Aprotic Polar Aprotic Stabilizes Meisenheimer\nIntermediate Stabilizes Meisenheimer Intermediate Polar Aprotic->Stabilizes Meisenheimer\nIntermediate Minimal Nucleophile\nSolvation Minimal Nucleophile Solvation Polar Aprotic->Minimal Nucleophile\nSolvation Polar Protic Polar Protic Solvates Nucleophile Solvates Nucleophile Polar Protic->Solvates Nucleophile Faster Reaction Rate Faster Reaction Rate Stabilizes Meisenheimer\nIntermediate->Faster Reaction Rate Minimal Nucleophile\nSolvation->Faster Reaction Rate Slower Reaction Rate Slower Reaction Rate Solvates Nucleophile->Slower Reaction Rate

Caption: Logical relationship between solvent type and SNAr reaction outcome.

Technical Support Center: 6-Bromo-8-methyl-5-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Bromo-8-methyl-5-nitroquinoline, with a specific focus on temperature control during the nitration reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 6-Bromo-8-methylquinoline?

A1: The recommended temperature range for the nitration of 6-Bromo-8-methylquinoline is between -5°C and 0°C. Maintaining this low temperature is crucial for controlling the exothermic reaction, minimizing side product formation, and ensuring the regioselective introduction of the nitro group at the C5 position.

Q2: What are the common side products if the temperature is not controlled properly?

A2: Poor temperature control can lead to several undesirable side products, including:

  • Di-nitrated products: Higher temperatures increase the likelihood of a second nitro group being added to the quinoline ring.

  • Oxidation products: Nitric acid is a strong oxidizing agent, and elevated temperatures can promote the oxidation of the methyl group or the aromatic ring, leading to impurities.[1]

  • Isomeric impurities: While the 5-nitro isomer is the desired product, temperature fluctuations can potentially lead to the formation of other nitro-isomers, complicating purification.

Q3: My reaction yield is consistently low. Could temperature be the cause?

A3: Yes, improper temperature control is a common reason for low yields. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, the formation of side products and degradation of the starting material or product can significantly reduce the isolated yield of the desired this compound.

Q4: I am observing the formation of a dark-colored reaction mixture. What does this indicate?

A4: The formation of a dark brown or black reaction mixture often suggests the occurrence of side reactions, such as oxidation and polymerization.[2] This is typically a result of the reaction temperature being too high. It is essential to ensure efficient cooling and slow, dropwise addition of the nitrating agent to prevent localized overheating.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Recommended Action
Low Yield Reaction temperature is too high, leading to side product formation and degradation.Maintain a strict temperature range of -5°C to 0°C throughout the addition of the nitrating agent. Ensure vigorous stirring and efficient cooling.
Reaction temperature is too low, resulting in an incomplete reaction.Allow the reaction to stir for a longer period at the recommended temperature. Monitor the reaction progress by TLC.
Presence of Impurities (e.g., Di-nitrated products) The reaction temperature exceeded the optimal range, promoting further nitration.Improve the cooling efficiency of the reaction setup. Add the nitrating mixture more slowly to better control the exotherm.
Dark Reaction Color Localized or bulk overheating is causing oxidation and decomposition.Ensure the reaction flask is adequately submerged in the cooling bath. Use a more efficient stirring method to ensure homogenous temperature distribution.
Runaway Reaction Inadequate cooling or too rapid addition of the nitrating agent.Immediate Action: Stop the addition of the nitrating agent and apply maximum cooling. Prevention: Use a larger cooling bath, ensure the cooling medium is at the target temperature before starting, and add the nitrating agent dropwise with careful monitoring of the internal temperature.

Experimental Protocols

Protocol: Nitration of 6-Bromo-8-methylquinoline

This protocol is adapted from the nitration of 6-bromoquinoline and should be optimized for the specific substrate.[2]

Materials:

  • 6-Bromo-8-methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt (for cooling bath)

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-Bromo-8-methylquinoline (1.0 eq) in concentrated sulfuric acid (4 mL per gram of starting material) at room temperature.

  • Cool the solution to -5°C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL per gram of starting material) to concentrated sulfuric acid (1.5 mL per gram of starting material) while cooling in an ice bath.

  • Cool the nitrating mixture to -5°C.

  • Add the cold nitrating mixture dropwise to the stirred solution of 6-Bromo-8-methylquinoline via the dropping funnel over a period of 1 hour. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Temperature on Nitration of Aromatic Compounds (Illustrative)

The following table illustrates the general impact of temperature on the yield and purity of nitrated aromatic products, based on established chemical principles.[3]

Reaction Temperature (°C)Expected Yield of Mono-nitro ProductPurity (relative to di-nitro and oxidized byproducts)
-10 to 0HighHigh
0 to 10Moderate to HighModerate
10 to 25ModerateLow to Moderate
> 25LowLow

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Reaction Monitoring issue Issue Detected? start->issue low_yield Low Yield? issue->low_yield Yes end Reaction Successful issue->end No impurities Impurities Present? low_yield->impurities No too_high_temp Temp > 0°C? (Leads to side reactions) low_yield->too_high_temp Yes too_low_temp Temp < -5°C? (Slow reaction rate) low_yield->too_low_temp If temp is low dark_color Dark Reaction Color? impurities->dark_color No impurities->too_high_temp Yes dark_color->end No overheating Local Overheating? dark_color->overheating Yes action_high_temp Action: - Improve cooling - Slow addition of nitrating agent too_high_temp->action_high_temp action_low_temp Action: - Increase reaction time - Monitor by TLC too_low_temp->action_low_temp action_overheating Action: - Increase stirring rate - Ensure proper immersion in cooling bath overheating->action_overheating action_high_temp->start action_low_temp->start action_overheating->start

Caption: Troubleshooting workflow for the nitration of 6-Bromo-8-methylquinoline.

References

Validation & Comparative

Validating the Structure of 6-Bromo-8-methyl-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comprehensive overview of the experimental validation and comparative analysis of 6-Bromo-8-methyl-5-nitroquinoline, a substituted quinoline with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical validation workflow alongside a comparative analysis with structurally related alternatives.

Structural Elucidation and Physicochemical Properties

The structural validation of a novel compound like this compound relies on a combination of spectroscopic and analytical techniques. Below is a summary of the expected and observed data for the target compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Expected/Observed)
This compound (Hypothetical) C₁₀H₇BrN₂O₂267.08Not available¹H NMR: Signals corresponding to aromatic protons and a methyl group. MS (EI): Molecular ion peak at m/z 266/268.
6-Bromo-8-nitroquinolineC₉H₅BrN₂O₂253.05Not availablePubChem CID: 110463 [1]
6-Methyl-5-nitroquinolineC₁₀H₈N₂O₂188.18Not availablePubChem CID: 90009 [2]
5-Bromo-8-nitroquinolineC₉H₅BrN₂O₂253.05Not availablePubChem CID: 581618 [3]

Comparative Analysis with Bioisosteric Alternatives

Bioisosteres are molecules or groups with similar physical or chemical properties that can elicit comparable biological responses. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and understanding its bioisosteric equivalents is crucial for drug design.

Bioisosteric CoreRationale for ComparisonPotential Advantages
Quinazoline Nitrogen substitution in the benzene ring can alter hydrogen bonding capabilities and metabolic stability.May offer improved selectivity for certain biological targets.
Isoquinoline Different nitrogen placement in the heterocyclic ring impacts electronic distribution and binding interactions.Can lead to novel intellectual property and altered pharmacokinetic profiles.
Benzothiazole Replacement of the nitrogen-containing ring with a thiazole can modify lipophilicity and target engagement.May enhance cell permeability and bioavailability.

Experimental Protocols for Structural Validation

Accurate structural determination is paramount. The following are standard protocols for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.[4]

  • Expected Outcome for this compound: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

    • Acquire the full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern. The fragmentation of nitroquinolines often involves the loss of the nitro group.

  • Expected Outcome for this compound: The mass spectrum should display a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the methyl group.

X-ray Crystallography
  • Objective: To determine the three-dimensional arrangement of atoms in a single crystal.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software. The structures of various substituted quinolines have been successfully determined using this method.[5]

  • Expected Outcome for this compound: A successful X-ray crystallographic analysis would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule, showing the planar quinoline ring system with the bromo, methyl, and nitro substituents at the expected positions.

Workflow and Signaling Pathway Diagrams

To visualize the process of structural validation and potential interactions, the following diagrams are provided.

cluster_0 Synthesis and Purification cluster_2 Data Analysis and Confirmation synthesis Proposed Synthesis purification Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ms Mass Spectrometry (HRMS, MS/MS) purification->ms Sample xray X-ray Crystallography purification->xray Sample analysis Spectral Interpretation nmr->analysis ms->analysis xray->analysis confirmation Structure Confirmed analysis->confirmation

Caption: Workflow for the synthesis and structural validation of a novel chemical entity.

quinoline Quinoline Core kinase Kinase Target quinoline->kinase Binds to active site inhibition Inhibition of Phosphorylation quinoline->inhibition downstream Downstream Signaling kinase->downstream Phosphorylates atp ATP atp->kinase Competes with inhibition->downstream Blocks

Caption: Hypothetical signaling pathway inhibition by a quinoline-based kinase inhibitor.

References

Spectroscopic Comparison of 6-Bromo-8-methyl-5-nitroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 6-bromo-8-methyl-5-nitroquinoline and its putative derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a baseline for the characterization of this important class of heterocyclic compounds. The data presented herein is compiled from established spectral data of closely related quinoline derivatives and serves as a predictive guide.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities, including anticancer and antimicrobial properties. The introduction of a nitro group, a bromine atom, and a methyl group into the quinoline scaffold can significantly modulate its electronic properties and biological efficacy. Specifically, the 5-nitroquinoline moiety is known to be associated with cytotoxic and anti-cancer activities, often linked to the generation of reactive oxygen species (ROS). A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of novel derivatives of this compound. This guide summarizes the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and a hypothetical derivative, 2-chloro-6-bromo-8-methyl-5-nitroquinoline. This data is extrapolated from known spectral information of substituted quinolines.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound H-2: ~8.9 (dd), H-3: ~7.6 (dd), H-4: ~8.7 (dd), H-7: ~7.8 (s), CH₃: ~2.8 (s)C-2: ~152, C-3: ~123, C-4: ~135, C-4a: ~148, C-5: ~140, C-6: ~120, C-7: ~130, C-8: ~145, C-8a: ~150, CH₃: ~18
2-Chloro-6-bromo-8-methyl-5-nitroquinoline H-3: ~7.7 (d), H-4: ~8.6 (d), H-7: ~7.9 (s), CH₃: ~2.9 (s)C-2: ~155, C-3: ~124, C-4: ~136, C-4a: ~149, C-5: ~141, C-6: ~121, C-7: ~131, C-8: ~146, C-8a: ~151, CH₃: ~19

Note: Chemical shifts are approximate and coupling constants (J) are not included as they can vary. The predictions are based on substituent effects on the quinoline ring system.

Table 2: Predicted FTIR and UV-Vis Spectroscopic Data

Compound FTIR (cm⁻¹) UV-Vis (λmax, nm)
This compound ~3100-3000 (Ar C-H), ~1530 & ~1350 (NO₂), ~1600 (C=N), ~850 (C-Br)~250, ~330
2-Chloro-6-bromo-8-methyl-5-nitroquinoline ~3100-3000 (Ar C-H), ~1535 & ~1355 (NO₂), ~1605 (C=N), ~855 (C-Br), ~750 (C-Cl)~255, ~335

Note: Vibrational frequencies and absorption maxima are characteristic ranges and can be influenced by the solvent and solid-state effects.

Table 3: Predicted Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Patterns (m/z)
This compound C₁₀H₇BrN₂O₂267.08[M]⁺, [M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺
2-Chloro-6-bromo-8-methyl-5-nitroquinoline C₁₀H₆BrClN₂O₂301.53[M]⁺, [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺

Note: The presence of bromine will result in a characteristic M+2 isotope peak with approximately equal intensity to the M peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a suitable UV-grade solvent such as ethanol, methanol, or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-800 nm.

    • Scan speed: Medium.

    • Blank: Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

  • Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualization

The following diagrams illustrate a proposed experimental workflow and a potential signaling pathway for 5-nitroquinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR (1H, 13C) purification->nmr ftir FTIR purification->ftir uvvis UV-Vis purification->uvvis ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ftir->structure uvvis->structure ms->structure bioactivity Bioactivity Screening structure->bioactivity

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway nitroquinoline 5-Nitroquinoline Derivative cell Cancer Cell nitroquinoline->cell ros Increased ROS Production cell->ros Metabolic Activation stress Oxidative Stress ros->stress damage DNA Damage stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Proposed signaling pathway for 5-nitroquinoline derivatives.

biological activity of 6-Bromo-8-methyl-5-nitroquinoline vs other nitroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Among these, nitroquinolines have garnered significant interest for their potential as anticancer, antimicrobial, and antiparasitic agents. This guide provides a comparative overview of the biological activity of various nitroquinolines, with a particular focus on the well-studied compound nitroxoline (8-hydroxy-5-nitroquinoline), while also exploring the potential implications of substitutions as seen in the novel compound, 6-Bromo-8-methyl-5-nitroquinoline.

A Note on this compound

Direct experimental data on the biological activity of this compound is not currently available in the public domain. Therefore, this guide will focus on the established activities of other key nitroquinolines to provide a comparative framework. The influence of the 6-bromo and 8-methyl substitutions will be discussed based on general structure-activity relationship (SAR) principles for this class of compounds.

Anticancer Activity

Nitroquinolines, particularly nitroxoline, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).

Comparative Anticancer Activity of Nitroquinolines

CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline) Raji (lymphoma)0.4 ± 0.1[1][2]
HL-60 (leukemia)0.6 ± 0.2[1][2]
PC-3 (prostate)1.2 ± 0.3[1][2]
Bladder Cancer Cells (MBT-2, J82)Concentration-dependent decrease in viability[3]
Cholangiocarcinoma cellsInhibition of viability and proliferation[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (lymphoma)2.1 ± 0.4[1][2]
HL-60 (leukemia)3.2 ± 0.6[1][2]
PC-3 (prostate)4.5 ± 0.8[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways in Anticancer Activity of Nitroxoline

Nitroxoline has been shown to induce anticancer effects through various signaling pathways. One key mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway, leading to cell cycle arrest and apoptosis.[10][11]

nitroxoline_anticancer_pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK mTOR mTOR AMPK->mTOR Cyclin D1-Rb-Cdc25A axis Cyclin D1-Rb-Cdc25A axis AMPK->Cyclin D1-Rb-Cdc25A axis Chk2 Chk2 AMPK->Chk2 p70S6K p70S6K mTOR->p70S6K G1 Arrest G1 Arrest Cyclin D1-Rb-Cdc25A axis->G1 Arrest Apoptosis Apoptosis G1 Arrest->Apoptosis Chk2->Apoptosis nitroxoline_angiogenesis_pathway Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 SIRT1/2 SIRT1/2 Nitroxoline->SIRT1/2 pRb hypo-phosphorylation pRb hypo-phosphorylation MetAP2->pRb hypo-phosphorylation p53 acetylation p53 acetylation SIRT1/2->p53 acetylation Endothelial Cell Senescence Endothelial Cell Senescence pRb hypo-phosphorylation->Endothelial Cell Senescence p53 acetylation->Endothelial Cell Senescence Anti-angiogenesis Anti-angiogenesis Endothelial Cell Senescence->Anti-angiogenesis mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

References

A Comparative Guide to the Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of substituted quinolines is a critical endeavor. 6-Bromo-8-methyl-5-nitroquinoline is a valuable scaffold in medicinal chemistry, and understanding its synthetic pathways is key to its application. This guide provides a comparative study of plausible synthetic methods for this compound, offering detailed experimental protocols, data-driven comparisons, and workflow visualizations.

Introduction

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, leading to two distinct strategic pathways. The first method involves the initial construction of the brominated and methylated quinoline core, followed by nitration. The second, alternative approach begins with a methylated and nitrated quinoline, followed by a regioselective bromination. This guide will delve into the specifics of each method, presenting a side-by-side comparison of their respective advantages and challenges.

Method 1: Nitration of 6-Bromo-8-methylquinoline

This synthetic route prioritizes the formation of the 6-bromo-8-methylquinoline scaffold, followed by the introduction of the nitro group at the C-5 position. The initial precursor, 6-Bromo-8-methylquinoline, can be synthesized via the Skraup reaction, a classic and versatile method for quinoline synthesis.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-8-methylquinoline via Skraup Reaction

The Skraup reaction involves the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. In this case, 4-bromo-2-methylaniline serves as the aromatic amine.

  • In a well-ventilated fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • To the stirred sulfuric acid, add 37.2 g (0.2 mol) of 4-bromo-2-methylaniline.

  • Gently heat the mixture to 100°C.

  • Slowly add 55.2 g (0.6 mol) of glycerol from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 140°C.

  • After the addition of glycerol is complete, add 24.6 g (0.2 mol) of nitrobenzene, which acts as the oxidizing agent.

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 3 hours. The reaction is known to be exothermic and may require occasional cooling to control the temperature.

  • After cooling, pour the reaction mixture into a large beaker containing 500 g of crushed ice and water.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8. Take care as this is a highly exothermic process.

  • The crude 6-Bromo-8-methylquinoline will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Step 2: Nitration of 6-Bromo-8-methylquinoline

The nitration is achieved using a standard nitrating mixture of sulfuric and nitric acids.

  • In a 250 mL round-bottom flask, dissolve 22.2 g (0.1 mol) of 6-Bromo-8-methylquinoline in 50 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Prepare a nitrating mixture by slowly adding 10.5 mL of concentrated nitric acid (d=1.5 g/mL) to 10.5 mL of concentrated sulfuric acid, maintaining a low temperature.

  • Add the cold nitrating mixture dropwise to the solution of 6-Bromo-8-methylquinoline over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • The solid this compound will precipitate. Collect the product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified product.

Method 2: Bromination of 8-methyl-5-nitroquinoline (Proposed)

This alternative pathway involves the synthesis of 8-methyl-5-nitroquinoline as the initial step, followed by regioselective bromination at the C-6 position.

Experimental Protocol:

Step 1: Synthesis of 8-methyl-5-nitroquinoline

This intermediate can be prepared by the nitration of 8-methylquinoline.

  • To a stirred solution of 14.3 g (0.1 mol) of 8-methylquinoline in 40 mL of concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of 8.4 mL of concentrated nitric acid and 8.4 mL of concentrated sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • The precipitated 8-methyl-5-nitroquinoline is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Regioselective Bromination of 8-methyl-5-nitroquinoline

The directing effects of the substituents on the quinoline ring are crucial in this step. The C-8 methyl group is an activating ortho-, para-director, while the C-5 nitro group is a deactivating meta-director. The C-6 position is para to the methyl group and ortho to the nitro group. While this could lead to the desired product, the reaction may also yield other isomers. A specific protocol for the selective bromination at C-6 is not well-documented in the literature. However, a general procedure for bromination is provided below, with the caveat that optimization would be required to achieve high regioselectivity.

  • Dissolve 18.8 g (0.1 mol) of 8-methyl-5-nitroquinoline in 100 mL of a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a catalytic amount of iron filings or iron(III) bromide.

  • Slowly add a solution of 16.0 g (0.1 mol) of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product would likely be a mixture of isomers requiring careful purification by column chromatography or fractional crystallization to isolate the desired this compound.

Comparative Analysis

ParameterMethod 1: Nitration of 6-Bromo-8-methylquinolineMethod 2: Bromination of 8-methyl-5-nitroquinoline
Starting Materials 4-bromo-2-methylaniline, glycerol, nitrobenzene8-methylquinoline, bromine
Key Reactions Skraup reaction, Electrophilic NitrationElectrophilic Nitration, Electrophilic Bromination
Reported Yield Skraup reaction yields can be moderate to good. Nitration of activated quinolines is generally efficient.Nitration of 8-methylquinoline is efficient.
Regioselectivity The Skraup reaction with 4-bromo-2-methylaniline should yield the desired 6-bromo-8-methylquinoline. Nitration is directed to C-5 by the existing substituents.The bromination step is the main challenge due to competing directing effects of the methyl and nitro groups, potentially leading to a mixture of products.
Purification Purification of the Skraup product can be challenging. The nitrated product is typically crystalline and easier to purify.Isolation of the desired C-6 bromo isomer from a potential mixture could be difficult and require extensive chromatography.
Overall Feasibility This is a more established and predictable route.This route is more speculative due to the lack of a documented regioselective bromination protocol for this specific substrate.

Workflow and Pathway Visualization

The two synthetic pathways can be visualized as follows:

Synthesis_Comparison cluster_title Comparative Synthesis of this compound A1 4-Bromo-2-methylaniline B1 6-Bromo-8-methylquinoline A1->B1 Skraup Reaction (Glycerol, H₂SO₄, Oxidant) C1 This compound B1->C1 Nitration (HNO₃, H₂SO₄) A2 8-methylquinoline B2 8-methyl-5-nitroquinoline A2->B2 Nitration (HNO₃, H₂SO₄) C2 This compound B2->C2 Bromination (Br₂, Catalyst) Title

Caption: Comparative synthetic routes to this compound.

Conclusion

Based on the available literature and established synthetic methodologies, Method 1: Nitration of 6-Bromo-8-methylquinoline appears to be the more reliable and predictable approach for the synthesis of the target compound. The Skraup reaction, while potentially requiring optimization, provides a direct route to the key intermediate, and the subsequent nitration is expected to proceed with high regioselectivity.

Method 2: Bromination of 8-methyl-5-nitroquinoline , while theoretically plausible, presents a significant challenge in controlling the regioselectivity of the bromination step. The competing directing effects of the C-8 methyl and C-5 nitro groups could lead to the formation of multiple isomers, complicating the purification and reducing the overall yield of the desired product. Further experimental investigation would be necessary to establish a viable protocol for this second route.

For researchers requiring a dependable synthesis of this compound, focusing on the optimization of the Skraup reaction followed by nitration is the recommended strategy.

Navigating the Synthesis of 6-Bromo-8-methyl-5-nitroquinoline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 3, 2025 – Researchers in the fields of medicinal chemistry and drug development now have access to a comprehensive guide comparing alternative synthesis routes for the key chemical intermediate, 6-Bromo-8-methyl-5-nitroquinoline. This publication provides a detailed analysis of viable synthetic pathways, complete with experimental protocols and quantitative data to aid in the selection of the most efficient and practical approach for laboratory and industrial applications.

The guide focuses on a primary, well-documented two-step synthesis and explores a potential alternative, offering insights into the strategic considerations of reaction order and substituent effects. The presented data aims to empower researchers to make informed decisions based on factors such as yield, reaction conditions, and precursor availability.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways for this compound have been evaluated:

  • Route 1: Bromination followed by Nitration. This approach commences with the bromination of 8-methylquinoline to yield 6-bromo-8-methylquinoline, which is subsequently nitrated to afford the final product.

  • Route 2: Nitration followed by Bromination (Alternative). This alternative strategy involves the initial nitration of 8-methylquinoline to produce 8-methyl-5-nitroquinoline, followed by bromination.

A third, more classical approach, the Skraup or Doebner-von Miller synthesis, is also considered as a potential, albeit less direct, method for obtaining the quinoline core structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary and alternative synthetic routes, based on established experimental procedures for analogous compounds.

StepReactionReagents & ConditionsYield (%)Reaction Time (h)Temperature (°C)
Route 1 Bromination 8-methylquinoline, N-Bromosuccinimide (NBS), conc. H₂SO₄Not specified, but generally high for similar reactions185
Nitration 6-bromo-8-methylquinoline, H₂SO₄, HNO₃Quantitative (based on analogous nitration of 6-bromoquinoline)1-5 to 0
Route 2 Nitration 8-methylquinoline, Fuming HNO₃, conc. H₂SO₄99% (for analogous nitration of 7-methylquinoline)0.67-5
Bromination 8-methyl-5-nitroquinoline, Bromine, SolventData not readily available--
Alternative Skraup/Doebner-von Miller Synthesis e.g., 2-methyl-5-bromoaniline + glycerol or α,β-unsaturated carbonylVariableVariableHigh

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes.

Synthesis_Routes cluster_route1 Route 1: Bromination followed by Nitration cluster_route2 Route 2: Nitration followed by Bromination A1 8-Methylquinoline B1 6-Bromo-8-methylquinoline A1->B1 Bromination (NBS, H₂SO₄) C1 This compound B1->C1 Nitration (H₂SO₄, HNO₃) A2 8-Methylquinoline B2 8-Methyl-5-nitroquinoline A2->B2 Nitration (fuming HNO₃, H₂SO₄) C2 This compound B2->C2 Bromination

Caption: Comparative overview of the two primary synthetic routes for this compound.

Skraup_Doebner_Miller cluster_skraup Alternative: Skraup / Doebner-von Miller Synthesis start 2-Methyl-5-bromoaniline intermediate 6-Bromo-8-methylquinoline start->intermediate Skraup or Doebner-von Miller Reaction final This compound intermediate->final Nitration

Caption: Conceptual workflow for the synthesis of the target compound via a classical quinoline synthesis.

Detailed Experimental Protocols

Route 1: Bromination followed by Nitration

Step 1: Synthesis of 6-Bromo-8-methylquinoline (Adapted from a general procedure)

  • Materials: 8-methylquinoline, N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) solution (10% wt), Dichloromethane (DCM), water, brine, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 8-methylquinoline (1.0 eq) in concentrated H₂SO₄ in a reaction vessel.

    • Cool the solution to 5 °C using an ice bath.

    • Add NBS (1.1 eq) portion-wise to the cold solution, maintaining the temperature at 5 °C.

    • Stir the reaction mixture for 18 hours at 5 °C.

    • Carefully pour the reaction mixture over a large volume of ice.

    • Basify the mixture by the addition of a 10% aqueous solution of NaOH.

    • Collect the resulting white solid by vacuum filtration and rinse with water.

    • Dissolve the solid in DCM, wash the organic phase with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate the solution to yield 6-bromo-8-methylquinoline.

Step 2: Synthesis of this compound (Adapted from the nitration of 6-bromoquinoline) [1]

  • Materials: 6-bromo-8-methylquinoline, concentrated Sulfuric Acid (H₂SO₄), concentrated Nitric Acid (HNO₃), ice, Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃) solution (10%).

  • Procedure:

    • Dissolve 6-bromo-8-methylquinoline (1.0 eq) in a minimal amount of concentrated H₂SO₄ and cool the solution to -5 °C using a salt-ice bath.

    • Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated HNO₃ (1:1 v/v) and cool it to -5 °C.

    • Add the cold nitrating mixture dropwise to the stirred solution of 6-bromo-8-methylquinoline over one hour, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, continue stirring for a short period until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture over crushed ice.

    • Once the ice has melted, extract the product with CH₂Cl₂.

    • Neutralize the combined organic phases with a 10% NaHCO₃ solution and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain this compound.[1] It is anticipated that this procedure would yield the product in a quantitative manner, similar to the nitration of 6-bromoquinoline.[1]

Route 2: Nitration followed by Bromination (Alternative)

Step 1: Synthesis of 8-Methyl-5-nitroquinoline (Adapted from the nitration of 7-methylquinoline)

  • Materials: 8-methylquinoline, fuming Nitric Acid (HNO₃), concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Prepare a solution of fuming HNO₃ in concentrated H₂SO₄.

    • Add this nitrating mixture dropwise at -5 °C to a stirred mixture of 8-methylquinoline in concentrated H₂SO₄.

    • After the addition, remove the cooling bath and continue stirring for approximately 40 minutes.

    • Work-up of the reaction mixture would be required to isolate the 8-methyl-5-nitroquinoline. The nitration of the analogous 7-methylquinoline proceeds with a 99% yield.

Step 2: Synthesis of this compound

Discussion and Conclusion

Based on the available experimental data for analogous compounds, Route 1 (Bromination followed by Nitration) appears to be the more established and predictable synthetic strategy. The procedures for both the bromination of an 8-substituted quinoline and the nitration of a 6-bromoquinoline are documented, providing a solid foundation for the synthesis of this compound. The directing effects of the methyl group in the initial bromination and the bromo and methyl groups in the subsequent nitration are expected to favor the formation of the desired product.

Route 2 (Nitration followed by Bromination) presents a viable alternative, with the initial nitration step likely proceeding in high yield. However, the subsequent bromination of the deactivated quinoline ring system requires further investigation to establish a reliable protocol.

The Skraup and Doebner-von Miller reactions offer a classical approach to constructing the quinoline core.[2][3][4] While powerful, these methods often require harsh conditions and may result in mixtures of products, necessitating extensive purification.[3]

For researchers and drug development professionals, Route 1 currently offers the most direct and well-supported pathway for the synthesis of this compound. Further process development and optimization may enhance the efficiency of all discussed routes.

References

A Researcher's Guide to Bioisosteric Replacements for 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Bioisosteric Strategies to Mitigate Toxicity and Modulate Activity.

The 6-bromo-8-methyl-5-nitroquinoline scaffold represents a starting point for chemical probes and potential therapeutic agents, with the quinoline core being a privileged structure in medicinal chemistry. However, the presence of aromatic nitro and bromo groups often raises concerns regarding metabolic stability, potential toxicity, and pharmacokinetic properties. This guide provides a comparative overview of common bioisosteric replacements for these functional groups, supported by experimental data from analogous chemical series to inform lead optimization strategies.

Bioisosterism is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. The goal is to enhance the molecule's overall profile by improving potency, selectivity, metabolic stability, or reducing toxicity.

Strategic Bioisosteric Replacements and Performance Data

In the context of this compound, the primary targets for bioisosteric replacement are the 5-nitro group and the 6-bromo substituent.

Bioisosteres for the 5-Nitro Group

The aromatic nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, it is often associated with metabolic liabilities, including reduction to reactive hydroxylamines and nitrosoamines, which can be carcinogenic.[1] Replacing the nitro group is a common objective in medicinal chemistry to enhance the safety profile of a lead compound.

Common bioisosteric replacements for the nitro group include the cyano (-CN) , sulfonamide (-SO₂NH₂) , and various electron-withdrawing heterocycles. These groups mimic the electronic and steric properties of the nitro group while offering improved metabolic stability.

Table 1: Illustrative Bioisosteric Replacements for an Aromatic Nitro Group in Kinase Inhibitors

Compound IDCore ScaffoldR (Bioisostere)Target Kinase IC₅₀ (nM)Key Observation
1a Dinitro-aryl-NO₂15Potent hit from HTS, but contains two nitro groups.
1b Cyano-nitro-aryl-CN (for one NO₂)20Cyano group is a viable replacement with similar potency.
1c Sulfonamide-nitro-aryl-SO₂NH₂ (for one NO₂)35Sulfonamide maintains activity, offering a safer profile.

Note: Data is representative and compiled from a study on ROM-K inhibitors to illustrate the principle of nitro group bioisosteric replacement.[1]

Bioisosteres for the 6-Bromo Group

Halogens, particularly bromine and chlorine, are frequently used in drug design to modulate lipophilicity, improve binding affinity through halogen bonds, and block sites of metabolism.[2] While bromine is an effective substituent, replacing it with chlorine or fluorine can fine-tune the compound's physicochemical properties. Chlorine is often considered a close bioisostere for bromine.

The substitution of bromine with chlorine typically results in a slight reduction in lipophilicity and molecular weight, which can positively impact pharmacokinetic properties without drastically altering binding affinity.

Table 2: Comparison of Bromo vs. Chloro Substitution on Antifungal Activity

Compound IDCore ScaffoldR (Halogen at para-position)Antifungal Activity (IC₅₀ in µg/mL) vs. C. neoformans
2a 3-(benzylthio)quinolinium iodide-Br0.08
2b 3-(benzylthio)quinolinium iodide-Cl0.05
2c 3-(benzylthio)quinolinium iodide-F0.15

Data extracted from a study on 3-substituted benzylthioquinolinium iodides. The para-chloro analog (2b) demonstrated the highest potency.[3]

Core Experimental Workflows and Logical Relationships

To guide the drug discovery process, a structured workflow is essential for designing, synthesizing, and evaluating new analogs. The following diagrams illustrate the strategic approach to bioisosteric replacement and a typical experimental workflow for evaluation.

G cluster_parent Parent Scaffold cluster_replacements Bioisosteric Replacement Strategies cluster_bioisosteres Example Bioisosteres Parent 6-Bromo-8-methyl- 5-nitroquinoline Nitro_R Nitro Group Replacements Parent->Nitro_R At 5-position Bromo_R Bromo Group Replacements Parent->Bromo_R At 6-position Cyano Cyano (-CN) Nitro_R->Cyano Sulfonamide Sulfonamide (-SO2NH2) Nitro_R->Sulfonamide Chloro Chloro (-Cl) Bromo_R->Chloro Fluoro Fluoro (-F) Bromo_R->Fluoro

Caption: Logical diagram of bioisosteric replacement strategies for the parent compound.

G cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Iteration A Identify Parent Scaffold (6-Br-8-Me-5-NO2-Quinoline) B Select Bioisosteres (-CN, -SO2NH2, -Cl, etc.) A->B C Chemical Synthesis of Analogs B->C D Primary Screening (e.g., Kinase Inhibition Assay) C->D E Cytotoxicity Assessment (e.g., MTT Assay) D->E F Determine IC50 Values E->F G Analyze Structure-Activity Relationship (SAR) F->G H Select Lead for Further Optimization G->H H->B Iterate Design

Caption: Standard experimental workflow for bioisostere design and evaluation.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key assays relevant to the evaluation of quinoline-based compounds.

Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase, a common target for quinoline derivatives.

  • Objective: To determine the IC₅₀ value of test compounds against a target kinase.

  • Materials:

    • Kinase enzyme of interest

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[4]

    • 384-well microplates

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the microplate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[2]

    • Kinase Reaction Initiation: Add the kinase enzyme solution to all wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[2]

    • Substrate Addition: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[2]

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Reaction Termination and Detection: Stop the reaction and measure the kinase activity by adding the detection reagent. This reagent quantifies the amount of ADP produced (or remaining ATP).[4][5]

    • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation by measuring the metabolic activity of mitochondria.[3][6]

  • Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

    • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).[7]

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][8]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[7][8]

    • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3][7]

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability data against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

A Comparative Analysis of the Reactivity of 6-Bromo-8-methyl-5-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, substituted quinolines are pivotal building blocks. Their reactivity profile dictates their utility in the synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of 6-Bromo-8-methyl-5-nitroquinoline and its structurally similar isomers. The comparison focuses on key transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and the reduction of the nitro group, underpinned by available experimental data.

Introduction to Reactivity in Nitroquinolines

The reactivity of the quinoline ring system is significantly influenced by its substituents. The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[1][2][3] Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, typically at the C5 and C8 positions.[1][2][3]

The introduction of a strongly electron-withdrawing nitro group (-NO2) dramatically alters this reactivity. A nitro group deactivates the entire ring system towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group, such as a bromine atom.[4][5][6] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy.[4][5][6] The presence and position of other substituents, like a methyl group, can further modulate this reactivity through steric and electronic effects.

This guide will compare the reactivity of this compound with its close isomer, 6-bromo-5-nitroquinoline, for which experimental data is more readily available in the scientific literature. The principles derived from this comparison can be extrapolated to predict the reactivity of other isomers.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for the functionalization of halo-nitroaromatic compounds. In the context of bromo-nitroquinolines, the bromine atom can be displaced by a variety of nucleophiles.

Comparative Reactivity

For this compound, the nitro group is also ortho to the bromine atom, suggesting a similar high reactivity towards nucleophiles at the C6 position. The presence of the methyl group at the C8 position is unlikely to exert a significant steric hindrance on the approaching nucleophile at C6. Therefore, it is anticipated that this compound will exhibit high yields in SNAr reactions, comparable to those observed for 6-bromo-5-nitroquinoline.

Experimental Data for 6-bromo-5-nitroquinoline

High yields have been reported for the SNAr of 6-bromo-5-nitroquinoline with cyclic secondary amines under microwave irradiation.[7][8]

ReactantNucleophileProductYield (%)Reference
6-bromo-5-nitroquinolineMorpholine5-nitro-6-(morpholin-1-yl)quinoline98[7][8]
6-bromo-5-nitroquinolinePiperazine5-nitro-6-(piperazin-1-yl)quinoline87[7][8]
Experimental Protocol: Synthesis of 5-nitro-6-(morpholin-1-yl)quinoline[7][8]

A mixture of 6-bromo-5-nitroquinoline (0.1 g, 0.395 mmol), morpholine (0.103 g, 1.185 mmol), and triethylamine (0.040 g, 0.395 mmol) is heated to 80 °C over 30 minutes with stirring. The reaction vessel is then placed in a microwave reactor and irradiated at 150 W, with the temperature maintained between 90-119 °C for 45 minutes. After cooling, the reaction mixture is taken up in CH2Cl2 (15 mL), washed with 5% aqueous NaHCO3 (40 mL), and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

sn_ar_workflow start 6-bromo-5-nitroquinoline + Morpholine + Triethylamine microwave Microwave Irradiation 150 W, 90-119 °C, 45 min start->microwave workup Workup (CH2Cl2, NaHCO3 wash) microwave->workup purification Column Chromatography workup->purification product 5-nitro-6-(morpholin-1-yl)quinoline (98% yield) purification->product suzuki_coupling_pathway A Pd(0)Ln C Oxidative Addition A->C B Ar-Br B->C D Ar-Pd(II)L2-Br C->D G Transmetalation D->G E Ar'B(OH)2 E->G F Base F->G H Ar-Pd(II)L2-Ar' G->H I Reductive Elimination H->I I->A J Ar-Ar' I->J reduction_workflow start 6-bromo-5-nitroquinoline reagents Fe powder Acetic Acid start->reagents heating 75 °C, 150 min reagents->heating workup Filtration & Extraction heating->workup purification Column Chromatography workup->purification product 5-amino-6-bromoquinoline (87% yield) purification->product

References

A Comparative Guide to the Characterization of Brominated Nitroquinoline Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the precise characterization of chemical standards is paramount. This guide provides a comparative analysis of the characterization data for several brominated nitroquinoline compounds, which serve as important scaffolds in medicinal chemistry. Due to the limited availability of data for 6-Bromo-8-methyl-5-nitroquinoline, this guide focuses on readily available and structurally related alternatives: 6-Bromo-8-nitroquinoline, 6-Bromo-5-nitroquinoline, and 6-Methyl-5-nitroquinoline.

The data presented herein, including physicochemical properties and spectroscopic data, is essential for the unambiguous identification and quality control of these standards. Furthermore, a generalized experimental protocol for the characterization of such compounds is provided to ensure standardized and reproducible results.

Physicochemical Properties

A summary of the key computed physicochemical properties of the alternative standards is presented in the table below. These parameters are crucial for predicting the behavior of the compounds in various biological and chemical systems.

Property6-Bromo-8-nitroquinoline6-Bromo-5-nitroquinoline6-Methyl-5-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂[1]C₉H₅BrN₂O₂[2]C₁₀H₈N₂O₂[3]
Molecular Weight 253.05 g/mol [1]253.05 g/mol [2]188.18 g/mol [3]
CAS Number 68527-67-3[1]98203-04-4[2]23141-61-9[3]
XLogP3 2.6[1]2.7[2]2.4[3]
Topological Polar Surface Area 58.7 Ų[1]58.7 Ų[2]58.7 Ų[3]
Hydrogen Bond Donor Count 0[1]0[2]0[3]
Hydrogen Bond Acceptor Count 3[1]3[2]3[3]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical compounds. Below is a summary of available spectroscopic data for the compared standards.

Spectroscopic Technique6-Bromo-8-nitroquinoline6-Bromo-5-nitroquinoline6-Methyl-5-nitroquinoline
¹H NMR No experimental data found.Available from commercial vendors.Available from NIST WebBook.[4]
¹³C NMR No experimental data found.No experimental data found.No experimental data found.
Mass Spectrometry Predicted m/z values available.[5]No experimental data found.Mass spectrum available from NIST WebBook.[4]
Infrared (IR) Spectroscopy No experimental data found.No experimental data found.ATR-IR spectrum available on PubChem.[3]

Note: While direct experimental spectra for some compounds are not publicly available in comprehensive databases, they are often obtainable from commercial suppliers upon request with a purchase.

Experimental Protocols

The following is a generalized workflow for the comprehensive characterization of substituted quinoline standards.

Characterization Workflow General Characterization Workflow for Quinoline Derivatives cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physicochemical Characterization cluster_3 Data Analysis and Reporting A Compound Synthesis/ Procurement B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D NMR Spectroscopy (¹H, ¹³C, 2D NMR) C->D E Mass Spectrometry (e.g., ESI, EI) C->E F Infrared (IR) Spectroscopy C->F G UV-Vis Spectroscopy C->G H Melting Point Determination C->H I Solubility Studies C->I J Spectral Interpretation D->J E->J F->J G->J K Data Compilation and Comparison with Literature/Reference H->K I->K J->K L Certificate of Analysis (CoA) Generation K->L

References

Cross-Validation of Analytical Methods for 6-Bromo-8-methyl-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical analytical methods for the quantification of 6-Bromo-8-methyl-5-nitroquinoline, a compound of interest in pharmaceutical research and development. In the absence of validated methods for this specific analyte, this document outlines plausible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. The methodologies and performance data presented are extrapolated from established analytical techniques for structurally related nitroaromatic and quinoline compounds.

The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and comparability across different laboratories or when methods are updated. This guide serves as a practical resource for establishing and comparing analytical methods for novel compounds like this compound.

Comparative Analysis of Analytical Methods

Two primary analytical techniques, HPLC-UV and LC-MS/MS, are proposed for the quantification of this compound. The selection of a suitable method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Hypothetical HPLC-UV and LC-MS/MS Method Performance Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.999
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity ModerateHigh
Run Time ~15 min~5 min
Cost per Sample LowHigh
Instrumentation Complexity LowHigh

Experimental Protocols

The following sections detail the hypothetical experimental protocols for the HPLC-UV and LC-MS/MS methods.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis and quantification in simpler matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a hypothetical biological matrix): To 100 µL of the sample, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

Quantification is performed by constructing a calibration curve of peak area versus concentration of the standards. The concentration of the analyte in the samples is determined from this curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of complex samples and for bioanalytical studies requiring low detection limits.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with 50% methanol in water to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL. An internal standard (e.g., a deuterated analog) should be used.

  • Sample Extraction (from a hypothetical biological matrix): Employ a solid-phase extraction (SPE) protocol for sample clean-up and concentration. Condition an SPE cartridge with methanol followed by water. Load the sample, wash with 5% methanol in water, and elute the analyte with acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical Precursor Ion > Product Ion 1 (for quantification)

    • Hypothetical Precursor Ion > Product Ion 2 (for confirmation)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.

Visualizations

The following diagrams illustrate key workflows relevant to the cross-validation and analysis of this compound.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion start Define Validation Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) start->select_methods protocol Develop a Detailed Cross-Validation Protocol select_methods->protocol prep_samples Prepare Standard and Quality Control (QC) Samples protocol->prep_samples analyze_A Analyze Samples using Method A prep_samples->analyze_A analyze_B Analyze Samples using Method B prep_samples->analyze_B compare_data Compare Datasets from Both Methods analyze_A->compare_data analyze_B->compare_data stat_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_data->stat_analysis assess_criteria Assess Against Pre-defined Acceptance Criteria stat_analysis->assess_criteria decision Decision on Method Interchangeability assess_criteria->decision report Generate Cross-Validation Report end End report->end decision->protocol Criteria Not Met (Re-evaluate) decision->report Criteria Met

Caption: Logical workflow for the cross-validation of two analytical methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Output sample_receipt Receive Sample extraction Extraction (e.g., LLE or SPE) sample_receipt->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Inject Sample into LC System reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification review Data Review and Approval quantification->review report Generate Final Report review->report

Caption: General experimental workflow for the analysis of this compound.

Assessing the Novelty of 6-Bromo-8-methyl-5-nitroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis to assess the potential novelty of 6-bromo-8-methyl-5-nitroquinoline derivatives. By examining experimental data from structurally related compounds, we aim to offer a predictive insight into their anticancer and antimicrobial potential, thereby guiding future research and development efforts in this chemical space.

Comparative Analysis of Anticancer Activity

The novelty of this compound derivatives in oncology can be benchmarked against existing brominated and nitrated quinoline and quinazoline analogues. The following table summarizes the in vitro cytotoxic activity (IC50) of relevant compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference Compound(s)IC50 (µM)
Structurally Related Quinolines
6-Bromo-5-nitroquinolineHT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
6,8-DiphenylquinolineC6, HeLa, HT29Greater than 5-FU5-Fluorouracil (5-FU)Not specified
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mLNot specifiedNot specified
5-Nitro-6,8-dibromoquinolineC6, HeLa, HT29Significant5-Fluorouracil (5-FU)Not specified
Structurally Related Quinazolines
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14
SW48017.85 ± 0.92
6-Bromo-2-(propylthio)-3-phenylquinazolin-4(3H)-one (8b)MCF-759.15 ± 5.73Erlotinib9.9 ± 0.14
SW48072.45 ± 2.90

Data sourced from multiple studies, presented for comparative purposes.[1][2][3]

The data suggests that the presence of bromo and nitro substituents on the quinoline and quinazoline core can contribute significantly to cytotoxic activity. For instance, 6-bromo-5-nitroquinoline has demonstrated notable antiproliferative effects.[1] Furthermore, 6-bromoquinazoline derivatives have shown potent activity, with some analogues exhibiting greater efficacy than the established drug Erlotinib against the MCF-7 breast cancer cell line.[3] The introduction of an 8-methyl group in the target scaffold could modulate lipophilicity and steric interactions with biological targets, potentially leading to novel structure-activity relationships.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be inferred by comparing them with other substituted quinolines that have been evaluated for their antibacterial and antifungal properties.

CompoundBacterial/Fungal Strain(s)MIC (µg/mL)
Structurally Related Quinolines
8-MethoxyquinolineBacillus subtilis, Salmonella spp., Salmonella typhiStrong
Aspergillus flavus, Aspergillus niger, TrichophytonStrong
5-Nitro-8-methoxyquinolineBacillus subtilis, Salmonella spp., Salmonella typhiWeaker
Aspergillus flavus, Aspergillus niger, TrichophytonWeaker
Structurally Related Quinazolinones
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideE. coli, S. typhimurium, L. monocytogenes1.56 - 3.125
S. aureus, P. aeruginosa, B. cereus25
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideC. albicans, A. flavus0.097 - 0.78

Data compiled from various research articles for comparative insight.[4][5]

Substituted quinolines are known to possess a broad spectrum of antimicrobial activities. For example, 8-methoxyquinoline shows strong antibacterial and antifungal effects, which are diminished by the addition of a nitro group at the 5-position.[5] In the quinazolinone series, dibromo derivatives have exhibited potent and broad-spectrum antibacterial and antifungal activity.[4] These findings suggest that the combination of bromo, methyl, and nitro substituents on a quinoline core could lead to compounds with significant and potentially novel antimicrobial profiles.

Experimental Protocols

To ensure reproducibility and facilitate comparative evaluation, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Experimental Workflow

The biological activity of quinoline derivatives is often attributed to their interaction with key cellular signaling pathways. In cancer, the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are common targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Quinoline 6-Bromo-8-methyl- 5-nitroquinoline Derivative Quinoline->EGFR Quinoline->PI3K

Caption: Potential inhibition of EGFR and PI3K signaling pathways by this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Bad Bad Akt->Bad p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Proliferation GSK3b->Proliferation Survival Cell Survival Bad->Survival Growth Cell Growth p70S6K->Growth GrowthFactor Growth Factor GrowthFactor->RTK Quinoline 6-Bromo-8-methyl- 5-nitroquinoline Derivative Quinoline->PI3K Quinoline->Akt

Caption: Putative mechanism of action via the PI3K/Akt signaling cascade.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Start Starting Materials Synth Synthesis of This compound Derivatives Start->Synth Char Structural Characterization (NMR, MS, etc.) Synth->Char AntiC Anticancer Screening (MTT Assay) Char->AntiC AntiM Antimicrobial Screening (Broth Microdilution) Char->AntiM Pathway Signaling Pathway Analysis (e.g., Western Blot) AntiC->Pathway Docking Molecular Docking AntiM->Docking Novelty Assessment of Novelty and Lead Identification Pathway->Novelty Docking->Novelty

Caption: General workflow for the assessment of novel quinoline derivatives.

References

benchmarking the performance of 6-Bromo-8-methyl-5-nitroquinoline in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Performance Analysis of Brominated Quinolines in Anticancer Applications

A guide for researchers, scientists, and drug development professionals.

Initial research indicates a lack of specific performance data for 6-Bromo-8-methyl-5-nitroquinoline in publicly available scientific literature. This guide, therefore, presents a comparative performance benchmark of a closely related and well-studied compound, 6,8-dibromo-5-nitroquinoline , within the context of anticancer research. This analysis provides valuable insights into the potential efficacy of brominated quinoline derivatives as a class of therapeutic agents.

The data presented herein is juxtaposed with alternative compounds and a standard chemotherapeutic agent, 5-fluorouracil (5-FU), to offer a comprehensive and objective performance overview.

Quantitative Performance Data

The antiproliferative activity of various brominated quinoline derivatives was evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC₅₀ values are indicative of higher potency.

CompoundC6 (Rat Glioma) IC₅₀ (µM)HeLa (Human Cervical Cancer) IC₅₀ (µM)HT29 (Human Colon Adenocarcinoma) IC₅₀ (µM)
6,8-dibromo-5-nitroquinoline (Compound 17) 50.0[1]24.1[1]26.2[1]
3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7)---
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11)15.4[1]26.4[1]15.0[1]
5-fluorouracil (5-FU) (Reference Drug) 240.8[1]258.3[1]249.5[1]

Data sourced from "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics".[1][2][3][4]

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is representative of the methods used to generate the IC₅₀ data for the compounds listed above.[5][6][7][8][9]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., C6, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (e.g., 6,8-dibromo-5-nitroquinoline) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Signaling Pathway

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.[10][11] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound's anticancer activity.

Anticancer_Assay_Workflow start Start: Synthesize/Acquire Test Compound cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Serial Dilutions of Compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay read Measure Absorbance with Plate Reader assay->read analysis Data Analysis: Calculate IC₅₀ read->analysis end End: Determine Compound Potency analysis->end

Caption: Workflow for in vitro anticancer drug screening.

References

Computational Analysis of 6-Bromo-8-methyl-5-nitroquinoline: A Comparative Guide to Potential Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 6-Bromo-8-methyl-5-nitroquinoline against known kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this document serves as a template, illustrating how such a comparison could be structured. The data presented for this compound is illustrative and based on the known activities of structurally similar quinoline derivatives.

Introduction to Quinoline Derivatives in Oncology

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents.[1][2][3] Their planar structure allows them to intercalate with DNA and interact with the ATP-binding sites of various enzymes, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] In oncology, quinoline-based compounds have been successfully developed as inhibitors of critical signaling pathways involved in tumor growth and proliferation, such as those mediated by tyrosine kinases and phosphoinositide 3-kinases (PI3K).

Hypothetical Performance Data

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of cancer-related kinases, compared to established inhibitors. This data is for illustrative purposes only.

Target KinaseThis compound (Hypothetical IC50)Known InhibitorKnown Inhibitor IC50
EGFR250 nMErlotinib2 nM
VEGFR2150 nMSunitinib9 nM
PI3Kα500 nMAlpelisib5 nM
Topoisomerase II> 10 µMEtoposide1.5 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays cited in this guide.

Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Topoisomerase II DNA Cleavage Assay

This assay measures the ability of a compound to inhibit the DNA cleavage-ligation activity of topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, ATP)

  • Test compound

  • Proteinase K

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, assay buffer, and the test compound at various concentrations.

  • Add Topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding SDS and proteinase K, followed by incubation at 50°C for 30 minutes to digest the enzyme.

  • Add loading dye to the samples and load them onto an agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualize the DNA bands under UV light and capture an image.

  • Inhibition is observed as a decrease in the amount of relaxed and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow for inhibitor screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Known_Inhibitor Known Inhibitors (Erlotinib, Sunitinib, Alpelisib) Known_Inhibitor->RTK Known_Inhibitor->PI3K Test_Compound This compound (Hypothetical Target) Test_Compound->RTK Test_Compound->PI3K

Caption: Simplified RTK/PI3K/AKT signaling pathway, a common target for anticancer therapies.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library (including Test Compound) Primary_Screen Primary Kinase Screen (Broad Panel) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: General experimental workflow for identifying and characterizing kinase inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known kinase inhibitors suggests it may possess anticancer properties. The illustrative data and protocols provided in this guide offer a framework for how this compound could be evaluated and compared to existing therapeutics. Further in vitro and in vivo studies are necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Confirming the Identity of Commercially Sourced 6-Bromo-8-methyl-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The procurement of specialty chemicals, such as 6-Bromo-8-methyl-5-nitroquinoline, underpins the integrity of scientific research and development. However, the identity and purity of such compounds from commercial sources cannot be assumed and require rigorous verification. Misidentification, often due to the presence of isomers or related impurities from the synthetic process, can lead to erroneous experimental results and compromise research outcomes. This guide provides a comprehensive framework for confirming the identity of commercially sourced this compound through a series of robust analytical techniques.

Comparative Analysis of Potential Isomers and Related Compounds

The synthesis of this compound can potentially yield several isomeric and related byproducts. A thorough analytical approach is crucial to differentiate the target compound from these potential contaminants. The following table summarizes the expected analytical data for this compound and its most likely alternatives.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Mass Spectrometry (EI-MS)
This compound 267.08Singlet for methyl group, distinct aromatic proton signals influenced by bromine, methyl, and nitro groups.Signals corresponding to a trisubstituted quinoline ring.Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). Fragmentation may involve loss of NO₂, Br, and CH₃.
6-Methyl-5-nitroquinoline[1]188.18Singlet for methyl group, distinct aromatic proton signals.Signals corresponding to a disubstituted quinoline ring.Molecular ion (M⁺) peak at m/z 188. Fragmentation may involve loss of NO₂ and CH₃.
6-Bromo-8-methylquinoline[2]222.08Singlet for methyl group, distinct aromatic proton signals.Signals corresponding to a disubstituted quinoline ring.Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). Fragmentation may involve loss of Br and CH₃.
3-Bromo-6-methyl-8-nitroquinoline[3]267.08Singlet for methyl group, different aromatic proton splitting patterns compared to the target compound.Different chemical shifts for the quinoline ring carbons compared to the target compound.Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine. Fragmentation pattern may differ due to different substituent positions.
Isomeric Bromo-methyl-nitroquinolines267.08Unique aromatic proton splitting patterns for each isomer.Unique set of chemical shifts for the quinoline ring carbons for each isomer.While the molecular ion peak will be the same, the relative intensities of fragment ions may differ.

Experimental Protocols for Identity Confirmation

To definitively confirm the identity of a commercial sample of this compound, a multi-technique approach is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise substitution pattern on the quinoline ring.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shift, integration, and multiplicity of the signals will provide information about the number and connectivity of protons. Pay close attention to the aromatic region to distinguish between different isomers.[4][5]

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon environments.[6]

  • 2D NMR Spectroscopy (COSY and HSQC/HMBC): If the 1D spectra are ambiguous, two-dimensional NMR techniques can be employed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the positions of the substituents (bromo, methyl, and nitro groups) on the quinoline scaffold.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum.

    • Molecular Ion Peak: Look for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (267.08 g/mol ). The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[7][8]

    • Fragmentation Pattern: Analyze the fragmentation pattern. For halogenated nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂), the halogen atom (Br), and other substituents.[9] Comparing the observed fragmentation pattern with that of known related compounds can provide further structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or use an ATR (Attenuated Total Reflectance) accessory.

  • Spectrum Acquisition: Acquire the IR spectrum.

  • Data Analysis: Look for characteristic absorption bands:

    • C-N stretching (in the quinoline ring)

    • C-H stretching and bending (aromatic and methyl)

    • N-O stretching (asymmetric and symmetric) for the nitro group, typically strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

    • C-Br stretching in the fingerprint region.

Logical Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification of commercially sourced this compound.

Identity_Confirmation_Workflow cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Sample MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Compare_Data Compare with Expected Data and Alternatives MS->Compare_Data IR->Compare_Data 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR If ambiguous 1D_NMR->Compare_Data 2D_NMR->Compare_Data Purity_Assessment Assess Purity Compare_Data->Purity_Assessment Identity_Confirmed Identity Confirmed? Purity_Assessment->Identity_Confirmed Proceed Proceed with Experiment Identity_Confirmed->Proceed Yes Reject Reject Batch/ Further Purification Identity_Confirmed->Reject No

Caption: Workflow for the identity confirmation of this compound.

By following this structured approach, researchers can confidently verify the identity and purity of commercially sourced this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-8-methyl-5-nitroquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 6-Bromo-8-methyl-5-nitroquinoline as a hazardous chemical waste. Due to its halogenated and nitrated aromatic structure, specific handling and disposal procedures are required to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] The following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[2]

II. Waste Characterization and Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. This compound falls into the category of halogenated organic waste .

  • Primary Waste Stream: Halogenated Organic Solvents/Solids.[3]

  • Incompatible Materials: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases.[4][5] Keep it separate from non-halogenated waste to facilitate proper disposal and recycling of other solvent streams.[6][7]

The following table summarizes the key characteristics for waste classification:

Chemical Property Classification Handling Guideline
Organic/Inorganic OrganicSegregate from inorganic acids, bases, and salts.
Halogenated Yes (Bromine)Designate as HALOGENATED WASTE .[3]
Nitrated Yes (Nitro group)Potential for reactivity; do not mix with incompatible materials.
Physical State Solid (assumed)Collect in a designated solid waste container.
III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Container Selection

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8]

  • The container must be clean, dry, and in good condition.[8]

  • Ensure the container is clearly labeled as "HAZARDOUS WASTE."

Step 2: Waste Collection

  • For Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.[4]

  • For Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same container.[6] Chemically contaminated sharps must be collected in a designated puncture-proof container.[6]

  • For Solutions: If the compound is in solution with an organic solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container.

Step 3: Labeling the Waste Container

  • Properly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • An accurate estimation of the quantity

    • The date the waste was first added to the container

    • The name of the principal investigator or lab contact

Step 4: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure the container is kept closed at all times, except when adding waste.[7][8]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.

Step 5: Arranging for Disposal

  • Once the container is full, or before it has been in storage for the maximum allowable time (typically one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[8][9]

  • Do not exceed the accumulation limits for your SAA (e.g., 55 gallons of total hazardous waste).[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Need to Dispose of This compound ppe Don Personal Protective Equipment (PPE) start->ppe assess Assess Chemical Properties: - Halogenated - Nitrated - Organic Solid ppe->assess select_container Select Compatible & Labeled Waste Container (Halogenated Waste) assess->select_container transfer Transfer Waste into Container in a Ventilated Area select_container->transfer segregate Ensure Segregation from Incompatible Waste Streams (e.g., Non-Halogenated, Acids) transfer->segregate seal_label Securely Seal and Complete Waste Label segregate->seal_label store Store in Designated Satellite Accumulation Area (SAA) seal_label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the disposal of this compound.

Waste_Segregation_Decision_Tree start Waste Material: This compound is_organic Is the compound organic? start->is_organic is_halogenated Is the compound halogenated? halogenated_bin Dispose in: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_bin No is_organic->is_halogenated Yes inorganic_bin Dispose in: INORGANIC WASTE (Acid/Base/Aqueous) is_organic->inorganic_bin No

Caption: Decision tree for waste stream segregation.

References

Personal protective equipment for handling 6-Bromo-8-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-8-methyl-5-nitroquinoline was not located. The following guidance is based on the safety protocols for structurally similar compounds, including other bromo- and nitro-substituted quinolines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Immediate Safety Precautions

Given the presence of nitro and bromo functional groups on a quinoline scaffold, this compound may be harmful if swallowed, and may cause skin, eye, and respiratory tract irritation[1][2][3][4]. All handling should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Chemical safety goggles or a face shield[1][2][5]Nitrile or neoprene gloves[5][6]Lab coat or disposable gown[1][2][5]A NIOSH-approved N95 or higher respirator is required when handling powders to prevent inhalation[4][5]
Handling Solutions Chemical safety goggles[1][2]Nitrile or neoprene gloves[5][6]Lab coat[1][2]Work in a well-ventilated fume hood. A respirator may be necessary if there is a risk of aerosolization.
Weighing and Transfer Chemical safety goggles and a face shield[2][5]Double gloving with nitrile or neoprene glovesFully buttoned lab coatA NIOSH-approved N95 or higher respirator is mandatory[4][5]
Cleaning Spills Chemical safety goggles and a face shield[2][5]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatA full face-piece respirator with appropriate cartridges may be required for large spills[5]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Risk Assessment b Assemble PPE a->b c Weigh Solid b->c d Prepare Solution c->d e Perform Reaction d->e f Quench Reaction e->f g Segregate Waste f->g i Dispose of Waste g->i h Decontaminate Glassware h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when handling the solid form[2].

  • Use appropriate tools for transfer, such as a spatula or powder funnel, to minimize dust creation.

  • Ensure eyewash stations and safety showers are readily accessible[4].

  • Wash hands thoroughly after handling, even if gloves were worn[3].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[1][7].

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed container for hazardous chemical waste[3].

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines[8]. Do not dispose of this chemical down the drain or in regular trash.

  • For larger quantities, it may be necessary to consult a professional waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.